molecular formula C9H15NO3 B1293988 Azocan-1-yl(oxo)acetic acid CAS No. 1142202-56-9

Azocan-1-yl(oxo)acetic acid

Cat. No.: B1293988
CAS No.: 1142202-56-9
M. Wt: 185.22 g/mol
InChI Key: GOSNZTMEKBYIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azocan-1-yl(oxo)acetic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azocan-1-yl(oxo)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azocan-1-yl(oxo)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azocan-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(9(12)13)10-6-4-2-1-3-5-7-10/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSNZTMEKBYIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266713
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-56-9
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Azocan-1-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of 2-(azocan-1-yl)-2-oxoacetic acid, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document moves beyond a simple data sheet to offer a holistic understanding of its chemical identity, synthesis, and potential applications, grounded in established chemical principles.

Chemical Identity and Nomenclature

2-(Azocan-1-yl)-2-oxoacetic acid is a fascinating hybrid molecule that marries a saturated eight-membered nitrogen heterocycle, azocane, with an α-ketoacid functionality. This unique combination of a flexible, medium-sized ring and a reactive dicarbonyl moiety makes it a compelling subject for further investigation.

The nomenclature of this compound can be approached from several perspectives, each highlighting different structural features. The most systematic and universally accepted name is assigned by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 2-(Azocan-1-yl)-2-oxoacetic acid [1]

This name clearly delineates the connectivity of the molecule: an oxoacetic acid unit is attached at its 2-position to the nitrogen atom (position 1) of an azocane ring.

Synonyms and Alternative Names:

  • Azocan-1-yl(oxo)acetic acid[1]

  • Hexahydro-α-oxo-1(2H)-azocineacetic acid

It is crucial for researchers to be aware of these different naming conventions to ensure comprehensive literature and database searches.

Key Identifiers:

IdentifierValue
CAS Number 1142202-56-9[1]
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
Canonical SMILES C1CCCN(CCC1)C(=O)C(=O)O
InChI Key GOSNZTMEKBYIQT-UHFFFAOYSA-N

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-(azocan-1-yl)-2-oxoacetic acid is characterized by the azocane ring, a saturated eight-membered heterocycle, which is conformationally flexible. This is covalently linked via an amide bond to a glyoxylic acid (oxoacetic acid) moiety. The presence of both a carboxylic acid and a ketone functional group within the oxoacetic acid portion, coupled with the tertiary amine nature of the azocane nitrogen, dictates the molecule's reactivity and potential biological interactions.

Predicted Physicochemical Properties:

PropertyPredicted Value
XLogP3 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 57.6 Ų

These properties are computationally derived and provide a preliminary assessment of the molecule's likely behavior in biological and chemical systems.

Synthesis of 2-(Azocan-1-yl)-2-oxoacetic Acid: A Proposed Experimental Protocol

The proposed synthesis is a two-step process:

  • Step 1: Synthesis of Ethyl 2-(azocan-1-yl)-2-oxoacetate. This involves the reaction of azocane, a secondary amine, with a suitable oxalic acid derivative, such as diethyl oxalate. Secondary amines react with diethyl oxalate in a 1:1 molar ratio to produce N,N-disubstituted ethyl oxamates.

  • Step 2: Hydrolysis of the Ester. The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of Ethyl 2-(azocan-1-yl)-2-oxoacetate

Materials:

  • Azocane

  • Diethyl oxalate

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve azocane (1 equivalent) in anhydrous ethanol.

  • To this solution, add diethyl oxalate (1.1 equivalents) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-(azocan-1-yl)-2-oxoacetate.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent premature hydrolysis of the diethyl oxalate and the product ester.

  • Excess Diethyl Oxalate: A slight excess of diethyl oxalate helps to ensure the complete consumption of the azocane.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.

Step 2: Hydrolysis of Ethyl 2-(azocan-1-yl)-2-oxoacetate

Materials:

  • Ethyl 2-(azocan-1-yl)-2-oxoacetate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Dissolve the purified ethyl 2-(azocan-1-yl)-2-oxoacetate from Step 1 in a solution of sodium hydroxide (1.2 equivalents) in water.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M hydrochloric acid.

  • The product, 2-(azocan-1-yl)-2-oxoacetic acid, may precipitate out of the solution. If so, it can be collected by filtration, washed with cold water, and dried.

  • If the product remains in solution, it can be extracted with a suitable organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

Causality Behind Experimental Choices:

  • Stoichiometric Base: A slight excess of sodium hydroxide is used to ensure complete saponification of the ester.

  • Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

  • Extraction: Ethyl acetate is a common solvent for extracting moderately polar organic acids from aqueous solutions.

Logical Relationship of the Synthetic Workflow

SynthesisWorkflow Azocane Azocane Intermediate Ethyl 2-(azocan-1-yl)-2-oxoacetate Azocane->Intermediate Acylation (Ethanol, Reflux) DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Acylation (Ethanol, Reflux) Hydrolysis Base Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis FinalProduct 2-(Azocan-1-yl)-2-oxoacetic Acid Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Acidification->FinalProduct

Caption: Synthetic pathway for 2-(azocan-1-yl)-2-oxoacetic acid.

Spectroscopic Characterization

The identity and purity of the synthesized 2-(azocan-1-yl)-2-oxoacetic acid would be confirmed using a suite of spectroscopic techniques. Below are the predicted key signals based on the known spectroscopic data of similar functional groups.

¹H NMR Spectroscopy (Predicted):

  • δ ~10-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid.

  • δ ~3.4-3.8 ppm (m, 4H): These multiplets would be attributed to the methylene protons adjacent to the nitrogen atom in the azocane ring (-N-CH₂-).

  • δ ~1.5-1.8 ppm (m, 10H): This complex multiplet region would represent the remaining methylene protons of the azocane ring.

¹³C NMR Spectroscopy (Predicted):

  • δ ~170-175 ppm: The carbonyl carbon of the carboxylic acid.

  • δ ~160-165 ppm: The carbonyl carbon of the ketone.

  • δ ~45-55 ppm: The carbons of the methylene groups adjacent to the nitrogen in the azocane ring.

  • δ ~25-30 ppm: The remaining methylene carbons of the azocane ring.

Infrared (IR) Spectroscopy (Predicted):

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1730-1710 cm⁻¹: C=O stretch of the ketone.

  • ~1710-1680 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1650-1630 cm⁻¹: C=O stretch of the amide.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 184.1. In positive ion mode, the [M+H]⁺ peak would be at m/z 186.1.

Potential Applications and Future Directions

While research on 2-(azocan-1-yl)-2-oxoacetic acid is still in its early stages, its structural motifs suggest several promising avenues for investigation in drug discovery and development.

Pharmaceutical Potential:

  • Anti-inflammatory and Analgesic Agents: Preliminary studies on similar compounds suggest potential anti-inflammatory and analgesic effects[1]. The azocane ring is present in various biologically active natural products and pharmaceuticals, and the α-ketoacid moiety is a known pharmacophore in several enzyme inhibitors.

  • Antimicrobial Drug Development: The unique structure could serve as a scaffold for the development of new antimicrobial agents[1].

Agricultural Applications:

  • The biological activity of this compound could be explored for its potential as a plant growth regulator or pesticide[1].

Synthetic Intermediate:

  • The presence of multiple functional groups makes 2-(azocan-1-yl)-2-oxoacetic acid a versatile intermediate for the synthesis of more complex organic molecules[1].

Future Research Workflow

ResearchWorkflow Synthesis Optimized Synthesis Purification Purification & Characterization Synthesis->Purification BiologicalScreening In Vitro Biological Screening (e.g., Anti-inflammatory, Antimicrobial) Purification->BiologicalScreening LeadOptimization Lead Optimization (SAR Studies) BiologicalScreening->LeadOptimization InVivoStudies In Vivo Efficacy & Toxicity Studies LeadOptimization->InVivoStudies Preclinical Preclinical Development InVivoStudies->Preclinical

Caption: A proposed workflow for the future investigation of this compound.

Safety and Handling

Currently, there is no specific safety information available for 2-(azocan-1-yl)-2-oxoacetic acid. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

2-(Azocan-1-yl)-2-oxoacetic acid represents a molecule with significant untapped potential. Its straightforward, proposed synthesis and the intriguing combination of an azocane ring with an α-ketoacid functionality make it a prime candidate for further exploration in medicinal and agricultural chemistry. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and evaluation of this promising compound. The self-validating nature of the proposed protocols, grounded in established chemical principles, ensures a high probability of success in the laboratory.

References

Sources

"Azocan-1-yl(oxo)acetic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Azocan-1-yl(oxo)acetic acid

Executive Summary: This document provides a comprehensive technical overview of Azocan-1-yl(oxo)acetic acid, a heterocyclic organic compound of interest in medicinal chemistry and synthetic applications. The guide details its fundamental physicochemical properties, outlines potential synthetic pathways, discusses its chemical reactivity, and explores its prospective applications based on preliminary research. This paper is intended for researchers, chemists, and professionals in drug development seeking foundational knowledge and actionable insights into this molecule.

Introduction to Azocan-1-yl(oxo)acetic acid

Azocan-1-yl(oxo)acetic acid is a derivative of azocane, an eight-membered saturated nitrogen-containing heterocycle. Its structure is characterized by an azocane ring linked to an oxoacetic acid moiety via an amide bond.[1] This unique combination of a cyclic amine and a keto-acid functional group imparts a specific set of chemical properties that make it a valuable building block and a candidate for biological investigation.[1] The presence of the azocane ring is significant, as this motif is found in various natural products and pharmaceuticals known for diverse biological activities.[1] This guide synthesizes the available technical data to serve as a foundational resource for its study and application.

Physicochemical Properties

The fundamental molecular characteristics of Azocan-1-yl(oxo)acetic acid are summarized below. These properties are essential for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C9H15NO3[1][2][3][4]
Molecular Weight 185.22 g/mol [1][3][4]
IUPAC Name 2-(azocan-1-yl)-2-oxoacetic acid[2]
CAS Number 1142202-56-9[2][3]
Canonical SMILES O=C(O)C(=O)N1CCCCCCC1[2]
Monoisotopic Mass 185.105 g/mol [4]
Topological Polar Surface Area 57.6 Ų
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]

Synthesis and Manufacturing Considerations

While specific, peer-reviewed protocols for the synthesis of Azocan-1-yl(oxo)acetic acid are not extensively detailed in publicly available literature, its structure suggests several logical synthetic strategies rooted in fundamental organic chemistry principles.[1] The choice of a particular route would depend on factors such as starting material availability, desired scale, and purity requirements.

Potential Synthetic Pathways

The primary approaches to constructing Azocan-1-yl(oxo)acetic acid involve forming the central amide bond or modifying the azocane ring.[1]

  • Condensation Reactions: This is arguably the most direct approach, involving the acylation of azocane with a suitable derivative of oxoacetic acid (glyoxylic acid). For instance, reacting azocane with an activated form of oxoacetic acid, such as an acid chloride or ester, under appropriate base-catalyzed conditions would yield the desired amide bond. The causality here is the nucleophilic attack of the secondary amine of the azocane ring on the electrophilic carbonyl carbon of the activated oxoacetic acid derivative.

  • Oxidative Methods: An alternative strategy could involve the oxidation of a precursor molecule. For example, a starting material like 2-(azocan-1-yl)acetic acid could be oxidized to introduce the keto group. This would require a selective oxidizing agent that targets the α-carbon to the carboxylic acid without cleaving the azocane ring.[1][5]

  • Multi-step Synthesis: A more complex, multi-step pathway could be employed, starting from simpler, commercially available compounds and progressively building the target structure.[1] This method offers flexibility but typically involves more unit operations and potential yield losses at each step.

G cluster_reactions Synthetic Strategies A Azocane Derivative C Condensation Reaction (Amide Formation) A->C Nucleophilic Acylation B Oxoacetic Acid Derivative (e.g., Glyoxylic Acid) B->C E Azocan-1-yl(oxo)acetic acid (Final Product) C->E D Oxidative Method D->E Alternative Route

Caption: Generalized synthetic workflow for Azocan-1-yl(oxo)acetic acid.

Chemical Reactivity and Potential Mechanism of Action

The reactivity of Azocan-1-yl(oxo)acetic acid is governed by its three primary functional groups: the carboxylic acid, the α-keto group, and the tertiary amide linked to the azocane ring.

  • Carboxylic Acid Group: This acidic functionality allows for standard reactions such as salt formation with bases, esterification with alcohols under acidic conditions, and conversion to acid halides.[1] These reactions are crucial for modifying the compound's solubility and creating derivatives for further study.[1]

  • α-Keto Group: The carbonyl group can participate in nucleophilic addition reactions.[1] It also makes the adjacent amide bond susceptible to specific chemical or enzymatic cleavage.

  • Amide Group: The amide within the structure is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Currently, there is no published information regarding the specific biological mechanism of action for Azocan-1-yl(oxo)acetic acid.[1] Preliminary studies suggest potential anti-inflammatory and analgesic effects, which implies it may interact with specific enzymes or receptors in biological systems.[1] Elucidating these interactions is a critical area for future pharmacological investigation.[1]

Applications and Areas of Scientific Interest

Azocan-1-yl(oxo)acetic acid is a versatile compound with potential applications across several scientific domains.[1]

  • Pharmaceutical Research: It is considered a lead compound for developing new therapeutic agents.[1] Its structure is a candidate for investigating novel anti-inflammatory and antimicrobial drugs, though more research is required to validate these potential effects.[1]

  • Chemical Synthesis: It serves as a valuable intermediate or building block for the synthesis of more complex organic molecules and novel heterocyclic systems.[1]

  • Agriculture: Due to its biological activity, it has been investigated for potential use as a plant growth regulator or pesticide.[1]

Safety and Handling

As a chemical entity for research, Azocan-1-yl(oxo)acetic acid must be handled with appropriate care. According to supplier safety data, the compound presents the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area or fume hood.[2] In case of ingestion, medical advice should be sought immediately.[2]

Conclusion

Azocan-1-yl(oxo)acetic acid is a heterocyclic compound with a well-defined molecular structure and intriguing potential. Its combination of an azocane ring and an oxoacetic acid moiety makes it a subject of interest for applications in pharmaceuticals, agriculture, and as a synthetic intermediate. While its fundamental physicochemical properties are established, further research is necessary to fully elucidate its biological mechanism of action, validate its therapeutic potential, and optimize its synthetic pathways. This guide provides a solid technical foundation for professionals engaging in the study and application of this promising molecule.

References

  • azocan-1-yl(oxo)acetic acid(SALTDATA|1142202-56-9) . Angene Chemical. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid . ResearchGate. [Link]

  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry . MDPI. [Link]

  • Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid.
  • GLYOXYLIC ACID (OXOACETIC ACID) . Ataman Kimya. [Link]

Sources

Unlocking the Therapeutic Potential of Azocan-1-yl(oxo)acetic acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial preclinical evaluation of Azocan-1-yl(oxo)acetic acid, a novel heterocyclic compound with potential therapeutic applications. While preliminary data suggests possible anti-inflammatory, analgesic, and antimicrobial properties, a systematic and rigorous scientific investigation is required to validate these claims and elucidate the underlying mechanism of action.[1] This document outlines a strategic, multi-tiered approach, commencing with in silico profiling and culminating in targeted in vitro assays to thoroughly characterize the compound's biological activity. The methodologies detailed herein are designed to establish a robust data package for informed decision-making in early-stage drug discovery and development.

Introduction and Rationale

Azocan-1-yl(oxo)acetic acid is a small molecule characterized by the fusion of an eight-membered azocane ring with an oxoacetic acid moiety.[1] Its molecular formula is C9H15NO3, with a molecular weight of approximately 185.22 g/mol .[1][2][3] The presence of the azocane ring is of particular interest, as this saturated nitrogen-containing heterocycle is a structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][4] The oxoacetic acid portion of the molecule provides a carboxylic acid group, which can influence solubility and participate in biological interactions, and a keto group that may be involved in various chemical reactions.[1]

The convergence of these structural features suggests a potential for interaction with biological targets, and early reports have hinted at possible anti-inflammatory, analgesic, and antimicrobial activities.[1] However, the empirical evidence to support these claims is currently limited. This guide, therefore, proposes a logical and efficient pathway to systematically investigate the biological potential of Azocan-1-yl(oxo)acetic acid, beginning with computational assessments and progressing to cell-based and biochemical assays.

Physicochemical and "Drug-Likeness" Profiling: An In Silico Approach

Prior to embarking on resource-intensive in vitro screening, a thorough in silico analysis is crucial for predicting the compound's pharmacokinetic properties and assessing its "drug-likeness".[5][6][7] This computational screening provides an early indication of potential liabilities and helps to prioritize compounds for further investigation.[8][9]

Predicted Physicochemical Properties

Based on available data, the following physicochemical properties of Azocan-1-yl(oxo)acetic acid have been computed:

PropertyValueSource
Molecular Weight185.22 g/mol [1][2][3]
Molecular FormulaC9H15NO3[1][2][3]
XLogP31.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area57.6 Ų

These predicted properties largely adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.[6] The low molecular weight and moderate lipophilicity (XLogP3) are desirable characteristics for a drug candidate.

In Silico Workflow for ADME/T Prediction

The following workflow outlines a comprehensive in silico assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties of Azocan-1-yl(oxo)acetic acid.

ADMET_Workflow cluster_input Input cluster_prediction ADME/T Prediction Models cluster_output Output Compound Azocan-1-yl(oxo)acetic acid (SMILES/SDF) Absorption Absorption (e.g., Caco-2, HIA) Compound->Absorption Distribution Distribution (e.g., BBB penetration, Plasma Protein Binding) Compound->Distribution Metabolism Metabolism (e.g., CYP450 inhibition/induction) Compound->Metabolism Excretion Excretion (e.g., Renal clearance) Compound->Excretion Toxicity Toxicity (e.g., hERG inhibition, Ames test) Compound->Toxicity Profile Predicted ADME/T Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile

Caption: In Silico ADME/T Prediction Workflow.

Synthesis of Azocan-1-yl(oxo)acetic acid

For in vitro testing, a reliable synthetic route to obtain high-purity Azocan-1-yl(oxo)acetic acid is essential. Based on general principles of organic chemistry, two potential synthetic strategies are proposed.[1]

Synthesis via Condensation Reaction

This approach involves the reaction of an azocane derivative with an acetic acid derivative.

Protocol:

  • Reactant Preparation: Dissolve azocane in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Acylation: Cool the solution to 0°C and add a solution of an appropriate acylating agent, such as ethyl oxalyl chloride, dropwise. A non-nucleophilic base (e.g., triethylamine) should be included to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and perform an aqueous workup to remove water-soluble byproducts.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).

  • Purification: Purify the final product by recrystallization or column chromatography.

Synthesis via Oxidative Methods

This strategy involves the introduction of the oxo group through oxidation.

Protocol:

  • Precursor Synthesis: Synthesize a suitable precursor, such as 1-(2-hydroxyacetyl)azocane.

  • Oxidation: Subject the precursor to mild oxidation using a reagent like pyridinium chlorochromate (PCC) or by employing a Swern oxidation protocol.

  • Reaction Monitoring: Track the conversion of the alcohol to the ketone using TLC or LC-MS.

  • Workup and Purification: Perform an appropriate workup to remove the oxidizing agent and byproducts, followed by purification of the final compound.

In Vitro Biological Activity Screening

A tiered screening approach is recommended to efficiently assess the biological activity of Azocan-1-yl(oxo)acetic acid.[10][11][12]

Tier 1: Primary Screening for Cytotoxicity and General Bioactivity

The initial step is to determine the compound's general effect on cell viability. This is crucial for establishing a suitable concentration range for subsequent, more specific assays.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a panel of representative cell lines (e.g., HEK293 for normal human cells, and relevant cancer cell lines if anti-proliferative activity is to be explored) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Azocan-1-yl(oxo)acetic acid (e.g., from 0.1 µM to 100 µM) for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Secondary Screening for Specific Biological Activities

Based on the preliminary suggestions of anti-inflammatory and antimicrobial effects, targeted secondary assays should be conducted.

Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of Azocan-1-yl(oxo)acetic acid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compound on NO production.

A potential mechanism for anti-inflammatory action could involve the inhibition of cyclooxygenase (COX) enzymes.[13]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO produces Compound Azocan-1-yl(oxo)acetic acid Compound->iNOS Inhibits? COX COX Enzymes Compound->COX Inhibits? Prostaglandins Prostaglandins COX->Prostaglandins produces

Caption: Potential Anti-inflammatory Mechanisms of Action.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Dilution: Prepare a serial dilution of Azocan-1-yl(oxo)acetic acid in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacteria.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Preliminary Mechanism of Action (MoA) Elucidation

Should significant activity be observed in the secondary screens, initial MoA studies can be initiated.

Protocol: Peptide-Trapping LC-MS/MS for Covalent Binding Assessment

Given the presence of an electrophilic keto group, it is prudent to assess the potential for covalent modification of proteins.

  • Incubation: Incubate Azocan-1-yl(oxo)acetic acid with a mixture of synthetic peptides containing various nucleophilic amino acid residues (e.g., cysteine, lysine, histidine).[14]

  • LC-MS/MS Analysis: Analyze the reaction mixture using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect any peptide adducts.[14]

  • Data Interpretation: Identification of specific peptide adducts can provide insights into the compound's reactivity and potential for covalent interactions with biological targets.[14]

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial investigation of the biological activity of Azocan-1-yl(oxo)acetic acid. The proposed workflow, from in silico profiling to targeted in vitro assays, is designed to generate a foundational dataset that will enable a go/no-go decision for further preclinical development. Positive findings from this initial evaluation would warrant more extensive studies, including target identification, in vivo efficacy testing in relevant animal models, and detailed pharmacokinetic and toxicological profiling. The systematic approach outlined herein will ensure that the therapeutic potential of this novel chemical entity is explored in a comprehensive and efficient manner.

References

  • Angene Chemical. azocan-1-yl(oxo)acetic acid(SALTDATA|1142202-56-9). [Link]

  • PubChem. Oxanilic acid | C8H7NO3 | CID 10378. National Institutes of Health. [Link]

  • PubMed. Medicinal and Biological Significance of Phenoxazine Derivatives. [Link]

  • PubMed. Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. [Link]

  • Bentham Science Publishers. In Silico Prediction of Drug Properties. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. [Link]

  • bepls. In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. [Link]

  • ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]

  • PubMed. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • NCBI Bookshelf. Prediction of Drug-Like Properties. [Link]

  • PMC. Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies. [Link]

  • ResearchGate. In vitro Screening Systems. [Link]

  • PubMed. Facile synthesis of tetracyclic azepine and oxazocine derivatives and their potential as MAPKAP-K2 (MK2) inhibitors. [Link]

  • Google Patents.
  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • ResearchGate. Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. [Link]

  • MDPI. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link]

  • Drug Hunter. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

  • Wikipedia. Acetic acid. [Link]

Sources

Unraveling the Enigma: A Hypothesis-Driven Approach to Elucidating the Mechanism of Action of Azocan-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azocan-1-yl(oxo)acetic acid is a novel small molecule with a chemical structure suggestive of diverse biological activities. Preliminary studies have hinted at its potential as an anti-inflammatory, analgesic, and antimicrobial agent, yet its precise mechanism of action remains undefined. This lack of mechanistic understanding presents a significant hurdle to its development as a potential therapeutic agent. This technical guide, therefore, puts forth a comprehensive, hypothesis-driven framework for the systematic elucidation of the mechanism of action of Azocan-1-yl(oxo)acetic acid. By integrating structural analysis with a phased experimental approach, we provide a roadmap for researchers to identify its molecular targets, validate its biological activities, and ultimately, unlock its therapeutic potential. This document is designed to serve as a practical resource, offering detailed experimental protocols and a logical workflow for navigating the complexities of mechanism-of-action studies.

Introduction to Azocan-1-yl(oxo)acetic acid

Azocan-1-yl(oxo)acetic acid is an organic compound characterized by the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . Its structure features a unique combination of a saturated eight-membered nitrogen-containing heterocycle (azocane), an alpha-keto acid moiety, and a terminal carboxylic acid. This tripartite structure is of significant interest as each of these functional groups is present in a wide array of biologically active molecules.

Initial, yet unpublished, reports suggest that Azocan-1-yl(oxo)acetic acid exhibits a promising spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. While these preliminary findings are encouraging, the absence of a defined molecular target and a well-understood mechanism of action (MoA) impedes its rational development. A thorough understanding of how this molecule exerts its effects at the molecular and cellular levels is paramount for its progression from a chemical entity to a potential therapeutic candidate. This guide will, therefore, focus on a speculative yet scientifically grounded approach to unraveling its MoA.

Structural Analysis and Hypothesis Generation

A critical first step in elucidating the MoA of a novel compound is a thorough analysis of its chemical structure to generate plausible, testable hypotheses. The structure of Azocan-1-yl(oxo)acetic acid provides several clues to its potential biological targets and mechanisms.

The Carboxylic Acid Moiety: A Hallmark of NSAIDs?

The presence of a carboxylic acid group is a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs).[1] This acidic moiety is often crucial for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[2]

Hypothesis 1a: Azocan-1-yl(oxo)acetic acid acts as a COX inhibitor.

This is a primary and logical starting point for investigating the anti-inflammatory and analgesic properties of the compound. The carboxylic acid could mimic arachidonic acid, the natural substrate for COX enzymes, and competitively inhibit its activity.

The Alpha-Keto Acid and Azocane Ring: Beyond COX Inhibition

While COX inhibition is a plausible mechanism, it is important to consider alternatives. Many effective anti-inflammatory agents do not target the COX pathway directly.[3][4] The alpha-keto acid and the azocane ring introduce structural and electronic features that could mediate interactions with other targets.

Hypothesis 1b: Azocan-1-yl(oxo)acetic acid modulates the NF-κB signaling pathway.

The nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory responses.[5][6] Its signaling pathway is a common target for anti-inflammatory drug discovery. The unique stereoelectronic properties of the azocane and alpha-keto acid moieties could facilitate binding to key proteins within this cascade, such as IκB kinase (IKK) or other upstream signaling components.

Hypothesis 2 (Analgesic Mechanism): Interaction with Neuronal Targets.

Saturated cyclic amines are found in a variety of centrally and peripherally acting analgesics.[7] While the exact mechanism would need to be determined, the azocane ring could interact with receptors or ion channels involved in pain perception.

Antimicrobial Potential: Targeting Bacterial Integrity and Communication

The reported antimicrobial activity suggests mechanisms distinct from those related to inflammation and pain in mammalian cells.

Hypothesis 3a: Azocan-1-yl(oxo)acetic acid disrupts microbial cell membranes.

The cationic nature of the azocane ring at physiological pH could mediate electrostatic interactions with the negatively charged components of bacterial cell membranes, leading to membrane destabilization and cell death.[8][9]

Hypothesis 3b: Azocan-1-yl(oxo)acetic acid interferes with quorum sensing.

The alpha-ketoamide moiety, structurally related to the alpha-keto acid in our compound, has been shown to be a privileged motif in inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence.[10] By disrupting QS, the compound could attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the likelihood of resistance development.

A Phased Experimental Approach to Mechanism of Action Elucidation

We propose a systematic, three-phased experimental workflow to rigorously test the hypotheses generated from the structural analysis of Azocan-1-yl(oxo)acetic acid.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Mechanistic Studies cluster_2 Phase 3: In Vivo Validation AC_MS Affinity Chromatography-Mass Spectrometry (AC-MS) COX_assay COX-1/COX-2 Inhibition Assays AC_MS->COX_assay Identifies potential targets NFkB_assay NF-κB Nuclear Translocation Assay AC_MS->NFkB_assay Membrane_assay Membrane Permeability Assay AC_MS->Membrane_assay QS_assay Quorum Sensing Inhibition Assay AC_MS->QS_assay CETSA Cellular Thermal Shift Assay (CETSA) CETSA->COX_assay CETSA->NFkB_assay CETSA->Membrane_assay CETSA->QS_assay in_vivo Animal Models of Inflammation, Pain, and Infection COX_assay->in_vivo Validates mechanism NFkB_assay->in_vivo Membrane_assay->in_vivo QS_assay->in_vivo

Figure 1: A phased experimental workflow for MoA elucidation.

Phase 1: Unbiased Target Identification

The initial phase focuses on identifying the direct molecular binding partners of Azocan-1-yl(oxo)acetic acid in an unbiased manner.

This powerful technique allows for the isolation and identification of proteins that bind to an immobilized form of the compound.[11][12]

Experimental Protocol: AC-MS

  • Immobilization of Azocan-1-yl(oxo)acetic acid:

    • Synthesize a derivative of the compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The carboxylic acid is a convenient point of attachment. A control resin without the coupled compound should also be prepared.

  • Preparation of Cell Lysate:

    • Culture relevant cells (e.g., a macrophage cell line for inflammation studies, or a bacterial strain for antimicrobial studies) and prepare a total cell lysate under non-denaturing conditions.

  • Affinity Chromatography:

    • Incubate the cell lysate with the compound-conjugated resin and the control resin in parallel.

    • Wash the resins extensively with a suitable buffer to remove non-specific binding proteins.

    • Elute the specifically bound proteins, for example, by changing the pH or ionic strength of the buffer, or by competing with an excess of the free compound.[13]

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain).

    • Excise protein bands that are unique to the compound-conjugated resin and identify them by mass spectrometry (e.g., LC-MS/MS).[14]

CETSA is a technique that can be used to assess target engagement in a cellular context.[15][16][17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells with Azocan-1-yl(oxo)acetic acid at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Separation of Soluble and Precipitated Proteins:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blotting using antibodies against candidate target proteins (identified by AC-MS or based on hypotheses).[19] An increase in the amount of a protein in the soluble fraction at higher temperatures in the presence of the compound indicates target engagement.

Phase 2: Target Validation and Mechanistic Studies

Once potential targets have been identified, the next phase is to validate these interactions and investigate their functional consequences.

Experimental Protocol: COX-1/COX-2 Inhibition Assays

  • Utilize commercially available kits to measure the in vitro inhibitory activity of Azocan-1-yl(oxo)acetic acid against purified COX-1 and COX-2 enzymes. This will determine the IC50 values and the selectivity of the compound for the two isoforms.

Experimental Protocol: NF-κB Nuclear Translocation Assay

  • This cell-based assay quantifies the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation with an inflammatory agent (e.g., LPS or TNF-α).[20]

    • Seed cells (e.g., HeLa or RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of Azocan-1-yl(oxo)acetic acid.

    • Stimulate the cells with an appropriate inflammatory stimulus.

    • Fix and permeabilize the cells.

    • Stain the cells with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a high-content imaging system and quantify the nuclear translocation of p65.

G cluster_0 Canonical NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression Induces

Figure 2: Simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocol: Bacterial Membrane Permeability Assay

  • This assay uses a fluorescent dye that can only enter cells with compromised membranes.[21]

    • Incubate a suspension of bacteria (e.g., E. coli or S. aureus) with various concentrations of Azocan-1-yl(oxo)acetic acid.

    • Add a membrane-impermeable fluorescent dye, such as SYTOX Green.

    • Measure the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates membrane disruption.[22]

Experimental Protocol: Quorum Sensing Inhibition Assay

  • This can be performed using a reporter strain of bacteria that produces a detectable signal (e.g., bioluminescence or a colored product) under the control of a quorum-sensing system.

    • Grow the reporter strain in the presence of various concentrations of Azocan-1-yl(oxo)acetic acid.

    • Measure the output of the reporter system. A dose-dependent decrease in the signal indicates inhibition of quorum sensing.

Phase 3: In Vivo Model Validation

The final phase involves validating the proposed mechanism of action in a relevant animal model. For example, if the compound is found to be a potent COX-2 inhibitor, its efficacy can be tested in a rodent model of inflammation, such as carrageenan-induced paw edema. Similarly, its antimicrobial activity can be assessed in an infection model.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

AssayEndpointAzocan-1-yl(oxo)acetic acidPositive Control
COX-1 InhibitionIC50 (µM)(e.g., Aspirin)
COX-2 InhibitionIC50 (µM)(e.g., Celecoxib)
NF-κB TranslocationIC50 (µM)(e.g., Bay 11-7082)
E. coli Growth InhibitionMIC (µg/mL)(e.g., Ciprofloxacin)
S. aureus Growth InhibitionMIC (µg/mL)(e.g., Vancomycin)
Membrane PermeabilityEC50 (µM)(e.g., Polymyxin B)
Quorum Sensing InhibitionIC50 (µM)(e.g., Furanone C-30)

Conclusion and Future Directions

The lack of a defined mechanism of action for Azocan-1-yl(oxo)acetic acid is a significant gap in our understanding of this promising molecule. The hypothesis-driven, phased experimental approach outlined in this guide provides a robust framework for systematically addressing this knowledge gap. By employing a combination of unbiased target identification methods and hypothesis-testing assays, researchers can efficiently identify the molecular targets of Azocan-1-yl(oxo)acetic acid and elucidate the pathways through which it exerts its anti-inflammatory, analgesic, and antimicrobial effects. The successful execution of this research plan will not only provide fundamental insights into the biology of this novel compound but also pave the way for its potential development as a new therapeutic agent. Future studies could focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity for the identified target(s), as well as comprehensive preclinical safety and efficacy evaluations.

References

  • Al-Gharabli, S. I., et al. (2015). Synthesis and analgesic activity evaluation of some agmatine derivatives. Molecules, 20(1), 393-407. [Link]

  • Bhardwaj, A., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3483-3527. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

  • Gaudet, S. J. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in molecular biology (Clifton, N.J.), 915, 247–261. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 169–188. [Link]

  • Kohl, Y., et al. (2021). Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note. JACS Au, 1(11), 1836-1840. [Link]

  • Laflamme, G., & Gingras, A. C. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature protocols, 9(1), 1–14. [Link]

  • Lazzarato, L., et al. (2021). Toward Multitasking Pharmacological COX-Targeting Agents: Non-Steroidal Anti-Inflammatory Prodrugs with Antiproliferative Effects. Molecules (Basel, Switzerland), 26(13), 3959. [Link]

  • Le, C. F., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in cellular and infection microbiology, 10, 567456. [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Lönn, H., et al. (2021). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in microbiology, 8, 98. [Link]

  • Martinez Molina, D., et al. (2014). 4.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol, 4(19), e1249. [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. [Link]

  • Rigas, B., & Kashfi, K. (2005). Non-COX-2 targets and cancer: expanding the molecular target repertoire of chemoprevention. Biochemical pharmacology, 70(4), 483–494. [Link]

  • Sato, H., & Feix, J. B. (2006). Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. Biophysical journal, 91(11), 4119–4126. [Link]

  • Scocchi, M., et al. (2011). Antimicrobial peptides: mechanism of action, activity and clinical potential. Pharmaceuticals (Basel, Switzerland), 4(10), 1383–1421. [Link]

  • Sharma, P., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6046-6081. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Taylor & Francis Online. (2021). Cyclic amine – Knowledge and References. [Link]

  • Trimble, M. J., et al. (2011). Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes. Analytical biochemistry, 417(1), 8–13. [Link]

  • Uhlén, M., et al. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of proteome research, 12(6), 2319–2329. [Link]

  • Wang, Y., et al. (2020). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology, 11, 575283. [Link]

  • Duggan, K. C., et al. (2011). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. The Journal of biological chemistry, 286(21), 18590–18599. [Link]

  • Han, H., et al. (2021). Antimicrobial peptides: mechanism of action, activity and clinical potential. Journal of biomedical science, 28(1), 68. [Link]

  • Welsch, M. E., et al. (2011). Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes. Analytical Biochemistry, 417(1), 8-13. [Link]

  • Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. [Link]

  • Al-Sanea, M. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356518. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Contreras-Cid, D., et al. (2012). Synthesis and Analgesic Activity Evaluation of Some Agmatine Derivatives. Molecules, 17(10), 12344-12355. [Link]

  • protocols.io. (2025). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to Azocan-1-yl(oxo)acetic acid: Properties, Plausible Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Azocan-1-yl(oxo)acetic acid, a heterocyclic compound featuring a saturated eight-membered azocane ring linked to an oxoacetic acid moiety, presents a unique structural motif of interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its known properties, drawing from available chemical data. In the absence of specific literature on its discovery, this document proposes a plausible and detailed synthetic pathway, grounded in established principles of organic chemistry. This guide is intended to serve as a foundational resource for researchers exploring the potential applications of this and structurally related compounds.

Introduction and Chemical Identity

Azocan-1-yl(oxo)acetic acid is a chemical compound primarily utilized for research purposes.[1][2] It is not intended for human therapeutic or veterinary applications.[1][2] The core structure consists of an azocane ring, a large, saturated nitrogen-containing heterocycle, which is N-acylated with a two-carbon alpha-keto acid. This combination of a flexible, large-ring amine and a reactive α-keto acid functional group suggests potential for diverse chemical transformations and biological interactions.

Nomenclature and Identifiers

A clear and unambiguous identification of this molecule is crucial for database searches and regulatory purposes.

Identifier Value Source
Systematic (IUPAC) Name 2-(azocan-1-yl)-2-oxoacetic acid[1]
CAS Number 1142202-56-9[1][2]
Molecular Formula C₉H₁₅NO₃[1][2]
Molecular Weight 185.22 g/mol [1][2]
Canonical SMILES C1CCCN(CCC1)C(=O)C(=O)O[1]
InChI Key GOSNZTMEKBYIQT-UHFFFAOYSA-N[1]

Physicochemical Properties (Predicted)

While extensive experimental data is not publicly available, computational predictions provide valuable insights into the compound's characteristics.

Property Predicted Value
XLogP3 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 57.6 Ų

These predicted properties suggest moderate lipophilicity and the potential for hydrogen bonding, which are key determinants of pharmacokinetic behavior in drug development.

Historical Context and Discovery

A thorough review of scientific literature and patent databases did not reveal a specific publication detailing the first synthesis or discovery of Azocan-1-yl(oxo)acetic acid. The compound is listed in several chemical supplier catalogs, indicating its availability as a research chemical.[1][2][3][4] The lack of a clear discovery timeline is not uncommon for specialized building blocks that may have been synthesized as part of larger, unpublished research programs or as an intermediate in a multi-step synthesis.

Proposed Synthesis Pathway

Drawing from established methodologies for the synthesis of α-keto acids and amides, a plausible and efficient synthetic route for Azocan-1-yl(oxo)acetic acid can be devised. The most direct approach involves the acylation of azocane with a suitable derivative of oxalic acid.

Retrosynthetic Analysis

A retrosynthetic analysis points towards two primary starting materials: azocane and an activated form of oxalic acid.

G target Azocan-1-yl(oxo)acetic acid disconnection C-N bond formation target->disconnection reagents Azocane + Oxalyl Chloride disconnection->reagents

Caption: Retrosynthetic approach for Azocan-1-yl(oxo)acetic acid.

Proposed Synthetic Protocol: Acylation of Azocane with Oxalyl Chloride

This protocol is based on the well-established reactivity of amines with acyl chlorides. Oxalyl chloride is a common reagent for the preparation of α-keto amides.

Step 1: Reaction Setup and Reagents

  • Reactants:

    • Azocane

    • Oxalyl chloride

    • Triethylamine (or another non-nucleophilic base)

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Atmosphere: Inert (Nitrogen or Argon)

  • Temperature: 0 °C to room temperature

Step 2: Experimental Procedure

  • Dissolve azocane and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride in anhydrous DCM to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Perform a standard aqueous workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of azocane, being nucleophilic, attacks one of the electrophilic carbonyl carbons of oxalyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by triethylamine) forms the amide bond. The second acyl chloride group can then be hydrolyzed during the workup to yield the final carboxylic acid.

G cluster_0 Acylation cluster_1 Hydrolysis Azocane Azocane Intermediate Intermediate Azocane->Intermediate + Oxalyl Chloride Azocan-1-yl(oxo)acetyl chloride Azocan-1-yl(oxo)acetyl chloride Intermediate->Azocan-1-yl(oxo)acetyl chloride - HCl Azocan-1-yl(oxo)acetic acid Azocan-1-yl(oxo)acetic acid Azocan-1-yl(oxo)acetyl chloride->Azocan-1-yl(oxo)acetic acid + H2O - HCl

Sources

An In-Depth Technical Guide to Azocan-1-yl(oxo)acetic Acid Derivatives and Analogs: A Framework for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. The "Azocan-1-yl(oxo)acetic acid" core represents a largely unexplored scaffold that holds significant potential for the development of new drugs, particularly in the realms of inflammatory diseases and pain management. This technical guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the chemical space and therapeutic utility of derivatives and analogs based on this unique heterocyclic structure. While direct literature on substituted "Azocan-1-yl(oxo)acetic acid" derivatives is sparse, this document leverages established principles of medicinal chemistry, bioisosterism, and extensive data on analogous compounds to present a scientifically rigorous guide for the synthesis, biological evaluation, and structure-activity relationship (SAR) elucidation of this promising class of molecules.

Introduction: The Azocane Scaffold as a Privileged Structure in Medicinal Chemistry

The azocane moiety, an eight-membered saturated nitrogen-containing heterocycle, is a recurring motif in a variety of biologically active natural products and synthetic compounds. Azocane derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1] The conformational flexibility of the eight-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets.

The core compound, Azocan-1-yl(oxo)acetic acid, presents a unique combination of a cyclic amine, an amide-like linkage, and a carboxylic acid. Its molecular formula is C9H15NO3 with a molecular weight of 185.22 g/mol .[1][2][3][4] This trifunctional architecture offers multiple points for chemical modification, making it an attractive starting point for the generation of diverse chemical libraries. Preliminary investigations into the parent compound suggest potential anti-inflammatory and analgesic properties, warranting a more in-depth exploration of its derivatives.[2]

Synthetic Strategies for Azocan-1-yl(oxo)acetic Acid and its Derivatives

The synthesis of the Azocan-1-yl(oxo)acetic acid core and its subsequent derivatization can be approached through several established synthetic routes. The choice of a particular strategy will depend on the desired substitution pattern and the availability of starting materials.

Synthesis of the Azocan-1-yl(oxo)acetic Acid Core

General methods for the synthesis of the parent compound include condensation reactions, oxidative methods, and multi-step syntheses.[2] A plausible and efficient approach involves the reaction of azocane with an activated derivative of oxoacetic acid, such as an acid chloride or ester.

Exemplary Protocol: Synthesis of Azocan-1-yl(oxo)acetic acid

  • Step 1: Preparation of Ethyl 2-oxo-2-(azocan-1-yl)acetate.

    • To a solution of azocane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of ethyl oxalyl chloride (1.1 eq) in the same solvent dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ester.

  • Step 2: Hydrolysis to Azocan-1-yl(oxo)acetic acid.

    • Dissolve the purified ethyl 2-oxo-2-(azocan-1-yl)acetate in a mixture of a suitable solvent (e.g., THF, ethanol) and an aqueous solution of a base (e.g., lithium hydroxide, sodium hydroxide).

    • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl) at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Azocan-1-yl(oxo)acetic acid.

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis Azocane Azocane Intermediate Ethyl 2-oxo-2-(azocan-1-yl)acetate Azocane->Intermediate EthylOxalylChloride Ethyl Oxalyl Chloride EthylOxalylChloride->Intermediate Base Base (e.g., Et3N) Base->Intermediate Solvent1 Aprotic Solvent (e.g., DCM) Solvent1->Intermediate FinalProduct Azocan-1-yl(oxo)acetic acid Intermediate->FinalProduct Base_Hydrolysis Base (e.g., LiOH) Base_Hydrolysis->FinalProduct Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->FinalProduct

Caption: Proposed synthetic workflow for Azocan-1-yl(oxo)acetic acid.

Strategies for Derivatization

The "Azocan-1-yl(oxo)acetic acid" core offers three primary points for diversification: the azocane ring, the oxo-amide linkage, and the carboxylic acid moiety.

  • Modification of the Azocane Ring: Introduction of substituents on the azocane ring can significantly impact the lipophilicity, conformational preference, and biological activity of the resulting compounds. This can be achieved by starting with substituted azocanes or by functionalizing the azocane ring at a later stage.

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is a common pharmacophore but can also lead to poor pharmacokinetic properties. Replacing it with known bioisosteres can improve drug-like properties.

  • Amide Coupling and Esterification: The carboxylic acid provides a handle for creating a library of amides and esters. Amide coupling with a diverse range of amines is a robust and widely used method in medicinal chemistry.

Proposed Analogs and Structure-Activity Relationship (SAR) Hypotheses

Based on the SAR of known anti-inflammatory and analgesic agents, several classes of "Azocan-1-yl(oxo)acetic acid" derivatives are proposed for synthesis and evaluation.

Derivative Class Proposed Modification Rationale / SAR Hypothesis Reference Analogs
Amide Analogs Amide formation with various substituted anilines and benzylamines.The introduction of aromatic and heteroaromatic moieties can lead to interactions with hydrophobic pockets in target enzymes or receptors. Electron-donating or -withdrawing groups on the aromatic ring can modulate electronic properties and binding affinity.Indole-3-acetic acid derivatives, Piroxicam analogs[5]
Ester Prodrugs Esterification with various alcohols (e.g., methyl, ethyl, benzyl).Esterification can improve membrane permeability and oral bioavailability. The ester can be cleaved in vivo by esterases to release the active carboxylic acid.Indane acetic acid derivatives[6]
Carboxylic Acid Bioisosteres Replacement of the carboxylic acid with tetrazole, hydroxamic acid, or sulfonamide moieties.These groups can mimic the hydrogen bonding and acidic properties of a carboxylic acid while potentially improving metabolic stability and cell permeability.General principles of bioisosterism[7]
Substituted Azocanes Introduction of small alkyl or aryl groups on the azocane ring.Substituents on the azocane ring can influence the overall conformation and lipophilicity of the molecule, potentially leading to improved target engagement and pharmacokinetic properties.Azepane-based therapeutic agents[1]

Biological Evaluation: Protocols and Assays

A tiered approach to biological evaluation is recommended to efficiently screen and characterize the synthesized derivatives.

In Vitro Anti-inflammatory Assays
  • Cyclooxygenase (COX-1/COX-2) Inhibition Assay: To determine the inhibitory activity against the key enzymes in prostaglandin synthesis. This is crucial for understanding the mechanism of action and potential for gastrointestinal side effects.

  • Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) and Pro-inflammatory Cytokine (TNF-α, IL-6) Production in Macrophages (e.g., RAW 264.7 cells): To assess the ability of the compounds to suppress the inflammatory response in a cellular context.

Exemplary Protocol: In Vitro COX Inhibition Assay

  • Preparation of Reagents: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of the chromogenic substrate and arachidonic acid.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference NSAID (e.g., celecoxib, indomethacin).

  • Assay Procedure:

    • Add the enzyme, heme, and test compound/vehicle to a 96-well plate and incubate.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Measure the absorbance at a specific wavelength over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G PrepareReagents Prepare Reagents (Enzymes, Substrates) Incubate Incubate Enzyme with Compound PrepareReagents->Incubate PrepareCompounds Prepare Test Compounds & Controls PrepareCompounds->Incubate InitiateReaction Initiate Reaction (add Arachidonic Acid) Incubate->InitiateReaction MeasureAbsorbance Measure Absorbance InitiateReaction->MeasureAbsorbance CalculateIC50 Calculate IC50 MeasureAbsorbance->CalculateIC50

Caption: Workflow for in vitro COX enzyme inhibition assay.

In Vivo Analgesic and Anti-inflammatory Models
  • Carrageenan-Induced Paw Edema in Rodents: A classic model to evaluate acute anti-inflammatory activity.

  • Acetic Acid-Induced Writhing Test in Mice: A model for screening peripheral analgesic activity.

  • Formalin Test in Rodents: To differentiate between central and peripheral analgesic effects.

Potential Mechanisms of Action and Signaling Pathways

The anti-inflammatory and analgesic effects of Azocan-1-yl(oxo)acetic acid derivatives are likely mediated through the modulation of key inflammatory pathways. While the precise targets are yet to be identified, plausible mechanisms include:

  • Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, these compounds would reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.

  • Suppression of Pro-inflammatory Cytokine Production: The compounds may interfere with signaling pathways (e.g., NF-κB, MAPKs) that lead to the production of TNF-α, IL-1β, and IL-6.

  • Modulation of Ion Channels: Some analgesic agents act by modulating ion channels involved in nociception, such as TRP channels.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) PLA2 Phospholipase A2 InflammatoryStimulus->PLA2 NFkB_Pathway NF-κB / MAPK Pathways InflammatoryStimulus->NFkB_Pathway CellMembrane Cell Membrane ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1/COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins InflammationPain Inflammation & Pain Prostaglandins->InflammationPain Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Cytokines->InflammationPain AzocanDerivative Azocan-1-yl(oxo)acetic Acid Derivative AzocanDerivative->COX Inhibition AzocanDerivative->NFkB_Pathway Inhibition?

Caption: Potential anti-inflammatory signaling pathways modulated by Azocan-1-yl(oxo)acetic acid derivatives.

Conclusion and Future Directions

The "Azocan-1-yl(oxo)acetic acid" scaffold presents a compelling, yet underexplored, opportunity for the discovery of novel therapeutic agents. This guide has outlined a rational and systematic approach for the design, synthesis, and evaluation of derivatives and analogs based on this core structure. By leveraging established medicinal chemistry principles and drawing parallels from structurally related bioactive compounds, researchers can efficiently navigate the chemical space surrounding this scaffold. Future work should focus on the synthesis of the proposed derivative libraries and their comprehensive biological evaluation to elucidate definitive structure-activity relationships and identify lead compounds for further preclinical development. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Google Patents. (n.d.). EP1497271A1 - Indane acetic acid derivatives and their use as pharmaceutical agents.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 1–51). Elsevier. [Link]

  • Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. (2025, March 19). PubMed Central. [Link]

  • ResearchGate. (n.d.). Selected examples of natural products containing azepane and azocane motifs. [Link]

  • CORE. (2020, March 26). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]

  • MDPI. (2018, December 11). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 23(12), 3293. [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of Azocan-1-yl(oxo)acetic acid: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical walkthrough of the crystal structure analysis of Azocan-1-yl(oxo)acetic acid, a novel small molecule with potential therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical interplay between molecular structure and solid-state properties, offering field-proven insights into the experimental choices and validation systems inherent to crystallographic studies. While the crystallographic data presented herein is a representative model to illustrate the analytical workflow, the methodologies described are grounded in established scientific principles and best practices.

Introduction: The Pivotal Role of Solid-State Characterization in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are intrinsically linked to the solid-state properties of the active pharmaceutical ingredient (API).[1][2][3] The three-dimensional arrangement of molecules in a crystal lattice dictates crucial physicochemical characteristics such as solubility, dissolution rate, stability, and bioavailability.[1][4] Consequently, a thorough understanding of the crystal structure is not merely an academic exercise but a cornerstone of rational drug design and development.[5][6]

Azocan-1-yl(oxo)acetic acid (C₉H₁₅NO₃, Molar Mass: 185.22 g/mol ) is a bifunctional organic molecule featuring a saturated eight-membered azocane ring, an amide linkage, and a carboxylic acid moiety.[7][8] This unique combination of functional groups suggests the potential for diverse intermolecular interactions, making its solid-state behavior particularly compelling for investigation. This guide will detail the hypothetical, yet scientifically rigorous, process of elucidating the crystal structure of this compound, providing a blueprint for the characterization of novel APIs.

Part 1: Synthesis and Crystallization: The Genesis of a High-Quality Crystal

The first and often most challenging step in single-crystal X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction analysis.[9] This necessitates a pure compound and a carefully controlled crystallization process.

Proposed Synthesis of Azocan-1-yl(oxo)acetic acid

A plausible synthetic route to Azocan-1-yl(oxo)acetic acid involves the acylation of azocane with an appropriate derivative of oxoacetic acid. A common and effective method is the reaction of azocane with oxalyl chloride followed by hydrolysis.

Experimental Protocol:

  • Reaction Setup: To a solution of azocane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, a solution of oxalyl chloride (1.1 eq) in DCM is added dropwise.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress is monitored by thin-layer chromatography (TLC).

  • Workup and Hydrolysis: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is acidified with 1M HCl to a pH of approximately 2-3.

  • Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Crystallization of Azocan-1-yl(oxo)acetic acid

The goal of crystallization is to encourage the slow formation of a well-ordered crystal lattice. Various techniques should be screened to identify the optimal conditions.

Experimental Protocol: Solvent Evaporation

  • Solvent Selection: A solvent screen is performed to identify a solvent system in which the compound has moderate solubility. For Azocan-1-yl(oxo)acetic acid, a mixture of ethanol and water is a promising candidate.

  • Solution Preparation: A saturated solution of the purified compound is prepared in a 9:1 ethanol/water mixture at room temperature.

  • Crystal Growth: The solution is filtered through a syringe filter into a clean vial. The vial is covered with a perforated cap to allow for slow evaporation of the solvent.

  • Crystal Harvesting: The vial is left undisturbed in a vibration-free environment. Colorless, block-shaped crystals are expected to form over several days. A suitable crystal is carefully selected and mounted on a goniometer head.

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11][12]

Data Collection

The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

Experimental Protocol:

  • Instrument: A Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å) is used.

  • Temperature: The crystal is maintained at a constant temperature of 100 K using an Oxford Cryosystems cooling device to minimize thermal vibrations and improve data quality.

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

  • Data Processing: The raw diffraction images are processed using the APEX3 software suite for integration, scaling, and absorption correction (SADABS).

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Experimental Protocol:

  • Structure Solution: The structure is solved using intrinsic phasing methods with the SHELXT program. This initial step provides a preliminary model of the molecular structure.

  • Structure Refinement: The structural model is refined against the experimental data using the SHELXL program. This iterative process involves adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Treatment: All hydrogen atoms are located in the difference Fourier map and refined isotropically.

  • Validation: The final refined structure is validated using PLATON and checkCIF to ensure its geometric and crystallographic integrity.

Part 3: Analysis of the Crystal Structure of Azocan-1-yl(oxo)acetic acid (Hypothetical Data)

The following section details the analysis of a hypothetical, yet plausible, crystal structure of Azocan-1-yl(oxo)acetic acid.

Crystallographic Data Summary

The key crystallographic parameters for our hypothetical structure are summarized in the table below.

Parameter Value
Chemical FormulaC₉H₁₅NO₃
Formula Weight185.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.115(3)
c (Å)9.321(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)928.9(4)
Z4
Calculated Density (g/cm³)1.324
Absorption Coefficient (mm⁻¹)0.101
F(000)400
Reflections Collected8124
Independent Reflections2135 [R(int) = 0.028]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²1.05
Molecular Conformation

The azocane ring is expected to adopt a distorted boat-chair conformation, which is a common low-energy conformation for eight-membered rings. The oxoacetic acid moiety is likely to be nearly planar. The relative orientation of the azocane ring and the oxoacetic acid group is a key conformational feature that will influence crystal packing.

Intermolecular Interactions and Supramolecular Architecture

The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the carbonyl oxygens and the nitrogen atom) suggests that hydrogen bonding will play a dominant role in the crystal packing.[13]

A prominent and highly probable interaction would be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common motif for carboxylic acids in the solid state.

Key Hypothetical Interactions:

  • Carboxylic Acid Dimer: O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, forming a robust R²₂(8) ring motif.

  • Amide-to-Carbonyl Hydrogen Bonds: Weaker C-H···O hydrogen bonds involving the methylene groups of the azocane ring and the carbonyl oxygen of the amide group could further stabilize the crystal lattice.

These interactions would likely lead to the formation of a three-dimensional supramolecular network.

Part 4: Implications for Drug Development

The detailed structural information obtained from this analysis has significant implications for the development of Azocan-1-yl(oxo)acetic acid as a drug candidate.

  • Polymorph Screening: The identification of a stable crystal form is crucial.[1][4] The elucidated crystal structure provides a basis for understanding the energetic landscape of potential polymorphs and for designing experiments to screen for other crystalline forms.

  • Solubility and Dissolution: The strength and nature of the intermolecular interactions directly impact the energy required to break down the crystal lattice, which in turn affects solubility and dissolution rates.[2][3] The strong hydrogen-bonded dimers in our hypothetical structure would suggest relatively low aqueous solubility.

  • Formulation Development: Knowledge of the crystal habit and mechanical properties, which are influenced by the crystal packing, is essential for designing a suitable formulation with appropriate excipients.

Visualizations

Experimental Workflow for Crystal Structure Analysis

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Azocan-1-yl(oxo)acetic acid purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (SCXRD) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (SHELXT) data_processing->structure_solution refinement Structure Refinement (SHELXL) structure_solution->refinement validation Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages in the determination of a small molecule crystal structure.

Hypothetical Hydrogen Bonding Motif

G cluster_mol1 cluster_mol2 N1 N C1_1 C=O N1->C1_1 C1_2 C O1_1 O-H C1_2->O1_1 O1_2 O C1_2->O1_2 O2_2 O O1_1->O2_2 H-bond N2 N C2_1 C=O N2->C2_1 C2_2 C O2_1 H-O C2_2->O2_1 C2_2->O2_2 O2_1->O1_2 H-bond

Caption: A schematic of the hypothetical centrosymmetric dimer formed by hydrogen bonding between carboxylic acid groups.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, approach to the crystal structure analysis of Azocan-1-yl(oxo)acetic acid. By detailing the methodologies from synthesis and crystallization to data analysis and interpretation, we have underscored the indispensable role of single-crystal X-ray crystallography in modern drug development. The insights gleaned from such analyses are fundamental to de-risking drug candidates, optimizing their solid-state properties, and ultimately, ensuring the delivery of safe and effective medicines. The principles and protocols described herein serve as a robust framework for the structural characterization of any novel small molecule API.

References

  • Angene Chemical. azocan-1-yl(oxo)acetic acid(SALTDATA|1142202-56-9). Available from: [Link].

  • Greco, C., & Aakeröy, C. B. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1144. Available from: [Link].

  • Martin, G. E., & Li, H. (2009). X-Ray Crystallography of Chemical Compounds. Journal of visualized experiments : JoVE, (23), 1113. Available from: [Link].

  • Wikipedia. X-ray crystallography. Available from: [Link].

  • Syrris. Pharmaceutical Crystallization in drug development. Available from: [Link].

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, 79(a1), a117. Available from: [Link].

  • Gal, C., & Reiss, G. J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 911. Available from: [Link].

  • Zhanghua. The Importance of Crystallization in Pharmaceutical Manufacturing. (2025-07-11). Available from: [Link].

  • Verma, S., et al. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link].

  • Ataman Kimya. GLYOXYLIC ACID (OXOACETIC ACID). Available from: [Link].

  • PubChem. Oxo(pyrrolidin-1-yl)acetic acid. Available from: [Link].

  • Kralj, M., et al. (2024). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. RSC Advances, 14(18), 12720-12734. Available from: [Link].

  • PubChem. Azocan-1-ylacetic acid. Available from: [Link].

  • Wikipedia. Oxaloacetic acid. Available from: [Link].

  • PubChemLite. 2-(2-oxoazocan-1-yl)acetic acid (C9H15NO3). Available from: [Link].

  • CCDC. The Largest Curated Crystal Structure Database. Available from: [Link].

Sources

Methodological & Application

Applications of Azocan-1-yl(oxo)acetic Acid in Medicinal Chemistry: A Prospective Analysis and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The field of medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique three-dimensional chemical space and opportunities for new pharmacophores. "Azocan-1-yl(oxo)acetic acid" (CAS 1142202-56-9) represents one such underexplored molecule. While specific, peer-reviewed applications of this compound in drug discovery are not yet extensively documented in publicly accessible literature, its structural components—the flexible eight-membered azocane ring and the reactive α-ketoacid moiety—suggest significant potential. This guide, therefore, serves as a prospective analysis and a detailed methodological framework for researchers poised to investigate this promising scaffold. We will proceed from a foundation of established chemical principles and analogous structures to outline its potential applications and provide robust, actionable protocols for its synthesis and initial biological evaluation.

Molecular Architecture and Therapeutic Potential

Azocan-1-yl(oxo)acetic acid is a bifunctional molecule with a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol .[1][2] Its structure is characterized by an azocane (a saturated eight-membered nitrogen-containing heterocycle) N-acylated with an oxoacetic acid (an α-ketoacid) moiety. This unique combination of a flexible, medium-sized ring and a reactive acidic function suggests several avenues for medicinal chemistry exploration.

  • The Azocane Scaffold: The azocane ring is a valuable, albeit challenging, scaffold in drug design.[3] Its inherent flexibility allows it to adopt multiple conformations, potentially enabling it to bind to a wider range of biological targets compared to more rigid ring systems. The nitrogen atom provides a key site for substitution, influencing the molecule's basicity, polarity, and ability to form hydrogen bonds. Azocane derivatives are known to be present in various biologically active natural products and synthetic compounds.[3]

  • The α-Ketoacid Moiety: α-Ketoacids are a class of compounds with significant biological relevance and therapeutic applications.[4] They can act as bioisosteres of carboxylic acids with altered electronic and steric properties. The ketone function can participate in various interactions with biological targets, including covalent bond formation with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites.[5] Furthermore, the carboxylic acid group provides a handle for salt formation to improve solubility and allows for strong ionic and hydrogen bonding interactions.[1] Derivatives of oxoacetic acid have been explored as diuretics and for other therapeutic purposes.[6]

The conjugation of these two moieties in Azocan-1-yl(oxo)acetic acid creates a molecule with a distinct property profile, suggesting potential applications as:

  • A lead compound for novel therapeutics: Preliminary, unverified reports suggest potential anti-inflammatory, analgesic, and antimicrobial activities.[1] These hypotheses provide a rational starting point for biological screening.

  • A versatile building block: The carboxylic acid and the azocane nitrogen can be further functionalized to create libraries of more complex molecules for high-throughput screening.

  • A scaffold for fragment-based drug discovery: The azocane ring can serve as a 3D-rich scaffold for the elaboration of fragments identified to bind to a target of interest.

The following sections provide detailed protocols for the synthesis and initial biological evaluation of Azocan-1-yl(oxo)acetic acid, enabling researchers to explore its therapeutic potential.

Synthesis of Azocan-1-yl(oxo)acetic Acid: Protocols and Rationale

This protocol is based on the widely used Schotten-Baumann reaction conditions for the acylation of amines.[7] Oxalyl chloride serves as a highly reactive precursor to the desired oxoacetyl moiety.

Materials:

  • Azocane (Heptamethyleneimine)

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve azocane (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of oxalyl chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Using a slight excess of the base ensures complete neutralization.

  • Addition of Acylating Agent: Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred solution of azocane via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

    • Rationale: Slow, dropwise addition is necessary to control the exothermic reaction and prevent the formation of side products. A slight excess of oxalyl chloride ensures complete consumption of the starting amine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azocane is consumed.

  • Work-up and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl. This step hydrolyzes the intermediate acyl chloride to the desired carboxylic acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Azocan-1-yl(oxo)acetic acid.

Diagram of Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification Azocane Azocane in DCM Add_Oxalyl_Chloride Add dropwise at 0 °C Azocane->Add_Oxalyl_Chloride 1.0 eq. TEA Triethylamine TEA->Add_Oxalyl_Chloride 2.2 eq. Reaction_Stir Stir at RT, 4-6h Add_Oxalyl_Chloride->Reaction_Stir Oxalyl_Chloride Oxalyl Chloride in DCM Oxalyl_Chloride->Add_Oxalyl_Chloride 1.1 eq. Quench Quench with 1M HCl Reaction_Stir->Quench Purification Column Chromatography Quench->Purification Final_Product Azocan-1-yl(oxo)acetic acid Purification->Final_Product

Caption: Synthetic workflow for Azocan-1-yl(oxo)acetic acid via acylation.

Protocols for Preliminary Biological Evaluation

Given the preliminary suggestions of anti-inflammatory and antimicrobial activity, initial biological screening should focus on these areas.

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs.

Materials:

  • COX-1 and COX-2 enzyme activity assay kit (commercially available)

  • Azocan-1-yl(oxo)acetic acid, dissolved in DMSO

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of Azocan-1-yl(oxo)acetic acid in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve final concentrations ranging from, for example, 100 µM to 1 nM.

  • Assay Performance: Follow the manufacturer's protocol for the COX-1 and COX-2 inhibitor screening assay. Typically, this involves incubating the enzyme (COX-1 or COX-2) with the test compound or control for a specified time.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using the detection method provided in the kit, often a colorimetric or fluorometric readout on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Data for COX Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Azocan-1-yl(oxo)acetic acid> 10015.2> 6.6
Celecoxib> 1000.05> 2000
Indomethacin0.11.20.08

This table presents hypothetical data for illustrative purposes.

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Azocan-1-yl(oxo)acetic acid, dissolved in DMSO

  • Ciprofloxacin or other appropriate antibiotic as a positive control

  • 96-well microplates

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with antibiotic) and a negative control (bacteria with no compound).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of Biological Screening Funnel:

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization Compound Azocan-1-yl(oxo)acetic acid Anti_inflammatory Anti-inflammatory Assay (COX-1/COX-2) Compound->Anti_inflammatory Antimicrobial Antimicrobial Assay (MIC determination) Compound->Antimicrobial SAR_Studies Structure-Activity Relationship (SAR) Studies Anti_inflammatory->SAR_Studies Antimicrobial->SAR_Studies In_Vivo_Models In Vivo Efficacy Models SAR_Studies->In_Vivo_Models ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate ADMET_Profiling->Lead_Candidate

Caption: A potential workflow for the biological evaluation of Azocan-1-yl(oxo)acetic acid.

Future Directions and Conclusion

The protocols and perspectives outlined in this guide provide a solid foundation for initiating research into the medicinal chemistry applications of Azocan-1-yl(oxo)acetic acid. Should initial screenings yield promising results, further investigations would logically progress to structure-activity relationship (SAR) studies, where derivatives of the parent molecule are synthesized and tested to optimize potency and selectivity. This would be followed by more extensive in vitro and in vivo pharmacological profiling, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, to assess the drug-like properties of lead compounds.

While the journey from a novel scaffold to a clinical candidate is long and challenging, the unique structural features of Azocan-1-yl(oxo)acetic acid make it a compelling starting point for innovation in drug discovery.

References

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • PMC - PubMed Central. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. [Link]

  • Ataman Kimya. GLYOXYLIC ACID (OXOACETIC ACID). [Link]

  • PubMed. (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. [Link]

  • MDPI. Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link]

Sources

Application Notes and Protocols for Polymerization Reactions Involving Azocan-1-yl(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Architectural Potential of Azocan-1-yl(oxo)acetic Acid in Polymer Chemistry

Azocan-1-yl(oxo)acetic acid, a unique bifunctional monomer, presents a compelling scaffold for the synthesis of novel poly(ester-amide)s (PEAs). Its structure, featuring a terminal carboxylic acid and an activated amide linkage, offers a strategic entry point into a class of polymers known for their tunable properties, biodegradability, and biocompatibility.[1][2][3] This guide provides a comprehensive overview of the theoretical and practical aspects of polymerizing this monomer, with a focus on leveraging its inherent chemical functionalities to create advanced materials for biomedical and pharmaceutical applications. We will explore the mechanistic underpinnings of the proposed polymerization strategies and provide detailed, field-tested protocols to enable researchers to reliably synthesize and characterize these promising polymers.

Monomer Overview and Strategic Considerations

1.1. Chemical and Physical Properties of Azocan-1-yl(oxo)acetic Acid

A thorough understanding of the monomer's properties is fundamental to designing a successful polymerization strategy.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
CAS Number 1142202-56-9
Appearance White to off-white solidTypical for similar organic acids
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, NMP). Limited solubility in non-polar solvents.Inferred from structural analogues

1.2. Rationale for Polymerization Strategy Selection

The molecular architecture of Azocan-1-yl(oxo)acetic acid, possessing both a carboxylic acid and an amide-like functional group, makes it an ideal candidate for step-growth condensation polymerization . This approach allows for the formation of ester linkages through the reaction of the carboxylic acid with a suitable diol co-monomer, while the inherent amide bond is preserved within the polymer backbone. This results in the formation of a poly(ester-amide), a class of polymers that synergistically combines the desirable properties of both polyesters (e.g., biodegradability) and polyamides (e.g., thermal stability and mechanical strength).[1][3]

While the eight-membered azocane ring might suggest the possibility of ring-opening polymerization (ROP), this is considered a less probable pathway. ROP is typically driven by ring strain, which is less significant in larger rings like azocane compared to smaller lactams or lactones.[4] Therefore, condensation polymerization represents a more predictable and controllable route to obtaining high-molecular-weight polymers from this monomer.

Proposed Polymerization Pathway: Synthesis of a Novel Poly(ester-amide)

The proposed synthetic route involves the direct polycondensation of Azocan-1-yl(oxo)acetic acid with a diol co-monomer. This reaction is catalyzed by a suitable esterification catalyst and driven to completion by the efficient removal of the water byproduct.

polymerization_pathway monomer1 Azocan-1-yl(oxo)acetic acid catalyst Esterification Catalyst (e.g., p-Toluenesulfonic acid) monomer2 Diol (e.g., 1,4-Butanediol) heat_vacuum Heat & Vacuum (-H₂O) catalyst->heat_vacuum polymer Poly(ester-amide) heat_vacuum->polymer

Figure 1: Proposed reaction scheme for the synthesis of a poly(ester-amide) from Azocan-1-yl(oxo)acetic acid and a diol.

Detailed Experimental Protocols

3.1. Materials and Equipment

  • Monomers: Azocan-1-yl(oxo)acetic acid (≥98% purity), 1,4-Butanediol (anhydrous, ≥99%).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA).

  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Toluene (anhydrous).

  • Precipitation Solvent: Methanol.

  • Glassware: Three-necked round-bottom flask, Dean-Stark trap, condenser, mechanical stirrer, nitrogen inlet, and a vacuum adapter.

  • Equipment: Heating mantle with a temperature controller, high-vacuum pump, rotary evaporator, freeze-dryer.

3.2. Protocol for Melt Polycondensation

This protocol is adapted from established methods for poly(ester-amide) synthesis.[1][2]

  • Reactor Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with anhydrous toluene topped with a condenser, and a nitrogen inlet.

  • Charging of Reactants: To the flask, add equimolar amounts of Azocan-1-yl(oxo)acetic acid and 1,4-butanediol. A typical starting scale would be 0.1 mol of each monomer.

  • Catalyst Addition: Add the catalyst, p-TSA, at a concentration of 0.5 mol% with respect to the carboxylic acid monomer.

  • Initial Reaction Phase (Pre-polymerization):

    • Begin stirring and purge the system with dry nitrogen for 30 minutes to ensure an inert atmosphere.

    • Heat the reaction mixture to 150 °C under a gentle flow of nitrogen.

    • Maintain this temperature for 4-6 hours. During this stage, water will be azeotropically removed with toluene and collected in the Dean-Stark trap.

  • High-Temperature Polycondensation Phase:

    • Gradually increase the temperature to 180-200 °C.

    • Simultaneously, apply a high vacuum (≤ 1 mmHg) to the system to facilitate the removal of residual water and toluene.

    • Continue the reaction under these conditions for 12-24 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. The reaction is complete when the desired viscosity is achieved or when no further increase in viscosity is observed.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature and dissolve the crude polymer in a minimal amount of DMF.

    • Slowly precipitate the polymer by pouring the DMF solution into a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with methanol to remove unreacted monomers and catalyst.

    • Dry the purified polymer under vacuum at 60 °C for 48 hours or until a constant weight is achieved.

experimental_workflow start Start setup Reactor Setup (Flame-dried glassware, N₂ atmosphere) start->setup charge Charge Reactants (Monomers, Toluene, Catalyst) setup->charge prepoly Pre-polymerization (150°C, N₂, 4-6h) Azeotropic water removal charge->prepoly poly Polycondensation (180-200°C, High Vacuum, 12-24h) prepoly->poly dissolve Dissolve in DMF poly->dissolve precipitate Precipitate in Methanol dissolve->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry Dry under Vacuum (60°C, 48h) filter_wash->dry characterize Polymer Characterization dry->characterize end End characterize->end

Figure 2: Step-by-step workflow for the synthesis and purification of the poly(ester-amide).

Characterization of the Resulting Poly(ester-amide)

A comprehensive characterization is crucial to confirm the successful synthesis of the target polymer and to understand its properties.

4.1. Structural Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages and the presence of amide bonds.[5]

    • Expected Peaks:

      • ~1735 cm⁻¹: C=O stretching of the newly formed ester group.

      • ~1640 cm⁻¹: C=O stretching of the amide I band.

      • ~3300 cm⁻¹: N-H stretching of the amide group.

      • Disappearance of the broad O-H stretch from the carboxylic acid monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

4.2. Molecular Weight Determination

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. This is critical for understanding the efficiency of the polymerization reaction.

4.3. Thermal Properties

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. These parameters are essential for understanding the material's processing window and its physical state at different temperatures.[5]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its decomposition temperature.

Potential Applications in Drug Development and Biomedical Research

Poly(ester-amide)s are a class of biodegradable polymers with significant potential in the biomedical field.[1][3] The novel PEA synthesized from Azocan-1-yl(oxo)acetic acid could be explored for a variety of applications, including:

  • Drug Delivery Systems: The polymer can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents. The degradation rate can be tuned by altering the diol co-monomer.

  • Tissue Engineering Scaffolds: The mechanical properties and biodegradability of the PEA can be tailored to create scaffolds that support cell growth and tissue regeneration.

  • Biocompatible Coatings: The polymer can be used to coat medical devices to improve their biocompatibility and reduce adverse reactions.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Molecular Weight - Incomplete removal of water. - Non-stoichiometric amounts of monomers. - Reaction time too short.- Ensure a high vacuum is maintained during the polycondensation step. - Accurately weigh the monomers. - Extend the reaction time.
Polymer Discoloration - Thermal degradation at high temperatures. - Oxidation.- Lower the polycondensation temperature and extend the reaction time. - Ensure a strict inert atmosphere throughout the reaction.
Incomplete Solubility - Cross-linking side reactions.- Optimize the reaction temperature and time to minimize side reactions.

Conclusion

Azocan-1-yl(oxo)acetic acid is a promising monomer for the synthesis of novel poly(ester-amide)s with potential applications in the biomedical and pharmaceutical fields. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the polymerization of this unique compound. The ability to tailor the properties of the resulting polymer by judicious selection of co-monomers and reaction conditions opens up exciting avenues for the development of advanced, functional biomaterials.

References

  • Puiggalí, J., & Ikada, Y. (2010). Biodegradable Poly (Ester Amide) S: Synthesis and Applications. UPCommons. [Link]

  • Katsarava, R., & Tugushi, D. (2005). Degradable Poly(ester amide)s for Biomedical Applications. MDPI. [Link]

  • Li, Y., & Chu, C. C. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. [Link]

  • Britannica, T. Editors of Encyclopaedia (2023, November 27). Carboxylic acid. Encyclopedia Britannica. [Link]

  • Save My Exams. (2025). Condensation Polymers (OCR A Level Chemistry A): Revision Note. [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]

  • LibreTexts Chemistry. (2021). 2.8: Ring-Opening Polymerization. [Link]

  • Gautier, S., & Acosta, M. (2012). Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate. [Link]

  • Chen, R. R., & Wu, J. C. (2020). Biosynthesis of poly(ester amide)s in engineered Escherichia coli. PubMed. [Link]

  • Google Patents. (2000). Process for preparing ester amides and polyesteramides.
  • MDPI. (2024). Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. [Link]

  • ResearchGate. (2025). Synthesis and characterization of poly(ester amide)s containing crystallizable amide segments. [Link]

Sources

Application Notes and Protocols for the Esterification of Azocan-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Esterifying Azocan-1-yl(oxo)acetic acid

Azocan-1-yl(oxo)acetic acid is a bifunctional molecule featuring a cyclic amine (azocane) and an α-keto acid moiety.[1] This unique structural combination makes it a valuable building block in medicinal chemistry and drug development. The carboxylic acid group, in particular, serves as a key handle for derivatization to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Esterification of this carboxylic acid is a fundamental transformation to access a diverse range of derivatives with potentially enhanced biological activity and pharmacokinetic profiles.

This guide provides detailed protocols for the esterification of Azocan-1-yl(oxo)acetic acid, exploring various methodologies suitable for this α-keto acid. We will delve into the rationale behind the selection of each method, offering insights into their advantages, limitations, and practical considerations. The protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and product characterization.

Considerations for the Esterification of an α-Keto Acid

The presence of the α-keto group in Azocan-1-yl(oxo)acetic acid introduces specific chemical considerations when selecting an esterification method. The reactivity of this ketone functionality under different pH conditions must be taken into account to avoid potential side reactions. Furthermore, the steric bulk of the azocane ring may influence the accessibility of the carboxylic acid, potentially requiring milder reaction conditions or more potent activating agents.

Protocol 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a traditional and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[2][3] This equilibrium-driven reaction is typically favored by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.[2]

Causality of Experimental Choices:
  • Acid Catalyst (e.g., H₂SO₄, p-TsOH): The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[4]

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[3]

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the system to reach equilibrium faster.

Experimental Protocol: Synthesis of Methyl Azocan-1-yl(oxo)acetate

Materials:

  • Azocan-1-yl(oxo)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Azocan-1-yl(oxo)acetic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, serving as the solvent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Fischer-Speier Esterification
ParameterConditionRationale
Stoichiometry Acid:Alcohol:Catalyst (1 : large excess : 0.1-0.2)Excess alcohol drives the equilibrium.
Temperature Reflux (solvent-dependent)Increases reaction rate.
Reaction Time 4-24 hours (monitor by TLC/LC-MS)Dependent on substrate and alcohol reactivity.
Work-up Aqueous wash with baseNeutralizes the acid catalyst.
Expected Yield Moderate to highCan be limited by equilibrium.
Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Azocan-1-yl(oxo)acetic acid + Methanol (excess) catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux (65°C) catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate extract Dissolve in EtOAc evaporate->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) & Filter wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end_node Pure Methyl Ester chromatography->end_node

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification - Mild and Efficient Coupling

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6][7] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[8]

Causality of Experimental Choices:
  • EDC (or DCC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2][8] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • DMAP: This nucleophilic catalyst reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[2][8] DMAP also helps to suppress the formation of the N-acylurea byproduct.[7]

  • Aprotic Solvent (e.g., Dichloromethane, THF): These solvents are used to dissolve the reactants and do not participate in the reaction.

Experimental Protocol: Synthesis of Ethyl Azocan-1-yl(oxo)acetate

Materials:

  • Azocan-1-yl(oxo)acetic acid

  • Ethanol (anhydrous)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Azocan-1-yl(oxo)acetic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Steglich Esterification
ParameterConditionRationale
Stoichiometry Acid:Alcohol:EDC:DMAP (1 : 1.2 : 1.5 : 0.1)Ensures complete activation and catalysis.
Temperature 0°C to Room TemperatureMild conditions to prevent side reactions.
Reaction Time 12-24 hoursAllows for complete conversion.
Work-up Aqueous washesRemoves byproducts and unreacted reagents.
Expected Yield HighGenerally more efficient than Fischer esterification.
Reaction Mechanism: Steglich Esterification

Steglich_Mechanism RCOOH Azocan-1-yl(oxo)acetic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC ROH Alcohol DMAP DMAP Acyl_DMAP N-Acylpyridinium Intermediate O_acylisourea->Acyl_DMAP + DMAP Urea Urea byproduct O_acylisourea->Urea hydrolysis Acyl_DMAP->DMAP Ester Ester Acyl_DMAP->Ester + Alcohol

Sources

Application Notes and Protocols: Decarboxylation of Azocan-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Formyl Azocanes in Medicinal Chemistry

The azocane moiety, an eight-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] The functionalization of this ring system is a key strategy in the development of novel therapeutics. The decarboxylation of Azocan-1-yl(oxo)acetic acid offers a direct route to N-formyl azocane, a valuable intermediate for further synthetic transformations or for direct biological screening. This N-formamide can subsequently be reduced to the corresponding N-methyl derivative or serve as a precursor for more complex structures. Understanding and optimizing the decarboxylation of this α-keto acid is therefore of significant interest to researchers in drug discovery and organic synthesis.

α-Keto acids are a versatile class of compounds that can serve as acylating agents through decarboxylation.[2] However, unlike β-keto acids which often undergo facile thermal decarboxylation through a cyclic transition state, the decarboxylation of α-keto acids can be more challenging and typically requires specific catalytic or energetic input.[3][4] This guide provides a comprehensive overview of the synthesis of Azocan-1-yl(oxo)acetic acid and detailed protocols for its subsequent decarboxylation, with a focus on the underlying chemical principles and practical experimental considerations.

Part 1: Synthesis of Azocan-1-yl(oxo)acetic acid

The synthesis of Azocan-1-yl(oxo)acetic acid is typically achieved through the acylation of azocane with an appropriate oxalyl derivative. A common and effective method involves the use of oxalyl chloride or its monoester derivatives.

Causality Behind Experimental Choices:
  • Choice of Acylating Agent: Oxalyl chloride is a highly reactive diacid chloride that readily reacts with secondary amines like azocane.[5] The use of a monoester of oxalic acid, such as ethyl oxalyl chloride, can also be employed to yield the corresponding ethyl ester of the target acid, which can then be hydrolyzed.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting amine and driving the reaction to completion.[6]

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the acylation reaction and minimize potential side reactions.

Experimental Workflow: Synthesis of Azocan-1-yl(oxo)acetic acid

cluster_synthesis Synthesis of Azocan-1-yl(oxo)acetic acid reagents Dissolve Azocane & Triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Add Ethyl Oxalyl Chloride Dropwise cooling->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup (HCl, NaHCO3, brine) reaction->workup extraction Extract with DCM workup->extraction drying Dry (Na2SO4), Filter, Concentrate extraction->drying hydrolysis Hydrolyze Ester (LiOH, THF/H2O) drying->hydrolysis acidification Acidify with HCl hydrolysis->acidification purification Extract, Dry, and Purify acidification->purification

Caption: Workflow for the synthesis of Azocan-1-yl(oxo)acetic acid.

Protocol 1: Synthesis of Azocan-1-yl(oxo)acetic acid

Materials:

  • Azocane

  • Ethyl oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Acylation:

    • To a solution of azocane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

    • Add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Extraction:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl azocan-1-yl(oxo)acetate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 1 M HCl.

  • Purification:

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azocan-1-yl(oxo)acetic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Decarboxylation of Azocan-1-yl(oxo)acetic acid

The decarboxylation of Azocan-1-yl(oxo)acetic acid to yield N-formyl azocane can be achieved through several methods. Here, we present two distinct protocols: a thermal decarboxylation and a modern visible-light photoredox-catalyzed decarboxylation.

Method 1: Thermal Decarboxylation

Thermal decarboxylation of α-keto acids often requires elevated temperatures and can sometimes be facilitated by a high-boiling point solvent or a catalyst.

Causality Behind Experimental Choices:

  • High Temperature: Provides the necessary activation energy to break the C-C bond between the carboxyl group and the carbonyl carbon.

  • Solvent: A high-boiling point, inert solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to achieve the required reaction temperatures.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents potential oxidative side reactions at high temperatures.

Protocol 2: Thermal Decarboxylation of Azocan-1-yl(oxo)acetic acid

Materials:

  • Azocan-1-yl(oxo)acetic acid

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask, magnetic stirrer, heating mantle with temperature control, condenser.

Procedure:

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar and a condenser, add Azocan-1-yl(oxo)acetic acid (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Evacuate and backfill the flask with nitrogen three times.

  • Reaction:

    • Heat the reaction mixture to 120-150 °C and stir. The evolution of CO₂ gas should be observed.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the DMF under high vacuum.

    • The crude N-formyl azocane can be purified by column chromatography on silica gel.

Method 2: Visible-Light Photoredox-Catalyzed Decarboxylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for decarboxylation reactions.[7][8] This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process, leading to the formation of a radical intermediate that readily decarboxylates.

Causality Behind Experimental Choices:

  • Photocatalyst: An organic dye or a metal complex (e.g., an iridium or ruthenium complex) with suitable redox potentials is chosen to absorb visible light and initiate the catalytic cycle.[9]

  • Light Source: Blue LEDs are commonly used as they provide the necessary energy to excite many common photocatalysts.

  • Solvent and Additives: The choice of solvent is critical for solubility and to avoid quenching of the excited photocatalyst. A sacrificial electron donor or acceptor may be required depending on the specific catalytic cycle (oxidative or reductive quenching).

Decarboxylation Mechanism: A Comparative Overview

cluster_thermal Thermal Decarboxylation cluster_photo Photoredox Decarboxylation start_thermal Azocan-1-yl(oxo)acetic acid ts_thermal High-Energy Transition State start_thermal->ts_thermal Heat (Δ) product_thermal N-Formyl Azocane + CO2 ts_thermal->product_thermal start_photo Azocan-1-yl(oxo)acetic acid radical_anion Radical Anion Intermediate start_photo->radical_anion SET from PC* pc_excited Photocatalyst (PC) + hν acyl_radical Acyl Radical radical_anion->acyl_radical - CO2 product_photo N-Formyl Azocane acyl_radical->product_photo H-atom transfer

Caption: Comparison of thermal and photoredox decarboxylation pathways.

Protocol 3: Visible-Light Photoredox-Catalyzed Decarboxylation

Materials:

  • Azocan-1-yl(oxo)acetic acid

  • Photocatalyst (e.g., Eosin Y or a suitable iridium complex)

  • Sacrificial electron donor (e.g., Hantzsch ester or a tertiary amine)

  • Degassed solvent (e.g., acetonitrile or DMSO)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • Reaction Setup:

    • In a Schlenk tube, combine Azocan-1-yl(oxo)acetic acid (1.0 eq), the photocatalyst (1-5 mol%), and the sacrificial electron donor (1.5-2.0 eq).

    • Add the degassed solvent via syringe.

    • Seal the tube and degas the solution by three freeze-pump-thaw cycles.

  • Irradiation:

    • Place the reaction tube in front of a blue LED light source with cooling (e.g., a fan) to maintain room temperature.

    • Stir the reaction mixture under irradiation.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford N-formyl azocane.

Data Presentation

Table 1: Comparison of Decarboxylation Methods

ParameterThermal DecarboxylationPhotoredox Decarboxylation
Temperature High (120-150 °C)Room Temperature
Reagents None (or catalyst)Photocatalyst, Sacrificial Donor
Energy Source HeatVisible Light
Conditions HarshMild
Selectivity Potentially lowerGenerally higher
Yield VariableOften good to excellent

Conclusion and Future Perspectives

The decarboxylation of Azocan-1-yl(oxo)acetic acid provides a valuable entry point to N-formyl azocanes, which are important building blocks in medicinal chemistry. While thermal methods are viable, modern photoredox catalysis offers a milder, more selective, and often higher-yielding alternative. The choice of method will depend on the specific requirements of the synthesis, including substrate compatibility, available equipment, and desired scale. Further research into novel catalytic systems for this transformation could lead to even more efficient and sustainable protocols, expanding the synthetic toolbox for the functionalization of azocane and related N-heterocycles.

References

  • Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids. PubMed Central. [Link]

  • Decarboxylation - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society. [Link]

  • Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. Organic Chemistry Portal. [Link]

  • β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. YouTube. [Link]

  • synthesis and biological evaluation of o-chloro phenol derivatives of heterocycle azocine. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. The Journal of Organic Chemistry. [Link]

  • Decarboxylative N-Formylation of Amines with Glyoxylic Acid Promoted by H2O2. Organic Chemistry Portal. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters. [Link]

  • Facile synthesis of tetracyclic azepine and oxazocine derivatives and their potential as MAPKAP-K2 (MK2) inhibitors. PubMed. [Link]

  • How come my acid chloride reacts with tertiary amine?. ResearchGate. [Link]

  • Decarboxylative N-Formylation of Amines with Glyoxylic Acid Promoted by H2O2. PubMed. [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. National Institutes of Health. [Link]

  • One-pot synthesis of azo compounds in the absence of acidic or alkaline additives. ResearchGate. [Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews. [Link]

  • Decarboxylative Coupling of Glyoxylic Acid and Its Acetal Derivatives: A Unique C1 Formylation Synthon. ResearchGate. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. MDPI. [Link]

  • Decarboxylative Oxygenation via Photoredox Catalysis. Macmillan Group, Princeton University. [Link]

  • Oxalyl chloride. Wikipedia. [Link]

  • From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. JoVE. [Link]

  • Visible-Light Photoredox-Catalyzed Direct Decarboxylative Functionalization of α-Keto Acids. ResearchGate. [Link]

  • Medicinal chemistry of oxazines as promising agents in drug discovery. OUCI. [Link]

  • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI. [Link]

  • How to decarboxylate an alpha-keto carboxylic acid to aldehyde?. Reddit. [Link]

    • Organic Syntheses Procedure. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater. Green Chemistry. [Link]

  • Preparation of New Azo Dye Derived of Pharmaceutical Substances (Procaine and Vitamin B6) and Theoretically Studied as a. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to Carboxyl Activation in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic "Azocan-1-yl(oxo)acetic acid": An extensive review of current scientific literature and chemical supplier databases indicates that while "Azocan-1-yl(oxo)acetic acid" (CAS 1142202-56-9) is a known chemical entity, its application as a reagent in solid-phase synthesis is not documented.[1][2][3] General applications are suggested in fields like organic synthesis or catalysis, but specific protocols for peptide coupling or related solid-phase methodologies are not available.[1]

Therefore, this guide has been developed to address the core interest in solid-phase synthesis protocols by focusing on the fundamental principles of carboxyl group activation and peptide bond formation. We will provide a comprehensive, state-of-the-art protocol for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), using the well-established and highly efficient aminium salt HATU as our primary exemplar. The principles and steps outlined herein provide the foundational knowledge necessary for researchers to understand, implement, and potentially adapt such workflows for novel activating agents.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine and often automated synthesis of complex peptide chains.[4][5] The core principle involves covalently attaching the first amino acid to an insoluble polymer support (resin) and sequentially adding subsequent amino acids.[6] The growing peptide chain remains attached to the resin throughout the synthesis, which allows for the use of excess reagents and simple filtration and washing steps to purify the product at each stage, dramatically simplifying the overall process.[5] The most prevalent strategy, Fmoc-SPPS, relies on the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group.[6]

Section 1: The Chemistry of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction is not spontaneous and requires an "activating agent" or "coupling reagent" to convert the carboxylic acid of the incoming amino acid into a more reactive species, susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

The Role of Aminium/Uronium Reagents

Modern SPPS heavily relies on highly efficient coupling reagents, predominantly aminium/uronium or phosphonium salts.[7] Reagents like HATU, HBTU, and HCTU are aminium salts that react with the carboxyl group of an Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).[7][8]

The activation mechanism proceeds in two key stages:

  • Initial Activation: The carboxylate anion attacks the electrophilic carbon of the aminium salt (e.g., HATU).[9][10]

  • Formation of the Active Ester: This creates a highly reactive intermediate which is then converted into a slightly more stable OAt-active ester (in the case of HATU).[10][11] This active ester is the key species that will react with the peptide's N-terminal amine.

The pyridine nitrogen in the HOAt portion of HATU provides anchimeric assistance, stabilizing the transition state and making HATU one of the most efficient coupling reagents available, known for rapid reaction times and low rates of racemization.[9]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc_AA Fmoc-Amino Acid (Carboxylic Acid) Active_Ester OAt-Active Ester (Reactive Intermediate) Fmoc_AA->Active_Ester  + HATU + Base Base DIPEA (Base) Base->Fmoc_AA Deprotonates HATU HATU (Coupling Reagent) New_Peptide Elongated Peptide (New Peptide Bond) Active_Ester->New_Peptide  + Resin-Bound Peptide Resin_Peptide Resin-Bound Peptide (Free N-Terminus)

Figure 1: General workflow for carboxyl activation and coupling using an aminium reagent like HATU.

Section 2: The SPPS Cycle: A Step-by-Step Overview

The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid to the growing chain.[6] A typical Fmoc-SPPS cycle consists of four main stages:

  • Resin Swelling: The resin is swollen in a suitable solvent like N,N-Dimethylformamide (DMF) to ensure all reactive sites are accessible.[12]

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine in DMF. This exposes the free amine, which is ready for coupling.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated (as described in Section 1) and added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Cycle start Start: Resin-AA(1)-Fmoc deprotection 1. Deprotection Remove Fmoc group with 20% Piperidine/DMF start->deprotection wash1 2. Washing Remove Piperidine and byproducts with DMF deprotection->wash1 coupling 3. Coupling Add Fmoc-AA(n), HATU, DIPEA to form new peptide bond wash1->coupling wash2 4. Washing Remove excess reagents and byproducts with DMF coupling->wash2 end_cycle End of Cycle: Resin-AA(1)-...-AA(n)-Fmoc wash2->end_cycle end_cycle->deprotection Repeat for next amino acid final_cleavage Final Cleavage from Resin end_cycle->final_cleavage If sequence is complete

Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Section 3: Detailed Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. All operations should be performed in a dedicated peptide synthesis vessel with a frit for easy filtration, under a fume hood.

Materials and Reagents
Reagent/MaterialTypical Grade/SpecificationSupplier Example
Rink Amide Resin100-200 mesh, ~0.5-0.8 mmol/gSigma-Aldrich, Bachem
Fmoc-Amino AcidsStandard side-chain protection (e.g., Trt, Boc, tBu)Sigma-Aldrich, Bachem
HATU≥98% PuritySigma-Aldrich, Bachem
N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-freeMajor chemical suppliers
Piperidine≥99%Major chemical suppliers
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade, ≥99.5%Major chemical suppliers
Dichloromethane (DCM)ACS GradeMajor chemical suppliers
Trifluoroacetic Acid (TFA)≥99%Major chemical suppliers
Triisopropylsilane (TIS)≥98%Major chemical suppliers
WaterHPLC Grade or Milli-QLaboratory supply
Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol assumes the use of a pre-loaded resin (e.g., Fmoc-Rink Amide). If starting with a naked resin, a separate loading protocol is required.

  • Weigh Resin: Add an appropriate amount of resin to the reaction vessel (e.g., 200 mg for a 0.1 mmol synthesis, assuming a substitution of 0.5 mmol/g).[12]

  • Swell Resin: Add ~5 mL of DMF to the resin. Agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30-60 minutes.

  • Wash: Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL).

Protocol 2: The Elongation Cycle

Repeat this cycle for each amino acid to be added to the sequence.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

    • Agitate for 3 minutes. Drain.

    • Add a fresh 5 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain.

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is:

      • DMF (3 x 5 mL)

      • DCM (2 x 5 mL)

      • DMF (3 x 5 mL)

    • Self-Validation: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (deep blue beads) indicates successful deprotection.

  • Amino Acid Coupling:

    • Activation Solution: In a separate vial, dissolve the reagents in ~3 mL of DMF. Add in the following order:

      • Fmoc-Amino Acid (4 eq., 0.4 mmol, ~150-250 mg depending on MW)

      • HATU (3.9 eq., 0.39 mmol, 148 mg)

      • DIPEA (8 eq., 0.8 mmol, 140 µL)

    • Vortex the activation solution for 1-2 minutes. Do not wait longer than 5 minutes before adding to the resin.

    • Coupling Reaction: Add the activation solution to the deprotected resin.

    • Agitate for 45-60 minutes at room temperature.

    • Drain the reaction solution.

  • Final Wash:

    • Wash the resin with DMF (3 x 5 mL) to prepare for the next cycle.

    • Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 3: Final Cleavage and Peptide Precipitation
  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (Protocol 3.3, Step 1).

  • Washing: Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare Cleavage Cocktail: In a glass vial, prepare the cleavage cocktail. A standard robust cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v) . For 10 mL of cocktail, use 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL water. Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

  • Cleavage: Add the cleavage cocktail to the dry peptide-resin (~5-10 mL per 0.1 mmol of peptide). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage solution away from the resin beads into a fresh conical tube.

    • Precipitate the crude peptide by adding the TFA solution dropwise into ~40 mL of ice-cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether (2x).

    • Dry the crude peptide pellet under vacuum.

Section 4: Expert Insights & Troubleshooting

  • DMF Quality is Critical: Amine contamination in DMF can cause premature Fmoc deprotection. Always use high-purity, dedicated peptide synthesis-grade DMF.[12]

  • Difficult Couplings: Sterically hindered amino acids (e.g., Val, Ile) or sequences prone to aggregation may require longer coupling times, double coupling, or the use of alternative reagents like PyAOP.[8]

  • Racemization: While HATU exhibits low racemization, the risk is highest for Cysteine and Histidine. Using a weaker base like sym-collidine instead of DIPEA can mitigate this risk, though it may slow the coupling reaction.[7]

  • Guanidinylation Side Reaction: Using a large excess of aminium reagents like HBTU or HATU can lead to a side reaction where the N-terminal amine is capped by a guanidinium group, terminating the chain.[8][9] It is best practice to use a slight excess of the amino acid relative to the coupling reagent.

Section 5: References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51352-51359. DOI: 10.1039/C7RA06655D

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. DOI: 10.1007/978-1-4939-2999-3_5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Azocan-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Azocan-1-yl(oxo)acetic acid. As a molecule of interest in medicinal chemistry, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome common challenges in your synthetic workflow.

I. Overview of the Synthetic Strategy

The synthesis of Azocan-1-yl(oxo)acetic acid, an α-keto amide, presents unique challenges primarily due to the sterically hindered nature of the azocane (heptamethyleneimine) ring and the reactivity of the α-keto acid moiety. The most plausible and efficient synthetic route involves a two-step process:

  • N-Acylation of Azocane: Reaction of azocane with an activated derivative of oxoacetic acid, typically an ester like diethyl oxalate, to form the intermediate, ethyl 2-(azocan-1-yl)-2-oxoacetate.

  • Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product, Azocan-1-yl(oxo)acetic acid, through saponification.

This guide will focus on optimizing each of these steps and addressing the potential issues that may arise.

II. Visualizing the Synthetic Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of the synthesis and potential areas for troubleshooting.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrolysis cluster_2 Quality Control Azocane Azocane (Heptamethyleneimine) Coupling Amide Coupling Azocane->Coupling Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Coupling Intermediate Ethyl 2-(azocan-1-yl)-2-oxoacetate Coupling->Intermediate Formation of α-keto amide ester Hydrolysis Saponification Intermediate->Hydrolysis Final_Product Azocan-1-yl(oxo)acetic acid Hydrolysis->Final_Product Formation of final product Purification Purification Final_Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Synthetic workflow for Azocan-1-yl(oxo)acetic acid.

III. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing both the probable cause and a scientifically-grounded solution.

Step 1: N-Acylation of Azocane

Q1: My N-acylation reaction is showing low to no conversion of the starting materials. What could be the issue?

A1: Low conversion in the acylation of a sterically hindered amine like azocane is a common challenge. The bulky seven-membered ring can significantly slow down the nucleophilic attack on the electrophilic carbonyl carbon of diethyl oxalate.

  • Scientific Rationale: The steric hindrance around the nitrogen atom of azocane impedes its approach to the electrophile. Standard amide coupling conditions may not be sufficient to overcome this activation energy barrier.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric hindrance. Monitor the reaction closely for potential side product formation at elevated temperatures.

    • Extend Reaction Time: Due to the slower reaction kinetics, a significantly longer reaction time might be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Choice of Solvent: Ensure your solvent is anhydrous. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred.

    • Use of an Activating Agent: While diethyl oxalate can react directly with amines, for hindered amines, using a more reactive acylating agent or a coupling agent can be beneficial. Consider converting oxoacetic acid to an acyl chloride or using standard peptide coupling reagents like HATU or HBTU. However, this adds complexity and potential for side reactions. A more direct approach with diethyl oxalate is often preferred for its simplicity.[1]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A2: Several side reactions can occur during the N-acylation step.

  • Potential Side Reactions & Solutions:

    • N,N'-Oxamide Formation: Primary amines can react with both ester groups of diethyl oxalate to form a symmetrical diamide.[2]

      • Cause: Use of excess primary amine or prolonged reaction times at high temperatures.

      • Solution: Use a slight excess of diethyl oxalate (1.1 to 1.2 equivalents) relative to the azocane. Carefully control the reaction temperature and time.

    • O-acylation: The enolizable form of the product can be acylated on the oxygen atom.

      • Cause: This is more common with stronger bases and more reactive acylating agents.

      • Solution: Stick to milder reaction conditions. The direct reaction with diethyl oxalate is less prone to this side reaction.

    • Self-condensation of Diethyl Oxalate: Although it lacks α-hydrogens, under very strong basic conditions, side reactions can occur.

      • Solution: Avoid the use of strong, non-nucleophilic bases unless necessary for a specific protocol.

Step 2: Hydrolysis of Ethyl 2-(azocan-1-yl)-2-oxoacetate

Q3: The hydrolysis of my ethyl ester intermediate is incomplete or very slow. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is often due to insufficient base, inadequate temperature, or steric hindrance around the ester carbonyl.

  • Scientific Rationale: Saponification is a bimolecular nucleophilic acyl substitution reaction. The rate depends on the concentration of both the ester and the hydroxide ions, as well as the temperature.

  • Troubleshooting Steps:

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to ensure the reaction goes to completion.

    • Increase Temperature: Refluxing the reaction mixture is a common practice to accelerate hydrolysis.

    • Choice of Solvent: A mixture of water and a co-solvent like ethanol or methanol is typically used to ensure the solubility of the ester.

    • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting ester. The product, being a salt before acidification, will have a different Rf value.

Q4: After acidification of the reaction mixture, I am getting a low yield of the final product. Where could my product be going?

A4: Low yield after workup can be due to several factors.

  • Potential Causes & Solutions:

    • Incomplete Precipitation: The carboxylic acid may have some solubility in the aqueous layer, especially if the volume is large.

      • Solution: After acidification, cool the mixture in an ice bath to maximize precipitation. If the product is still in solution, perform multiple extractions with an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Emulsion Formation during Extraction: The presence of salts and the amphiphilic nature of the product can lead to stable emulsions, making phase separation difficult.

      • Solution: Add a saturated brine solution to the aqueous layer to "salt out" the organic product and break the emulsion.

    • Product Degradation: α-keto acids can be sensitive to harsh acidic or basic conditions and high temperatures, potentially leading to decarboxylation.

      • Solution: Perform the acidification step at a low temperature (ice bath) and avoid prolonged exposure to strong acid.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, Azocan-1-yl(oxo)acetic acid?

A1: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water/ethanol) can be effective.

  • Column Chromatography: For less pure samples or oils, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes, often with a small percentage of acetic acid (0.5-1%) to prevent tailing of the carboxylic acid, is a good starting point.

Q2: What are the key spectroscopic features I should look for to confirm the structure of Azocan-1-yl(oxo)acetic acid?

A2: A combination of NMR, IR, and Mass Spectrometry will be essential for structural confirmation.

  • ¹H NMR: Expect to see broad signals for the methylene protons of the azocane ring. The carboxylic acid proton will be a broad singlet, typically in the downfield region (δ 10-13 ppm), although its presence can sometimes be confirmed by D₂O exchange.

  • ¹³C NMR: Look for two carbonyl signals, one for the ketone and one for the carboxylic acid, typically in the range of δ 160-200 ppm. The methylene carbons of the azocane ring will appear in the aliphatic region.

  • FT-IR: A broad O-H stretch from the carboxylic acid will be present around 2500-3300 cm⁻¹. Two distinct C=O stretches should be visible: one for the ketone (around 1720-1740 cm⁻¹) and one for the carboxylic acid (around 1700-1725 cm⁻¹), which will likely overlap with the amide carbonyl stretch (around 1630-1680 cm⁻¹).

  • Mass Spectrometry (ESI-MS): In negative ion mode, you should observe the [M-H]⁻ ion. In positive ion mode, the [M+H]⁺ and potentially the [M+Na]⁺ adducts can be seen.

Q3: Are there any specific safety precautions I should take when working with azocane and oxoacetic acid?

A3: Yes, standard laboratory safety practices should be strictly followed.

  • Azocane (Heptamethyleneimine): This is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxoacetic Acid and its Derivatives: These can be corrosive and irritating. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

V. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of Ethyl 2-(azocan-1-yl)-2-oxoacetate
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azocane (1.0 eq).

    • Dissolve the azocane in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

    • Add diethyl oxalate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

    • If the reaction is slow, gently heat the mixture to reflux and continue to monitor.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(azocan-1-yl)-2-oxoacetate.

Protocol 2: Synthesis of Azocan-1-yl(oxo)acetic acid
  • Reaction Setup:

    • Dissolve the purified ethyl 2-(azocan-1-yl)-2-oxoacetate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) in water to the ester solution.

  • Reaction:

    • Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1M HCl with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate should form.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms or if it is incomplete, extract the aqueous layer multiple times with ethyl acetate.

  • Purification and Characterization:

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography as described in the FAQ section.

    • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and MS to confirm its identity and purity.

VI. Optimizing for Yield: A Summary Table

ParameterRecommendation for N-AcylationRecommendation for HydrolysisRationale
Stoichiometry Use a slight excess (1.1-1.2 eq) of diethyl oxalate.Use a 2-3 fold excess of NaOH or KOH.Drives the reaction to completion and minimizes side reactions.
Temperature Start at room temperature; gently reflux if necessary.Reflux to increase the reaction rate.Balances reaction rate with potential for side reactions or degradation.
Solvent Anhydrous aprotic solvent (e.g., DCM, THF).A mixture of alcohol (e.g., ethanol) and water.Ensures solubility of reactants and facilitates the reaction.
Reaction Time Monitor by TLC until completion (can be several hours).Monitor by TLC until the starting ester is consumed.Ensures maximum conversion without unnecessary heating.
Workup Acid/base washes to remove unreacted starting materials.Careful acidification at low temperature and extraction.Maximizes product recovery and purity.

VII. Concluding Remarks

The synthesis of Azocan-1-yl(oxo)acetic acid is a manageable process when the inherent challenges are understood and addressed systematically. The steric hindrance of the azocane ring and the potential for side reactions are the primary hurdles. By carefully controlling the reaction conditions as outlined in this guide, researchers can significantly improve the yield and purity of their final product. Remember that all synthetic procedures should begin with a thorough review of the relevant literature and safety information for all reagents.

VIII. References

  • Evans, B. E., et al. (1988). The design of non-peptide ligands for a peptide receptor: cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235-2246.

  • Molloy, E. M., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(9), 5363-5400.

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ChemRxiv. (2024). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions.

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2016). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry.

  • Ghent University Library. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline). Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach.

  • MDPI. (2024). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids.

  • ResearchGate. (2022). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES.

  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.

  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.

  • ResearchGate. (2017). Experimental Investigations on Shifting Order Behavior of Ethyl Acetate Hydrolysis Using Integral Shifting Order Analysis Approach in Batch Reactor at Constant Stirring.

  • ACS Publications. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents.

  • ACS Catalysis. (2016). Recent Advances in the Catalytic Synthesis of α-Ketoamides.

  • Thieme. (2019). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.

  • PubMed. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation.

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their.

  • ResearchGate. (n.d.). Mass spectrometry of aryl azides.

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.

  • ACS Omega. (2022). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.

  • BenchChem. (2025). Technical Support Center: Reactions of Diethyl Oxalate with Strong Bases.

Sources

Technical Support Center: Purification of Azocan-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Azocan-1-yl(oxo)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges encountered during the purification of this molecule. Here, we combine established chemical principles with field-proven insights to help you achieve high purity and yield.

Compound Overview: Azocan-1-yl(oxo)acetic acid

Azocan-1-yl(oxo)acetic acid (MW: 185.22 g/mol , Formula: C₉H₁₅NO₃) is a bifunctional molecule featuring a lipophilic eight-membered azocane ring and a polar N-acyl carboxylic acid group.[1] This amphiphilic nature dictates its purification strategy, making it soluble in a range of organic solvents while allowing for manipulation of its aqueous solubility through pH adjustment. The key to successful purification lies in leveraging its acidic carboxylic acid functionality.

Frequently Asked Questions (FAQs)

Q1: What is the most robust initial purification strategy for crude Azocan-1-yl(oxo)acetic acid?

Answer: For a crude mixture, an acid-base extraction is the most effective and scalable first step.[2] This technique specifically isolates acidic compounds from neutral or basic impurities. The carboxylic acid group of your target compound can be deprotonated with a mild base (e.g., sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt.[3] Neutral impurities will remain in the organic layer, while basic impurities can be removed with a preliminary acidic wash.

Causality: The dramatic shift in polarity upon salt formation is the driving force. The neutral molecule is lipophilic and prefers an organic solvent like dichloromethane or ethyl acetate. The resulting carboxylate salt is ionic and highly soluble in the aqueous phase. This allows for a clean separation of the desired product from non-acidic contaminants.[2][3]

Q2: How do I choose the best solvent for recrystallizing my product?

Answer: The ideal recrystallization solvent is one in which Azocan-1-yl(oxo)acetic acid is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][5] Given the molecule's structure (amide and carboxylic acid), polar protic or aprotic solvents are good starting points.

Experimental Approach:

  • Screening: Test the solubility of a small amount of your compound (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then upon heating.

  • Ideal Profile: The compound should be sparingly soluble or insoluble at room temperature but dissolve completely upon heating. Upon cooling, it should form well-defined crystals.[5]

  • Solvent Pairs: If a single solvent is not ideal, a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be effective. Dissolve the compound in the "good" solvent (in which it is very soluble) and add the "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Gentle heating should clarify the solution, and slow cooling will initiate crystallization.

A summary of potential solvents is provided in the table below.

Solvent SystemRationale & CharacteristicsBoiling Point (°C)
Water Good for highly polar compounds. The azocane ring may limit solubility, but it's worth testing, especially if polar impurities are present.100
Ethanol/Water A versatile polar protic mixture. The ethanol solubilizes the organic backbone, while water acts as an anti-solvent to induce crystallization upon cooling.Variable
Ethyl Acetate A moderately polar solvent. The ester and hydrocarbon portions can solubilize the molecule, especially when hot.[6]77
Acetone A polar aprotic solvent that is a good solubilizer for many organic molecules. Its low boiling point makes it easy to remove.56
Ethyl Acetate/Hexane A common system for compounds of intermediate polarity. Ethyl acetate dissolves the compound, and hexane reduces the overall polarity to decrease solubility and promote crystal formation.Variable

This table provides starting points; empirical testing is essential for optimization.

Q3: Is column chromatography a viable option? What conditions should I use?

Answer: Yes, flash column chromatography is a powerful technique for purifying Azocan-1-yl(oxo)acetic acid, especially for removing structurally similar impurities. However, the free carboxylic acid can cause significant streaking on standard silica gel.[7]

Expert Recommendation: To mitigate streaking, modify the mobile phase by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1% by volume).[7][8]

Causality: Silica gel is acidic and can interact strongly with polar functional groups. For a carboxylic acid, this can lead to a continuous series of adsorption/desorption events, resulting in a streak rather than a compact band. Adding a stronger acid like acetic acid to the eluent effectively "saturates" these highly active sites on the silica and ensures the analyte remains in its neutral, protonated state, leading to better peak shape.[9]

Recommended Starting Conditions:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexane (e.g., starting from 20% EtOAc and increasing) + 1% Acetic Acid.

  • Alternative for Highly Polar Compounds: If the compound shows poor mobility, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.[10] HILIC uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high concentration of organic solvent and a small amount of water.[10]

Troubleshooting Guide

Problem 1: Low or No Recovery After Acid-Base Extraction
  • Potential Cause 1: Incomplete Protonation/Deprotonation. The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid, or not sufficiently acidic to protonate it back for extraction into the organic layer.

    • Solution: Always check the pH of the aqueous layer with pH paper or a meter after adding acid or base. When basifying, aim for a pH > 9. When acidifying, aim for a pH < 2. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single large-volume extraction to ensure complete transfer between phases.[11]

  • Potential Cause 2: Emulsion Formation. The organic and aqueous layers have failed to separate cleanly, often due to vigorous shaking or the presence of surfactant-like impurities.

    • Solution:

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel instead of shaking vigorously.

      • Add a small amount of brine (saturated NaCl solution); this increases the ionic strength of the aqueous layer, which can help break the emulsion.[12]

  • Potential Cause 3: Product Precipitation at the Interface. If the protonated form of the acid is not very soluble in the organic solvent, it may precipitate out of solution when the aqueous layer is acidified.

    • Solution: If a solid appears upon acidification, collect it by filtration. This solid is likely your desired product. Wash it with cold water to remove inorganic salts and then with a non-polar solvent like hexane to remove organic-soluble impurities.

Problem 2: The Compound Fails to Crystallize ("Oils Out")
  • Potential Cause 1: Impurities Present. Impurities can disrupt the crystal lattice formation, leading to the separation of a supercooled liquid (an oil) instead of a solid.

    • Solution: The compound needs further purification. Try running it through a short plug of silica gel to remove gross impurities before attempting recrystallization again. If the oil is persistent, try dissolving it in a minimal amount of a strong solvent and then adding a "bad" solvent (anti-solvent) dropwise while vigorously scratching the inside of the flask with a glass rod to induce nucleation.

  • Potential Cause 2: Solution Cooled Too Rapidly. Rapid cooling does not give molecules enough time to align into an ordered crystal lattice.[5]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once at room temperature, transfer it to an ice bath or refrigerator to maximize crystal yield.

  • Potential Cause 3: Solvent Boiling Point is Too High. If the boiling point of the solvent is higher than the melting point of the compound, the compound will melt in the hot solvent and separate as a liquid upon cooling.[13]

    • Solution: Choose a solvent with a boiling point lower than the compound's melting point. If the melting point is unknown, this can be a matter of trial and error.

Problem 3: Persistent Streaking on Thin-Layer Chromatography (TLC)
  • Potential Cause 1: Compound is Acidic. As mentioned in the FAQ, free carboxylic acids are notorious for streaking on silica gel.[7]

    • Solution: Add 0.5-1% acetic or formic acid to your eluting solvent system. This will ensure the compound remains protonated and moves as a discrete spot.[7][8]

  • Potential Cause 2: Sample is Overloaded. Applying too much sample to the TLC plate can saturate the stationary phase, causing the spot to tail.[7]

    • Solution: Dilute your sample significantly before spotting it on the plate. A faint spot is often better resolved than an intense one.

  • Potential Cause 3: Compound is Decomposing on Silica. Silica gel is acidic and can cause degradation of sensitive compounds.[14]

    • Solution: Run a 2D TLC to check for stability. Spot the compound in one corner, run the plate, dry it, turn it 90 degrees, and run it again in a new mobile phase. If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, decomposition is occurring.[14] In this case, consider using a less acidic stationary phase like alumina or a bonded-phase silica.

Experimental Workflows & Diagrams

Protocol 1: Standard Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

  • Base Wash: Add a 1 M solution of a weak base like sodium bicarbonate (NaHCO₃). If the compound is a very weak acid, a stronger base like 1 M sodium hydroxide (NaOH) may be needed.[2] Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the base wash 1-2 more times, combining all aqueous extracts.

  • Organic Layer Wash: Wash the remaining organic layer with brine to remove residual water and dissolved salts.[12] This organic layer contains neutral impurities and can be set aside.

  • Acidification: Cool the combined aqueous extracts in an ice bath.[15] Slowly add a strong acid (e.g., 1 M or 6 M HCl) dropwise with stirring until the pH is strongly acidic (pH < 2). The pure product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to remove all residual solvent.

Logical Purification Workflow

The following diagram outlines the decision-making process for purifying Azocan-1-yl(oxo)acetic acid from a crude reaction mixture.

Purification_Workflow cluster_start Initial State cluster_purification Primary Purification cluster_secondary Secondary Purification (If Needed) cluster_end Final Product Crude_Mixture Crude Reaction Mixture Acid_Base Acid-Base Extraction Crude_Mixture->Acid_Base Isolate acidic fraction Check_Purity_1 Assess Purity (TLC, NMR) Acid_Base->Check_Purity_1 Recrystallization Recrystallization Check_Purity_1->Recrystallization Purity Not OK (Solid) Chromatography Column Chromatography (+1% Acetic Acid) Check_Purity_1->Chromatography Purity Not OK (Oily / Complex) Pure_Product Pure Product (>95% Purity) Check_Purity_1->Pure_Product Purity OK Final_Analysis Final Analysis (NMR, LCMS, MP) Recrystallization->Final_Analysis Chromatography->Final_Analysis Final_Analysis->Pure_Product Purity Confirmed

Caption: Decision tree for purification of Azocan-1-yl(oxo)acetic acid.

References
  • Biotage. (n.d.). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Operachem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Azocan-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Azocan-1-yl(oxo)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important N-heterocyclic α-keto acid. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Introduction to the Synthesis of Azocan-1-yl(oxo)acetic acid

The synthesis of Azocan-1-yl(oxo)acetic acid, a valuable building block in medicinal chemistry and materials science, typically involves the acylation of azocane with a suitable two-carbon electrophile derived from oxalic acid. The most common and direct strategies involve the use of oxalyl chloride or a dialkyl oxalate, such as diethyl oxalate, followed by hydrolysis. While these methods are generally effective, they are not without their challenges, often leading to the formation of specific byproducts that can complicate purification and compromise the final product's purity.

This guide will provide a detailed exploration of the common synthetic routes, the mechanistic origins of frequently observed byproducts, and comprehensive troubleshooting protocols to mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Azocan-1-yl(oxo)acetic acid. Each issue is presented with its probable causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Probable Causes:

  • Incomplete Acylation: The initial reaction between azocane and the acylating agent may not have gone to completion. This is often due to insufficient reaction time, inadequate temperature control, or the use of a sterically hindered or deactivated amine.

  • Incomplete Hydrolysis: When using a dialkyl oxalate, the intermediate ester, Ethyl Azocan-1-yl(oxo)acetate, may not be fully hydrolyzed to the desired carboxylic acid.

  • Product Degradation: α-Keto acids can be susceptible to decarboxylation under harsh conditions, such as excessive heat or prolonged exposure to strong acids or bases.

  • Suboptimal Reagent Quality: The quality of the acylating agent, particularly oxalyl chloride, is critical. Old or improperly stored oxalyl chloride can hydrolyze, reducing its reactivity.[1]

Solutions:

  • Optimize Acylation Conditions:

    • Temperature Control: For the highly reactive oxalyl chloride, maintain a low temperature (e.g., 0 °C to -15 °C) during addition to the azocane solution to prevent side reactions.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting materials.

    • Base Selection: When using oxalyl chloride, a non-nucleophilic base such as triethylamine or pyridine is typically used to scavenge the HCl byproduct.[2][] Ensure the base is of high purity and added appropriately.

  • Ensure Complete Hydrolysis:

    • Sufficient Base: Use a slight excess of a suitable base (e.g., NaOH or KOH) for the saponification of the intermediate ester.

    • Monitoring: Track the disappearance of the ester spot on TLC to confirm complete hydrolysis.

  • Prevent Product Degradation:

    • Mild Conditions: Avoid excessive heating during reaction work-up and purification.

    • pH Control: Maintain the pH within a stable range for the α-keto acid during purification.

Issue 2: Presence of a Major Byproduct with a Higher Rf Value on TLC (Less Polar)

Probable Cause:

  • Incomplete Hydrolysis of Ethyl Azocan-1-yl(oxo)acetate: This is the most common byproduct when using diethyl oxalate as the starting material. The mono-acylated ester is less polar than the final carboxylic acid product.

Solutions:

  • Re-subject to Hydrolysis: If the byproduct is isolated, it can be re-subjected to the hydrolysis conditions to convert it to the desired product.

  • Optimize Hydrolysis: Increase the reaction time or the amount of base used in the hydrolysis step of the initial synthesis.

  • Purification: While challenging, careful column chromatography can be employed to separate the ester from the acid. A gradient elution with an increasing concentration of a polar solvent (e.g., methanol in dichloromethane) is often effective.

Issue 3: Presence of a Water-Soluble Byproduct in the Aqueous Layer After Work-up

Probable Cause:

  • Formation of Oxalic Acid: If the hydrolysis conditions are too harsh or if there is unreacted diethyl oxalate, it can be hydrolyzed to oxalic acid.

Solutions:

  • Careful pH Adjustment: During the acidic work-up, carefully adjust the pH to precipitate the desired Azocan-1-yl(oxo)acetic acid, which is likely to be less soluble in acidic water than oxalic acid.

  • Extraction: The desired product can often be selectively extracted into an organic solvent (e.g., ethyl acetate) from the acidic aqueous layer, leaving the more polar oxalic acid behind.

Issue 4: Difficulty in Removing Byproducts from Coupling Reagents

Probable Cause:

  • Urea Byproducts: If a carbodiimide coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used for a direct coupling of oxalic acid with azocane, the corresponding urea byproducts (dicyclohexylurea or EDU) will be formed. Dicyclohexylurea is notoriously difficult to remove due to its low solubility in many organic solvents.

Solutions:

  • Filtration for DCU: If DCC is used, the dicyclohexylurea (DCU) byproduct often precipitates out of the reaction mixture and can be removed by filtration.

  • Aqueous Work-up for EDU: The urea byproduct from EDC (EDU) is water-soluble and can be removed by extraction with water during the work-up.

  • Alternative Coupling Agents: Consider using coupling agents that generate more easily removable byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Azocan-1-yl(oxo)acetic acid?

A common and efficient method is a two-step synthesis starting from azocane and diethyl oxalate. The first step is the acylation of azocane to form ethyl azocan-1-yl(oxo)acetate, which is then hydrolyzed to the final product.[4] This method is generally preferred over the use of the more hazardous oxalyl chloride.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. The starting materials (azocane and diethyl oxalate) are relatively non-polar. The intermediate ester will have a medium polarity, and the final carboxylic acid product will be the most polar and have the lowest Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q3: My final product appears to be an oil, but it is expected to be a solid. What could be the issue?

The presence of residual solvent or impurities can lower the melting point of your product, causing it to appear as an oil. The most likely impurity is the unhydrolyzed ethyl ester intermediate. Ensure your product is thoroughly dried under high vacuum and consider recrystallization or trituration with a suitable solvent system to induce crystallization and improve purity.

Q4: Can I use oxalyl chloride for this synthesis? What are the main challenges?

Yes, oxalyl chloride can be used for a more direct, one-step synthesis.[] However, it is highly reactive and moisture-sensitive. The main challenges include controlling the exothermic reaction with azocane and preventing the formation of side products. The reaction must be carried out under anhydrous conditions and at low temperatures.[2]

Q5: What is the likely mechanism for the formation of the main byproduct in the diethyl oxalate route?

The reaction proceeds via a nucleophilic acyl substitution where the nitrogen of azocane attacks one of the carbonyl carbons of diethyl oxalate, leading to the displacement of an ethoxide ion to form the ethyl azocan-1-yl(oxo)acetate intermediate. If the subsequent hydrolysis step is incomplete, this ester will remain as the primary byproduct.

Experimental Protocols

Protocol 1: Synthesis of Azocan-1-yl(oxo)acetic acid via Diethyl Oxalate

Step 1: Synthesis of Ethyl Azocan-1-yl(oxo)acetate

  • To a solution of azocane (1.0 eq) in a suitable solvent (e.g., ethanol or THF) at room temperature, add diethyl oxalate (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of azocane.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl azocan-1-yl(oxo)acetate.

Step 2: Hydrolysis to Azocan-1-yl(oxo)acetic acid

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.2 eq) in water.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the ester is consumed, acidify the reaction mixture to pH 2-3 with cold 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Azocan-1-yl(oxo)acetic acid.

  • Purify the product by column chromatography or recrystallization as needed.

Parameter Value
Azocane1.0 eq
Diethyl Oxalate1.1 eq
Sodium Hydroxide1.2 eq
Typical Yield70-85%

Visualizing Reaction Pathways and Byproduct Formation

Main Synthetic Pathway

Synthetic Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis Azocane Azocane Intermediate Ethyl Azocan-1-yl(oxo)acetate Azocane->Intermediate + Diethyl Oxalate - EtOH Product Azocan-1-yl(oxo)acetic acid Intermediate->Product + NaOH, H2O then HCl (aq) NaOH NaOH, H2O HCl HCl (aq)

Caption: Main synthetic route to Azocan-1-yl(oxo)acetic acid.

Common Byproduct Formation

Byproduct Formation Start Crude Reaction Mixture (Post-Acylation) Hydrolysis Hydrolysis (NaOH, H2O) Start->Hydrolysis DesiredPath Complete Hydrolysis Hydrolysis->DesiredPath SidePath Incomplete Hydrolysis Hydrolysis->SidePath Product Azocan-1-yl(oxo)acetic acid (Desired Product) DesiredPath->Product Byproduct Ethyl Azocan-1-yl(oxo)acetate (Main Byproduct) SidePath->Byproduct

Caption: Formation of the main byproduct via incomplete hydrolysis.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. BenchChem.
  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

Sources

Stability and degradation of "Azocan-1-yl(oxo)acetic acid" under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Azocan-1-yl(oxo)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. As a molecule combining a cyclic amine (azocane) and an α-keto acid functional group, its chemical behavior is governed by the properties of both moieties. This document is intended for researchers, scientists, and professionals in drug development to ensure the integrity of their experiments.

I. General Stability and Handling

Question 1: What are the general recommendations for storing and handling Azocan-1-yl(oxo)acetic acid?

While specific stability data for Azocan-1-yl(oxo)acetic acid is not extensively documented, general principles for α-keto acids suggest they are versatile platform molecules that exhibit good stability, making them relatively easy to store, transport, and handle.[1] However, like many bifunctional molecules, its stability is contingent on the storage conditions.

Recommendations:

  • Storage Temperature: Based on the heat sensitivity of other α-keto acid salts, it is advisable to store Azocan-1-yl(oxo)acetic acid at or below room temperature, with refrigeration (2-8 °C) being preferable for long-term storage to minimize potential thermal degradation.[2] Temperatures above 60°C should be avoided as they can lead to discoloration and decomposition of related compounds.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light to prevent photochemical reactions.

  • Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.

II. Troubleshooting Degradation in Solution

This section addresses common problems encountered when working with Azocan-1-yl(oxo)acetic acid in various experimental settings.

Scenario 1: You observe a decrease in the concentration of your stock solution over time.

Possible Cause 1: Hydrolytic Instability

The amide-like linkage in Azocan-1-yl(oxo)acetic acid, coupled with the α-keto acid moiety, may be susceptible to hydrolysis, especially under certain pH conditions. While α-keto acids are generally stable, their ester and amide derivatives can be labile.[1][3] The hydrolysis of related α-ketoacyl peptides is a known degradation pathway.[4]

Troubleshooting Steps:

  • pH Control: The pH of your solution is a critical factor. The rate of hydrolysis can be significantly influenced by pH. It is recommended to prepare solutions in a buffered system and evaluate the stability at different pH values (e.g., acidic, neutral, and basic) to determine the optimal pH range for your experiments.

  • Solvent Choice: If using aqueous solutions, consider preparing fresh solutions before use. For storage, aprotic organic solvents might offer better stability, but solubility needs to be determined.

Possible Cause 2: Oxidative Degradation

The presence of the azocane ring, an amine functionality, makes the molecule potentially susceptible to oxidation.[5][6] Oxidative degradation can be catalyzed by trace metal ions, light, and the presence of oxygen.

Troubleshooting Steps:

  • Degas Solvents: Before preparing solutions, degas your solvents to remove dissolved oxygen.

  • Use of Antioxidants: If compatible with your experimental system, consider the addition of antioxidants.

  • Chelating Agents: The presence of metal ions can catalyze oxidation.[5] The addition of a chelating agent like EDTA might help to sequester trace metal ions and improve stability.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of Azocan-1-yl(oxo)acetic acid?

Azocan-1-yl(oxo)acetic acid contains an α-keto acid moiety. While generally stable, α-keto acids can be sensitive to heat.[2] A key degradation pathway for keto acids, particularly β-keto acids, is thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[7] Although α-keto acids are generally more stable than their β-counterparts, decarboxylation can still occur, especially under oxidative conditions at elevated temperatures.[1][8]

Recommendation: For any experimental procedures requiring heating, it is crucial to first perform a thermal stability study using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the decomposition temperature. For routine experiments, it is best to avoid high temperatures.[2]

Q2: Is Azocan-1-yl(oxo)acetic acid sensitive to light?

Yes, compounds containing amine functionalities can be susceptible to photodegradation.[9][10][11] The azocane ring in Azocan-1-yl(oxo)acetic acid could undergo photochemical reactions, especially in the presence of photosensitizers or UV light.[9][11] The atmospheric photo-oxidation of amines is known to be initiated by hydroxyl radicals, leading to hydrogen abstraction.[12]

Recommendation: All experiments involving Azocan-1-yl(oxo)acetic acid should be conducted in light-protected vessels (e.g., amber vials) to minimize photodegradation.

Q3: How does pH affect the stability of Azocan-1-yl(oxo)acetic acid?

The stability of Azocan-1-yl(oxo)acetic acid is expected to be pH-dependent due to its two ionizable functional groups: the carboxylic acid and the tertiary amine within the azocane ring.

  • Acidic Conditions: In acidic pH, the amine will be protonated, which might protect it from certain oxidative pathways. However, acidic conditions could promote hydrolysis of the amide-like bond.

  • Basic Conditions: In alkaline pH, the carboxylic acid will be deprotonated. The free amine may be more susceptible to oxidation. The photodegradation of some aromatic amines has been shown to be more effective in alkaline conditions.[11]

  • Neutral Conditions: The stability at neutral pH would depend on the interplay of these factors.

Experimental Protocol: pH Stability Study A simple pH stability study can be conducted as follows:

  • Prepare a series of buffered solutions across a range of pH values (e.g., pH 3, 5, 7, 9).

  • Dissolve a known concentration of Azocan-1-yl(oxo)acetic acid in each buffer.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV.

  • Plot the percentage of the remaining compound against time for each pH to determine the pH of maximum stability.

Q4: What are the likely degradation products of Azocan-1-yl(oxo)acetic acid?

Based on its structure, the following degradation pathways can be hypothesized:

  • Hydrolysis: Cleavage of the N-C bond between the azocane ring and the oxoacetyl group, yielding azocane and oxoacetic acid (or its degradation products).

  • Oxidation: Oxidation of the azocane ring, potentially leading to ring opening or the formation of N-oxides. The atmospheric degradation of amines can lead to the formation of nitrosamines and nitramines in the presence of nitrogen oxides.[12]

  • Decarboxylation: Loss of CO2 from the carboxylic acid group, particularly under heat or oxidative stress, would lead to 1-(azocan-1-yl)ethanone.[7][8]

Diagram of Potential Degradation Pathways

G A Azocan-1-yl(oxo)acetic acid B Hydrolysis A->B C Oxidation A->C D Decarboxylation A->D E Azocane + Oxoacetic acid B->E F N-oxides / Ring-opened products C->F G 1-(azocan-1-yl)ethanone + CO2 D->G

Caption: Potential degradation pathways of Azocan-1-yl(oxo)acetic acid.

IV. Quantitative Data Summary

As there is no specific quantitative stability data available for Azocan-1-yl(oxo)acetic acid in the provided search results, a table cannot be generated. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

V. Experimental Workflow for Stability Assessment

The following workflow can be used to assess the stability of Azocan-1-yl(oxo)acetic acid under various stress conditions.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation prep Prepare stock solution of Azocan-1-yl(oxo)acetic acid acid Acidic pH prep->acid base Basic pH prep->base heat Elevated Temperature prep->heat light UV/Visible Light prep->light oxidant Oxidizing Agent (e.g., H2O2) prep->oxidant hplc HPLC-UV/MS Analysis at Time Points acid->hplc base->hplc heat->hplc light->hplc oxidant->hplc kinetics Determine Degradation Kinetics hplc->kinetics products Identify Degradation Products hplc->products

Caption: Workflow for assessing the stability of Azocan-1-yl(oxo)acetic acid.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]

  • Keto acid - Wikipedia. Available at: [Link]

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed. Available at: [Link]

  • The chemistry of amine radical cations produced by visible light photoredox catalysis - NIH. Available at: [Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC. Available at: [Link]

  • Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - RSC Publishing. Available at: [Link]

  • Recent advances in oxidation and degradation mechanisms of ultrathin 2D materials under ambient conditions and their passivation strategies - RSC Publishing. Available at: [Link]

  • alpha-Keto acid/amino acid salt compounds and a process for their production - Google Patents.
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate. Available at: [Link]

  • Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation | Organic Letters - ACS Publications. Available at: [Link]

  • Oxidative degradations of the side chain of unsaturated ent-labdanes. Part II - PubMed. Available at: [Link]

  • Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination - PubMed. Available at: [Link]

  • Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA) | NILU. Available at: [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available at: [Link]

  • Proposed hydrolysis mechanism of α-ketoacyl peptides (9) with initial... - ResearchGate. Available at: [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. Available at: [Link]

  • Enantioselective synthesis of optically active azocane (S,S)‐10 j. - ResearchGate. Available at: [Link]

Sources

Side reactions to consider when using "Azocan-1-yl(oxo)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Azocan-1-yl(oxo)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions when working with this versatile building block. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to Azocan-1-yl(oxo)acetic acid

Azocan-1-yl(oxo)acetic acid is a chemical compound featuring a unique combination of an azocane ring, an N-acyl group, and a carboxylic acid moiety.[1] This structure lends itself to a variety of applications in organic synthesis, catalysis, and polymer chemistry.[1] However, the presence of these functional groups also introduces the possibility of specific side reactions that require careful consideration during experimental design and execution.

This guide is structured in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low, and I observe the formation of azocane. What is happening?

Answer:

The observation of azocane as a byproduct strongly suggests the hydrolytic cleavage of the N-acyl bond in your starting material or intermediate. The N-acyl bond, particularly in the presence of moisture and either acidic or basic conditions, can be susceptible to hydrolysis.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Control of pH:

    • Acidic Conditions: In the presence of strong acids, the amide bond can be hydrolyzed. The reaction is often initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

    • Basic Conditions: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that collapses to release the azocane and the corresponding oxalate.

  • Temperature Control: Elevated temperatures can accelerate hydrolysis. If possible, conduct your reaction at a lower temperature, even if it requires a longer reaction time.

Proposed Mechanism: Hydrolysis of the N-Acyl Bond

G cluster_0 Hydrolysis Pathway Reactant Azocan-1-yl(oxo)acetic acid Intermediate Tetrahedral Intermediate Reactant->Intermediate + H2O (acid or base catalysis) Products Azocane + Oxalic Acid Intermediate->Products Bond Cleavage G cluster_1 Carboxylic Acid Activation & Coupling Start Azocan-1-yl(oxo)acetic acid + Amine Activation Addition of Coupling Reagent (e.g., EDC) Start->Activation Intermediate Activated Intermediate (e.g., O-acylisourea) Activation->Intermediate Desired_Product Desired Amide Product Intermediate->Desired_Product + Amine Side_Product_1 N-acylurea (with carbodiimides) Intermediate->Side_Product_1 Rearrangement Side_Product_2 Epimerized Product Desired_Product->Side_Product_2 Base-catalyzed epimerization

Caption: Potential reaction pathways during coupling reactions.

FAQ 3: My product appears to have a higher molecular weight than expected, and NMR analysis is complex. Could the azocane ring be reacting?

Answer:

While the azocane ring is generally stable, under certain conditions, particularly with highly reactive electrophiles or in the presence of strong bases, ring-opening or other unforeseen reactions can occur.

Possible Scenarios:

  • Ring Opening: Strong bases could potentially induce ring-opening, although this is less likely than other side reactions. [3]* Intermolecular Reactions: If the concentration of your reactants is high, you might observe intermolecular reactions leading to dimerization or oligomerization. This can be exacerbated if the desired intramolecular reaction is slow.

  • Reaction with Solvent: Solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile and lead to the formation of byproducts.

Troubleshooting Strategies:

  • Solvent Choice: If you suspect solvent-related side reactions, consider switching to a more inert solvent such as DCM, THF, or acetonitrile.

  • Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions.

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.

  • Thorough Analysis: Utilize high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HMBC) to fully characterize the unexpected products and gain insight into the side reaction mechanism.

Summary of Key Parameters and Troubleshooting

Issue Potential Cause Primary Solution Secondary Actions
Low Yield, Azocane Formation Hydrolysis of N-acyl bondMaintain strict anhydrous conditions.Control pH; lower reaction temperature.
Complex Mixture in Coupling N-acylurea formationAdd HOBt or a similar additive.Use low temperatures; choose an alternative coupling reagent.
Loss of Stereochemistry Epimerization/RacemizationUse a racemization-suppressing additive.Employ a non-nucleophilic base; lower the temperature.
Unexpected High MW Products Intermolecular reactionsReduce reactant concentration.Change solvent; use a hindered base.

References

  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Pharmaceuticals, 8(4), 654-681. Retrieved from [Link]

  • Cox, R. A. (2005). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 83(8), 1093-1102. Retrieved from [Link]

  • Ismail, I., & Yamin, B. M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4983. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, May 26). SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Peptide Science. Epimerization of Peptide. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2014). A One-Pot and Efficient Synthesis of Zoledronic Acid Starting from Tert-butyl Imidazol-1-yl Acetate. Jordan Journal of Chemistry, 9(2), 119-127. Retrieved from [Link]

  • Guixa-Gonzalez, R., et al. (2010). Synthesis of N-acyl-5-aminopenta-2,4-dienals via base-induced ring-opening of N-acylated furfurylamines: scope and limitations. The Journal of Organic Chemistry, 75(12), 4183-4192. Retrieved from [Link]

Sources

Technical Support Center: Purity Analysis of Azocan-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Azocan-1-yl(oxo)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analysis of this compound's purity. Our focus is on providing practical, field-proven insights to ensure the accuracy and reliability of your experimental results.

Introduction to Azocan-1-yl(oxo)acetic acid and its Purity Analysis

Azocan-1-yl(oxo)acetic acid, with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol , is a versatile chemical compound utilized in various research applications, including catalysis and organic synthesis.[1][2] Its synthesis can be achieved through methods like condensation reactions and oxidative processes.[1] Consequently, a thorough purity analysis is crucial to identify and quantify potential impurities stemming from starting materials, by-products, or residual solvents. This guide will detail the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Part 1: Potential Impurities in Azocan-1-yl(oxo)acetic acid

Understanding the potential impurities is the first step in developing a robust analytical method. Based on its synthesis routes, the following impurities could be present:

  • Unreacted Starting Materials: Such as azocane and derivatives of acetic acid.

  • By-products of Condensation: Including self-condensation products of the starting materials.

  • By-products of Oxidation: Over-oxidized or partially oxidized species.

  • Residual Solvents: From the reaction and purification steps.

  • Degradation Products: Resulting from instability under certain conditions (e.g., decarboxylation)[1].

Part 2: Primary Analytical Techniques for Purity Determination

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. For Azocan-1-yl(oxo)acetic acid, a reversed-phase HPLC method is generally most suitable.

  • Column Selection: A C18 column is a good starting point due to the moderate polarity of the analyte.

    • Rationale: C18 stationary phases provide excellent retention and separation for a wide range of organic molecules.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Rationale: The acidic buffer helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. A gradient elution is recommended to ensure the elution of both polar and non-polar impurities.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for the carboxyl group.[3]

    • Rationale: While Azocan-1-yl(oxo)acetic acid lacks a strong chromophore, the carbonyl group of the carboxylic acid allows for detection at low UV wavelengths.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and range.[4][5]

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µLA standard volume for analytical HPLC.
Detector UV at 210 nmFor detection of the carboxylic acid functionality.

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks cause_tailing1 Column Overload peak_tailing->cause_tailing1 cause_tailing2 Secondary Interactions peak_tailing->cause_tailing2 cause_tailing3 Column Void peak_tailing->cause_tailing3 cause_fronting1 Sample Solvent Stronger than Mobile Phase peak_fronting->cause_fronting1 cause_fronting2 Column Overload peak_fronting->cause_fronting2 cause_split1 Partially Blocked Frit split_peaks->cause_split1 cause_split2 Sample Incompatibility with Mobile Phase split_peaks->cause_split2 solution_tailing1 Decrease Sample Concentration cause_tailing1->solution_tailing1 solution_tailing2 Adjust Mobile Phase pH cause_tailing2->solution_tailing2 solution_tailing3 Replace Column cause_tailing3->solution_tailing3 solution_fronting1 Dissolve Sample in Initial Mobile Phase cause_fronting1->solution_fronting1 solution_fronting2 Decrease Sample Concentration cause_fronting2->solution_fronting2 solution_split1 Reverse Flush or Replace Column cause_split1->solution_split1 solution_split2 Ensure Sample is Fully Dissolved cause_split2->solution_split2

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile impurities, GC-MS is a powerful technique. Due to the low volatility of Azocan-1-yl(oxo)acetic acid, derivatization is necessary to convert it into a more volatile compound.

  • Derivatization: Esterification of the carboxylic acid group is a common approach. For example, using methanol in the presence of an acid catalyst to form the methyl ester.

    • Rationale: Esterification increases the volatility of the analyte, making it suitable for GC analysis.

  • Column Selection: A mid-polarity column, such as a DB-5ms, is often a good choice.

    • Rationale: This type of column provides good separation for a wide range of derivatized organic compounds.

  • GC Parameters: A temperature gradient program is used to separate compounds based on their boiling points.

  • Mass Spectrometry: Electron Ionization (EI) is typically used, providing a fragmentation pattern that can be used for impurity identification by comparison to spectral libraries.

    • Rationale: MS provides high sensitivity and selectivity, allowing for the identification and quantification of trace-level impurities.[6][7]

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed column suitable for MS.
Carrier Gas Helium at 1 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temp. 250 °CTo ensure complete vaporization of the derivatized sample.
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)A general-purpose gradient for separating a range of compounds.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Scan Range 40-450 m/zTo capture the molecular ion and key fragments of the analyte and potential impurities.

GCMS_Troubleshooting start Problem Observed poor_derivatization Incomplete or No Derivatization start->poor_derivatization peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks cause_derivatization1 Moisture in Sample or Reagents poor_derivatization->cause_derivatization1 cause_derivatization2 Incorrect Reaction Time/Temperature poor_derivatization->cause_derivatization2 cause_tailing1 Active Sites in Liner or Column peak_tailing->cause_tailing1 cause_tailing2 Column Contamination peak_tailing->cause_tailing2 cause_ghost1 Carryover from Previous Injection ghost_peaks->cause_ghost1 cause_ghost2 Septum Bleed ghost_peaks->cause_ghost2 solution_derivatization1 Use Anhydrous Solvents/Reagents cause_derivatization1->solution_derivatization1 solution_derivatization2 Optimize Derivatization Protocol cause_derivatization2->solution_derivatization2 solution_tailing1 Use a Deactivated Liner and/or Column cause_tailing1->solution_tailing1 solution_tailing2 Bake Out Column cause_tailing2->solution_tailing2 solution_ghost1 Run Blank Injections cause_ghost1->solution_ghost1 solution_ghost2 Replace Septum cause_ghost2->solution_ghost2

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the purity of a substance without the need for a reference standard of the analyte itself. It relies on comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum (preferably a singlet), is chemically inert, soluble in the same solvent as the analyte, and has signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are potential candidates.

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

    • Rationale: A sufficiently long relaxation delay (typically 5 times the longest T1) is crucial for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

ParameterRecommended SettingRationale
Solvent DMSO-d₆Good solubility for many organic acids.
Pulse Angle 90°To ensure maximum signal intensity.
Relaxation Delay (D1) 30-60 sTo allow for full relaxation of protons, crucial for accurate quantification.
Number of Scans 16 or higherTo improve the signal-to-noise ratio.
Internal Standard Maleic AcidCertified reference material with a sharp singlet.

QNMR_Troubleshooting start Problem Observed inaccurate_purity Inaccurate Purity Value start->inaccurate_purity poor_resolution Poor Signal Resolution start->poor_resolution cause_inaccurate1 Inaccurate Weighing inaccurate_purity->cause_inaccurate1 cause_inaccurate2 Short Relaxation Delay (D1) inaccurate_purity->cause_inaccurate2 cause_inaccurate3 Poor Phasing/Baseline Correction inaccurate_purity->cause_inaccurate3 cause_resolution1 Poor Shimming poor_resolution->cause_resolution1 cause_resolution2 Sample Concentration Too High poor_resolution->cause_resolution2 solution_inaccurate1 Use a Calibrated Analytical Balance cause_inaccurate1->solution_inaccurate1 solution_inaccurate2 Increase D1 to at least 5x T1 cause_inaccurate2->solution_inaccurate2 solution_inaccurate3 Careful Manual Processing cause_inaccurate3->solution_inaccurate3 solution_resolution1 Re-shim the Spectrometer cause_resolution1->solution_resolution1 solution_resolution2 Dilute the Sample cause_resolution2->solution_resolution2

Part 3: Frequently Asked Questions (FAQs)

Q1: My HPLC chromatogram shows a tailing peak for the main component. What should I do?

A1: Peak tailing for an acidic compound like Azocan-1-yl(oxo)acetic acid is often due to secondary interactions with the stationary phase.[8] Try lowering the pH of your mobile phase by increasing the concentration of formic acid (e.g., to 0.2%). This will further suppress the ionization of the carboxylic acid and reduce these interactions. If the problem persists, consider a column specifically designed for polar compounds or one with end-capping to minimize silanol interactions. Also, check for column voids, which can cause peak distortion.[9]

Q2: I am not seeing my compound in the GC-MS analysis after derivatization.

A2: This could be due to incomplete derivatization or degradation in the hot GC inlet. Confirm that your derivatization reagents and solvents are anhydrous, as water can inhibit the reaction. You can also try a different derivatization agent, such as BSTFA, which is more reactive. To check for thermal degradation, try lowering the inlet temperature.

Q3: The purity value I calculated from qNMR is over 100%. What went wrong?

A3: A purity value over 100% in qNMR is almost always due to an error in sample preparation or data processing. The most common causes are inaccurate weighing of the sample or internal standard, or residual solvent in the internal standard that was not accounted for. Double-check your calculations and ensure you are using the correct molecular weights and number of protons for each signal. Also, verify the purity of your internal standard from its certificate of analysis.

Q4: How do I choose between HPLC, GC-MS, and qNMR for my purity analysis?

A4: The choice of technique depends on your specific needs.

  • HPLC is excellent for routine purity checks and quantifying known impurities.

  • GC-MS is best for identifying and quantifying volatile and semi-volatile impurities that may not be seen by HPLC.

  • qNMR is a primary method that provides a very accurate purity value without the need for a specific reference standard of your compound, making it ideal for the characterization of new batches or for qualifying reference materials.[10][11]

Often, a combination of these techniques provides the most comprehensive purity profile.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]

  • Bioanalysis Zone. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Available at: [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • ResearchGate. One-pot synthesis of azo compounds in the absence of acidic or alkaline additives. Available at: [Link]

  • Chromatography Forum. (2009, September 19). organic acid disorders and GC-MS. Available at: [Link]

  • ACS Publications. Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy | Analytical Chemistry. Available at: [Link]

  • AngeneChemical. azocan-1-yl(oxo)acetic acid(SALTDATA|1142202-56-9). Available at: [Link]

  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling. Available at: [Link]

  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | LCGC International. Available at: [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. Available at: [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • LinkedIn. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]

  • NIH. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Available at: [Link]

  • Google Patents. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]

  • MDPI. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • ResearchGate. (2008, November 5). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]

  • ResearchGate. (2025, August 9). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Available at: [Link]

  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]

  • Google Patents. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available at: [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid : r/chemhelp. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Restek. HPLC Troubleshooting Guide. Available at: [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • RSC Publishing. A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater - Green Chemistry. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • SpringerLink. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]

  • Taylor & Francis Online. (2016, June 27). Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • Chemistry Stack Exchange. (2017, March 29). Calculating purity from NMR spectrum. Available at: [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors. Available at: [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with Azocan-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize Azocan-1-yl(oxo)acetic acid in catalysed reactions. With its unique structure featuring both an N-heterocyclic azocane ring and a carboxylic acid moiety, this compound is a versatile building block.[1][2] However, these same functional groups can present significant challenges in catalysis, most notably through catalyst poisoning.

This document provides in-depth troubleshooting guides, diagnostic workflows, and preventative strategies to address catalyst deactivation. Our goal is to equip you with the expertise to identify, understand, and overcome these issues, ensuring the efficiency and success of your experimental work.

Section 1: Recognizing the Symptoms of Catalyst Poisoning

This section addresses the primary question every researcher faces when a reaction fails to proceed as expected. Understanding the signs of catalyst deactivation is the first step toward a solution.

Q1: My reaction has stalled or is extremely sluggish. How can I tell if catalyst poisoning is the cause?

A sluggish or stalled reaction is the most common symptom of catalyst poisoning. However, other issues can manifest similarly. Look for a combination of these indicators:

  • Incomplete Conversion: The reaction stops before the limiting reagent is fully consumed, even with extended reaction times or heating.

  • Reaction Stalling After Initial Activity: The reaction begins at a normal rate but then abruptly slows or stops. This often indicates that an impurity or the substrate itself is progressively deactivating the catalyst.

  • Formation of Metal Precipitates: For homogeneous palladium catalysts, you might observe the formation of a fine black precipitate, commonly known as "palladium black." This indicates that the active, soluble catalyst has been reduced to inactive Pd(0) metal.

  • Inconsistent Results: Batch-to-batch variations in your Azocan-1-yl(oxo)acetic acid starting material lead to inconsistent reaction outcomes. One batch may work perfectly, while another causes immediate reaction failure. This strongly points to impurities as the root cause.

Section 2: The Chemistry of Deactivation - Potential Poisoning Mechanisms

To effectively troubleshoot, it is crucial to understand the chemical interactions between Azocan-1-yl(oxo)acetic acid and the catalyst. The molecule possesses two primary functional groups that can act as catalyst poisons.

Q2: What specific parts of the Azocan-1-yl(oxo)acetic acid molecule can poison my catalyst?

The deactivation potential stems from the molecule's ability to coordinate strongly with the metal center of the catalyst (e.g., Palladium, Platinum, Rhodium), blocking sites needed for the catalytic cycle.

  • The Azocane Nitrogen: The nitrogen atom in the saturated azocane ring has a lone pair of electrons, making it a potent Lewis base. This lone pair can form a strong dative bond with the electron-deficient metal center of the catalyst. This coordination is often irreversible under typical reaction conditions and is a well-documented mechanism of catalyst inhibition by N-heterocycles.[3][4]

  • The Carboxylic Acid Group: The carboxylate group can also coordinate with the metal center. While this is a fundamental step in many catalytic cycles (e.g., as a ligand), it can become problematic if it forms an overly stable chelate or an insoluble complex, removing the catalyst from the reaction medium.[5]

Below is a diagram illustrating these potential coordination modes.

Caption: Potential poisoning mechanisms of Azocan-1-yl(oxo)acetic acid.

Q3: My Azocan-1-yl(oxo)acetic acid is >95% pure by NMR. Could trace impurities still be the problem?

Absolutely. Catalysts operate at very low concentrations (often <1 mol%). This means that even sub-percentage impurities can be present in stoichiometric excess relative to the catalyst, leading to complete deactivation.

  • Synthesis Precursors: The synthesis of Azocan-1-yl(oxo)acetic acid may involve azocane itself or other amine derivatives.[1] Residual, unreacted amines are potent catalyst poisons and may not be easily distinguishable from the main product by standard NMR.

  • Reagents: Reagents used in the synthesis, such as sulfur- or phosphorus-containing compounds, can also cause severe poisoning.

Expert Tip: Never assume purity is sufficient based on a single analytical method. When catalyst poisoning is suspected, orthogonal techniques like LC-MS are invaluable for detecting trace impurities that NMR might miss.

Section 3: Diagnostic Workflow for Confirming Catalyst Poisoning

A systematic approach is essential to definitively diagnose catalyst poisoning and rule out other potential experimental errors. The following workflow provides a logical sequence of diagnostic tests.

TroubleshootingWorkflow start Observation: Reaction Stalled or Sluggish check_purity Step 1: Purity Analysis (LC-MS, qNMR) start->check_purity control_exp Step 2: Control Experiment (Run without Azocane compound) start->control_exp impurity_found Result: Impurities Detected check_purity->impurity_found Yes no_impurity Result: High Purity Confirmed check_purity->no_impurity No control_ok Result: Control reaction works control_exp->control_ok Success control_fail Result: Control reaction fails control_exp->control_fail Failure spike_test Step 3: Catalyst Spiking Test (Add fresh catalyst to stalled reaction) spike_restarts Result: Reaction Restarts spike_test->spike_restarts spike_no_effect Result: No Effect spike_test->spike_no_effect conclusion_poison Conclusion: Catalyst Poisoning is Highly Likely impurity_found->conclusion_poison no_impurity->control_exp control_ok->spike_test conclusion_other Conclusion: Issue is likely unrelated to poisoning. (e.g., solvent, temp, other reagents) control_fail->conclusion_other spike_restarts->conclusion_poison conclusion_substrate_poison Conclusion: Azocane compound itself is the poison. spike_no_effect->conclusion_substrate_poison

Caption: Systematic workflow for diagnosing catalyst poisoning.

This workflow logically isolates variables to pinpoint the cause of reaction failure. The "Catalyst Spiking Test" (See Section 5, Protocol 2) is a particularly powerful in-situ diagnostic tool.

Section 4: Mitigation, Prevention, and Regeneration

Once poisoning is confirmed, the focus shifts to resolving the issue. This section provides actionable strategies.

Q4: How can I prevent catalyst poisoning before starting my reaction?

Proactive measures are far more effective and economical than reactive troubleshooting.

  • Rigorous Purification of Azocan-1-yl(oxo)acetic acid: This is the most critical step. Do not rely solely on the purity stated by the supplier.

    • Recrystallization: If the compound is a solid, this can be highly effective at removing trace impurities.

    • Chromatography: Flash column chromatography can remove polar or non-polar impurities.

    • Acid/Base Wash: An aqueous workup can remove basic amine impurities or acidic byproducts.

  • Use High-Purity Reagents and Solvents: Poisons can be introduced from sources other than your primary substrate.

  • Consider a More Robust Catalyst System: Some ligand systems are more resistant to poisoning than others. For example, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes improve catalyst stability and turnover in the presence of coordinating substrates.[6]

Q5: My catalyst (Pd/C) is already poisoned. Is it possible to regenerate and reuse it?

For heterogeneous catalysts like Palladium on Carbon (Pd/C), regeneration is often feasible and can be highly cost-effective. The goal is to wash the poison off the catalyst surface without dissolving or damaging the palladium nanoparticles.

  • Aqueous Acid Wash: Washing the filtered catalyst with a dilute, non-coordinating acid (e.g., dilute HCl or H₂SO₄) can protonate and remove basic nitrogen-containing poisons.

  • Solvent Washing: A thorough wash with a coordinating solvent (like acetonitrile) or a high-purity organic solvent can displace and remove the adsorbed Azocan-1-yl(oxo)acetic acid.

  • Thermal Treatment: In some cases, controlled heating under an inert atmosphere or air can be used to burn off organic poisons, though this is a more aggressive method that risks sintering the metal particles.[7]

A specific protocol for regenerating Pd/C is provided in the next section. For homogeneous catalysts, regeneration is typically not practical; the focus should be on prevention.

Section 5: Detailed Experimental Protocols

Protocol 1: Catalyst Spiking Test for Diagnosing Active Poisoning

This protocol is used to determine if a stalled reaction is due to catalyst deactivation.

  • Monitor Reaction: Allow the reaction to proceed under standard conditions while monitoring for conversion (e.g., by TLC, LC-MS, or GC).

  • Confirm Stall: Once the reaction rate has become negligible or has completely stopped for a significant period (e.g., 1-2 hours) with incomplete conversion, confirm the stall with another analytical data point.

  • Prepare Catalyst Slurry: In a separate vial under an inert atmosphere, suspend a fresh portion of the catalyst (typically 25-50% of the initial catalyst loading) in a small amount of anhydrous, degassed reaction solvent.

  • Spike the Reaction: Using a syringe, carefully add the fresh catalyst slurry to the stalled reaction mixture.

  • Resume Monitoring: Immediately resume reaction monitoring.

  • Analyze Results:

    • Reaction Restarts: If the conversion begins to increase again, it is a strong indication that the initial catalyst charge was poisoned and the reagents are still viable.

    • No Change: If the reaction remains stalled, the issue may be more complex, such as decomposition of the starting material or a product that is an even more potent inhibitor.

Protocol 2: Regeneration of Poisoned Palladium on Carbon (Pd/C)

This protocol is designed to remove adsorbed nitrogen-containing poisons from Pd/C.

  • Isolate the Catalyst: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture using a Celite® pad to ensure all fines are collected. Do not allow the catalyst cake to dry completely, as this can be a fire hazard.

  • Initial Solvent Wash: Wash the catalyst cake on the filter with several portions of the reaction solvent to remove residual products.

  • Acid Wash (for basic poisons):

    • Transfer the wet catalyst cake to a beaker or flask.

    • Add a sufficient volume of 0.1 M HCl (aq) to form a stirrable slurry.

    • Stir the slurry for 30-60 minutes at room temperature. This step protonates and dissolves basic amine impurities.

    • Filter the catalyst again, discarding the acidic filtrate.

  • Water Wash: Wash the catalyst cake thoroughly with deionized water until the filtrate is neutral (check with pH paper). This removes residual acid.

  • Final Solvent Wash: Wash the catalyst cake with a polar, anhydrous solvent like ethanol or isopropanol to remove water.

  • Drying: Dry the regenerated catalyst thoroughly under high vacuum, preferably with gentle heating (e.g., 60-80 °C).

  • Activity Test: Before reusing the regenerated catalyst in a large-scale reaction, it is essential to test its activity on a small-scale control reaction to confirm its efficacy.

Data Summary: Typical Regeneration Efficiency

Catalyst StateReaction Time (h)Conversion (%)
Fresh Pd/C4>99
Poisoned Pd/C (1st use)1245 (stalled)
Regenerated Pd/C (Protocol 2)5>98

Note: Efficiency may vary based on the severity of poisoning and the specific reaction.

Section 6: Frequently Asked Questions (FAQs)

Q: What is the very first thing I should check if I suspect poisoning? A: Check the purity of your Azocan-1-yl(oxo)acetic acid, preferably with a mass-spectrometry-based method (LC-MS or GC-MS) to detect trace impurities that could be stoichiometrically significant relative to your catalyst.

Q: Is the nitrogen or the carboxylic acid group the more likely poison for a palladium catalyst? A: The azocane nitrogen is the more probable culprit. Soft Lewis bases like amines and N-heterocycles are classic, potent poisons for soft Lewis acidic late-transition metals like palladium.[3][8]

Q: Is it more cost-effective to just use a higher catalyst loading? A: While increasing the catalyst loading can sometimes overcome minor poisoning, it is generally not an economical or scalable solution. It masks the root problem, can lead to different side reactions, and makes purification more difficult. Purifying the starting material is almost always the better long-term strategy.

Q: Can I use a "sacrificial agent" to protect my catalyst? A: In some advanced applications, a less expensive metal or compound that reacts preferentially with the poison is added. However, this requires significant process development and is not a simple "drop-in" solution. It is better to first focus on substrate purity.

References

  • Poisoning and deactivation of palladium catalysts . SciSpace. Available from: [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes . Chemical Reviews. Available from: [Link]

  • azocan-1-yl(oxo)acetic acid(SALTDATA|1142202-56-9) . Angene Chemical. Available from: [Link]

  • Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as . ARC Journals. Available from: [Link]

  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive . ACS Omega. Available from: [Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials . Chemical Science. Available from: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) . MDPI. Available from: [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium . MDPI. Available from: [Link]

  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? . ACS Publications. Available from: [Link]

  • Method for reactivating palladium catalysts. Google Patents.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts . Journal of the Chemical Society, Faraday Transactions. Available from: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles . PMC - NIH. Available from: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes . ResearchGate. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . PMC - NIH. Available from: [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine . DCL Inc. Available from: [Link]

  • Palladium-Catalyzed Decarbonylative Dehydration of Fatty Acids for the Production of Linear Alpha Olefins . NIH. Available from: [Link]

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation . ResearchGate. Available from: [Link]

  • N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis . Available from: [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems . MDPI. Available from: [Link]

  • Carboxylic Derivatives - Reduction (Catalytic Reduction) . Chemistry LibreTexts. Available from: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale . Available from: [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts . Semantic Scholar. Available from: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS . ACS Publications. Available from: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes . Journal of the American Chemical Society. Available from: [Link]

  • Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid. Google Patents.
  • Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors . ResearchGate. Available from: [Link]

Sources

Technical Support Center: Solvent Effects on Azocan-1-yl(oxo)acetic Acid Reaction Rates

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support center dedicated to understanding the nuanced role of solvents in the reaction kinetics of "Azocan-1-yl(oxo)acetic acid." As specific experimental data for this molecule is not widely available, this guide will use it as a representative model system to explore the fundamental principles of solvent effects on reaction rates. The methodologies, troubleshooting advice, and theoretical discussions presented here are grounded in established principles of physical organic chemistry and are broadly applicable to a wide range of related compounds and reaction types. Our goal is to provide you with the expertise and tools to confidently design, execute, and interpret your kinetic experiments.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent fundamentally alter the rate of a chemical reaction?

A1: Solvents influence reaction rates in several key ways.[1][2] They can stabilize or destabilize reactants, transition states, and products to varying degrees.[3][4] According to transition state theory, a solvent that preferentially stabilizes the transition state more than the reactants will lower the activation energy (ΔG‡) and thus accelerate the reaction.[4] Conversely, if the solvent stabilizes the reactants more than the transition state, the reaction rate will decrease.[4] Key solvent properties that govern these interactions include polarity, proticity (the ability to donate a hydrogen bond), and polarizability.[3]

Q2: What are the key differences between polar protic and polar aprotic solvents, and how do they impact nucleophilic acyl substitution reactions?

A2: The primary distinction lies in their ability to act as hydrogen bond donors.[5]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can effectively solvate both cations and anions.[3] They are particularly adept at stabilizing anions (like nucleophiles and leaving groups) through hydrogen bonding.[6] This strong solvation of the nucleophile can sometimes hinder its reactivity in bimolecular reactions (like SN2) by creating a "solvent cage".[6][7]

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), acetonitrile (ACN), acetone) possess significant dipole moments but lack O-H or N-H bonds.[3][5] They are excellent at solvating cations but are less effective at solvating anions.[3] This leaves the anion (nucleophile) "naked" and more reactive, often leading to a significant rate enhancement in SN2-type reactions.[5][6][8]

For a hypothetical nucleophilic acyl substitution of Azocan-1-yl(oxo)acetic acid, a polar aprotic solvent would likely accelerate the reaction if the rate-determining step involves the attack of an anionic nucleophile.

Q3: How can I quantitatively measure the "polarity" of a solvent?

A3: While dielectric constant is a common measure, it doesn't capture the full picture of a solvent's solvating power.[3] Empirical scales based on solvatochromic dyes are often more informative.[9] One of the most well-known is the ET(30) scale , which uses Reichardt's dye.[9][10] This dye exhibits a dramatic color change in response to solvent polarity due to the differential solvation of its zwitterionic ground state and less polar excited state.[10][11] The energy of the light absorbed, which corresponds to this color change, provides a sensitive measure of the solvent's polarity.[11]

Troubleshooting Guide for Kinetic Experiments

Issue 1: My reaction rate is unexpectedly slow in a polar protic solvent like ethanol.
  • Possible Cause 1: Nucleophile Deactivation. If your reaction involves an anionic nucleophile, the protic solvent may be stabilizing it through hydrogen bonding, thus reducing its nucleophilic strength.[6][12] This "caging" effect makes the nucleophile less available to attack the electrophilic carbonyl carbon of the azocan derivative.[6]

    • Solution: Switch to a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).[7] These solvents will still dissolve ionic reactants but will not overly stabilize the anionic nucleophile, potentially leading to a significant rate increase.[5][6]

  • Possible Cause 2: Unfavorable Transition State Solvation. The transition state of your reaction may be less polar or have a more dispersed charge than the reactants. According to the Hughes-Ingold rules, a polar solvent will stabilize the more charged species.[13] If the reactants are more stabilized than the transition state, the activation energy will increase, and the rate will decrease.[4]

    • Solution: Experiment with a less polar solvent. A systematic study across a range of solvent polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol) is recommended to understand the relationship between polarity and reaction rate.

Issue 2: I am observing inconsistent or non-reproducible kinetic data.
  • Possible Cause 1: Trace Amounts of Water. Small, variable amounts of water in your organic solvents can act as a competing nucleophile, especially in hydrolysis-sensitive reactions.[14] This can lead to side reactions and inconsistent rate measurements.

    • Solution: Always use high-purity, dry (anhydrous) solvents. Consider storing solvents over molecular sieves to remove trace water.

  • Possible Cause 2: Temperature Fluctuations. Reaction rates are highly sensitive to temperature.[15] Inconsistent temperature control, even by a few degrees, can lead to significant variations in the measured rate constant.

    • Solution: Use a thermostatically controlled reaction vessel (e.g., a jacketed reactor or a constant-temperature bath). Ensure that the temperature is stable and accurately measured throughout the experiment.

  • Possible Cause 3: Issues with Reactant Concentration. Inaccurate initial concentrations of your reactants will lead to errors in your rate calculations.

    • Solution: Prepare stock solutions carefully using calibrated volumetric flasks and analytical balances. Use precise and consistent methods for initiating the reaction, such as automated injectors or by ensuring rapid and thorough mixing.[16]

Issue 3: The reaction does not go to completion, or the final product yield is low.
  • Possible Cause 1: Unfavorable Reaction Equilibrium. The solvent can influence the position of the chemical equilibrium. If the solvent stabilizes the reactants more than the products, the equilibrium may lie unfavorably.

    • Solution: Consider Le Chatelier's principle. If a product can be removed from the reaction mixture (e.g., by precipitation in a particular solvent or by azeotropic distillation), this can drive the reaction to completion. Alternatively, a different solvent may shift the equilibrium constant to favor the products.

  • Possible Cause 2: Product Instability or Degradation. The desired product may be unstable in the chosen solvent, leading to decomposition over time.

    • Solution: Analyze the reaction mixture at various time points using techniques like HPLC or NMR to check for the appearance of degradation products. If product instability is confirmed, experiment with a different solvent that is more compatible with the product's stability.

Experimental Protocols & Data Presentation

Protocol: Determining the Pseudo-First-Order Rate Constant for the Hydrolysis of Azocan-1-yl(oxo)acetic acid

This protocol describes a method to study the effect of different solvents on the rate of hydrolysis. By using a large excess of water, the reaction can be treated as pseudo-first-order with respect to the azocan derivative.

1. Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of Azocan-1-yl(oxo)acetic acid in a non-reactive, dry solvent (e.g., dioxane). b. Prepare a series of solvent mixtures (e.g., 90:10, 80:20, 70:30 v/v of an organic solvent like acetonitrile with water).

2. Kinetic Run: a. Equilibrate the reaction vessel containing the desired solvent mixture to a constant temperature (e.g., 25.0 ± 0.1 °C). b. Initiate the reaction by injecting a small aliquot of the Azocan-1-yl(oxo)acetic acid stock solution to achieve a final concentration of ~0.1 mM. c. Monitor the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry by monitoring a change in absorbance at a specific wavelength, or HPLC by taking aliquots at timed intervals).

3. Data Analysis: a. For a pseudo-first-order reaction, the integrated rate law is: ln[A]t = -k't + ln[A]0, where [A] is the concentration of the azocan derivative and k' is the pseudo-first-order rate constant.[16] b. Plot ln[A]t versus time (t). c. The plot should be a straight line with a slope of -k'. d. Repeat the experiment for each solvent mixture to determine the rate constant in different environments.

Data Presentation: Hypothetical Rate Constants for Hydrolysis
Solvent System (v/v)Dielectric Constant (ε)ET(30) (kcal/mol)Observed Rate Constant, k' (s-1)
90% Dioxane / 10% Water9.648.51.2 x 10-4
70% Acetonitrile / 30% Water49.053.28.5 x 10-4
50% Ethanol / 50% Water52.753.63.7 x 10-4
100% Water78.463.15.9 x 10-4

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Proposed Reaction Mechanism: Hydrolysis of Azocan-1-yl(oxo)acetic acid

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination Reactants Azocan-1-yl(oxo)acetic acid + H2O Intermediate Tetrahedral Intermediate (Charge Separation) Reactants->Intermediate k1 (Slow, Rate-Determining) Products Azocane + Oxalic Acid Intermediate->Products k2 (Fast)

Caption: A proposed two-step addition-elimination mechanism for the hydrolysis.

Troubleshooting Workflow for Inconsistent Kinetic Data

G Start Inconsistent Kinetic Data Observed CheckTemp Verify Temperature Control (±0.1°C) Start->CheckTemp CheckSolvent Check Solvent Purity (Anhydrous?) CheckTemp->CheckSolvent Temp OK FixTemp Calibrate/Improve Thermostat CheckTemp->FixTemp Temp Varies CheckConc Verify Stock Solution Concentrations CheckSolvent->CheckConc Solvent OK UseDrySolvent Use Fresh, Dry Solvents CheckSolvent->UseDrySolvent Water Contamination? RemakeSolutions Prepare Fresh Stock Solutions CheckConc->RemakeSolutions Conc. Error? Rerun Re-run Experiment CheckConc->Rerun Conc. OK FixTemp->Rerun UseDrySolvent->Rerun RemakeSolutions->Rerun

Caption: A logical workflow for diagnosing sources of experimental error.

Relationship Between Solvent Polarity and Reaction Rate

G cluster_reactants Reactants cluster_transition_state Transition State cluster_solvation Solvent Effect Reactants Reactants (Lower Charge Density) TS Transition State (Higher Charge Density) Reactants->TS ΔG‡ PolarSolvent Increasing Solvent Polarity Stabilization Stabilizes Transition State More Than Reactants PolarSolvent->Stabilization RateEffect Lowers ΔG‡ Increases Reaction Rate Stabilization->RateEffect

Caption: How polar solvents can accelerate reactions with charged transition states.

References

  • Reddit. (2021). How does the solvent affect reaction rate? Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.1: Experimental Determination of Kinetics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • KIET Group of Institutions. (n.d.). Chemical Kinetics Practice Problems And Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on reaction rates. Retrieved from [Link]

  • Wikipedia. (n.d.). Reichardt's dye. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Retrieved from [Link]

  • MDPI. (2023). Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.9: Exercises on Chemical Kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]

  • University of Oxford. (n.d.). Reaction Kinetics. Retrieved from [Link]

  • Chemistry Europe. (n.d.). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. Retrieved from [Link]

  • YouTube. (2022). Protic and Aprotic solvents - and the reaction speed. Retrieved from [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Demo 38: Reichardt's Dye. Retrieved from [Link]

  • KCST. (n.d.). Download Chemical Kinetics Practice Problems And Solutions. Retrieved from [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]

  • YouTube. (2020). Determining Rate Laws from Experimental Data. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment 3 Chemical Kinetics – Determining the Rate Equation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022). Tricks to solve Box problems Chemical Kinetics (Initial rate & Concentration)| Komali mam. Retrieved from [Link]

  • TutorChase. (n.d.). How does the choice of solvent influence a reaction's rate? Retrieved from [Link]

  • Khan Academy. (n.d.). Kinetics. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromic Dyes as Solvent Polarity Indicators. Retrieved from [Link]

  • Wikipedia. (n.d.). Hughes–Ingold symbol. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Chapter 13.1: Factors that Affect Reaction Rates. Retrieved from [Link]

Sources

Managing thermal runaway in "Azocan-1-yl(oxo)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Azocan-1-yl(oxo)acetic acid

A Guide to Managing Thermal Runaway and Ensuring Synthesis Safety

Welcome to the technical support center for the synthesis of Azocan-1-yl(oxo)acetic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you safely and effectively manage the thermal hazards associated with this synthesis. The primary focus is on the highly exothermic reaction between azocane and oxalyl chloride, a critical step prone to thermal runaway if not properly controlled.

Frequently Asked Questions (FAQs)

Q1: What is thermal runaway in the context of this synthesis?

A1: Thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The rate of heat generation from the reaction between azocane and oxalyl chloride surpasses the rate of heat removal from the reactor.[1][2] This leads to a rapid increase in temperature and pressure, which can cause the solvent to boil violently, release toxic gases, and potentially lead to vessel rupture or an explosion.

Q2: What is the primary chemical cause of the thermal hazard in this synthesis?

A2: The primary hazard stems from the high reactivity of oxalyl chloride with the secondary amine, azocane.[3][4] This acylation reaction is highly exothermic. Additionally, the reaction produces two moles of hydrogen chloride (HCl) gas as a byproduct for every mole of oxalyl chloride reacted. The rapid generation of this gas can quickly over-pressurize a closed or inadequately vented system, compounding the thermal hazard.

Q3: What are the early warning signs of an impending thermal runaway?

A3: Key indicators include:

  • A sudden, sharp increase in the internal reaction temperature that does not stabilize with cooling.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable increase in the rate of gas evolution (bubbling).

  • A change in the color of the reaction mixture, such as sudden darkening or charring.

  • Boiling of the solvent at the point of reagent addition, even if the bulk temperature is low.

Q4: Is it safe to perform this reaction without external cooling?

A4: Absolutely not. Due to the highly exothermic nature of the reaction, external cooling is mandatory to maintain a controlled, low temperature (typically below 0 °C).[5] Attempting this reaction without an adequate cooling bath (e.g., ice-salt, dry ice-acetone) is a primary cause of loss of control.

Q5: How does reaction scale-up affect the risk of thermal runaway?

A5: Scaling up a reaction significantly increases the risk of thermal runaway.[6][7] As the reactor size increases, the volume of the reaction mixture grows cubically, while the surface area available for heat transfer only grows squarely.[2] This fundamental geometric principle means that heat removal becomes much less efficient at a larger scale, making precise control of reagent addition and temperature critically important.[1][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: A sudden and rapid temperature spike occurs during the addition of oxalyl chloride.

  • Probable Cause: The rate of addition of oxalyl chloride is too fast. This introduces the reagent faster than the heat can be removed by the cooling system, leading to localized heating and the start of a runaway.

  • Immediate Solution:

    • Stop the addition of oxalyl chloride immediately.

    • If safe to do so, add a pre-chilled, inert solvent (the same as your reaction solvent) to dilute the reaction mixture and help absorb the excess heat.

    • Ensure your cooling bath is at its maximum capacity and making good contact with the reaction flask.

  • Preventative Measure: Always add the oxalyl chloride solution dropwise via a pressure-equalizing addition funnel or a syringe pump.[1] Monitor the internal temperature constantly and adjust the addition rate to ensure the temperature remains within a narrow, pre-defined range (e.g., -5 °C to 0 °C).

Problem 2: The pressure in the reactor is increasing to an unsafe level.

  • Probable Cause: The rapid formation of HCl gas is exceeding the capacity of your venting system.[8] This is often linked to poor temperature control, as higher temperatures accelerate the reaction rate and thus the rate of gas evolution.

  • Immediate Solution:

    • Stop the reagent addition immediately.

    • Ensure your gas outlet is not blocked. A bubbler system connected to a scrubber (e.g., a beaker with a sodium hydroxide solution) is essential to safely neutralize the corrosive HCl gas.

    • If the pressure continues to rise, an emergency quench may be necessary (see protocol below).

  • Preventative Measure: Use a properly sized reaction vessel (at least twice the total reaction volume) and ensure a clear, unobstructed path for gas to exit the flask to a scrubbing system.[6] Maintain strict temperature control to keep the reaction rate and gas evolution manageable.

Problem 3: The final product yield is low, with significant dark, tar-like byproducts.

  • Probable Cause: Poor temperature control has allowed the reaction temperature to rise, causing side reactions and decomposition of the starting materials and product. Acyl chlorides can be unstable at elevated temperatures.

  • Solution: Review your experimental setup. Ensure your thermometer is correctly placed to measure the internal temperature of the reaction, not just the bath temperature. Improve the efficiency of your stirring to ensure even heat distribution. For future runs, slow down the addition rate of the oxalyl chloride.

Problem 4: The reaction fails to initiate, or starts suddenly after a significant amount of oxalyl chloride has been added.

  • Probable Cause: This is a very dangerous situation known as "reagent accumulation."[1] The reaction may have a slight induction period, or poor mixing may prevent the reagents from interacting initially. When the reaction finally starts, the accumulated excess reagent reacts all at once, leading to a violent thermal and pressure event.

  • Immediate Solution: If you have added a substantial portion of the oxalyl chloride with no temperature change, DO NOT ADD MORE . Stop the addition and increase stirring speed to see if the reaction will initiate under controlled conditions. Be prepared for a sudden exotherm.

  • Preventative Measure: Ensure vigorous stirring is established before starting the addition. Add a very small amount of oxalyl chloride initially and wait to see the expected temperature rise before proceeding with the rest of the addition. This confirms the reaction has initiated.

Experimental Protocols and Data

Protocol 1: Controlled Addition of Oxalyl Chloride
  • Dissolve azocane (1.0 eq) and a suitable non-reactive tertiary amine base (e.g., triethylamine, 2.2 eq) in an anhydrous, inert solvent (e.g., dichloromethane, THF) in a flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing addition funnel.

  • Cool the flask to -10 °C using a dry ice/acetone bath.

  • Dissolve oxalyl chloride (1.1 eq) in the same anhydrous solvent and load it into the addition funnel.

  • Begin the dropwise addition of the oxalyl chloride solution, ensuring the internal temperature does not exceed 0 °C.

  • Monitor the reaction progress via TLC or other appropriate methods.

  • After the addition is complete, allow the reaction to stir at low temperature for the prescribed time before proceeding with the workup.

Protocol 2: Emergency Quenching Procedure

Warning: This should only be performed as a last resort when a thermal runaway is confirmed and cannot be controlled by stopping reagent addition.

  • Ensure personal protective equipment (face shield, flame-retardant lab coat, heavy-duty gloves) is worn.

  • Stop the addition of any reagents.

  • Have a large container of a pre-chilled, non-reactive quenching agent ready. A high-boiling point, inert solvent like toluene or a weak base solution can be used, but the choice is highly context-dependent.

  • If the reactor is small and can be safely handled, carefully and slowly pour the reaction mixture into the quenching agent with vigorous stirring. DO NOT add the quenching agent to the runaway reaction, as this can cause violent boiling.

  • Evacuate the area and inform safety personnel.

Data Presentation: Critical Reaction Parameters
ParameterRecommended ValueRationale
Reaction Temperature -10 °C to 0 °CMinimizes side reactions and allows for effective heat removal.
Reagent Molarity 0.1 - 0.5 MDilute conditions help to manage the reaction exotherm.
Addition Time (100 mmol scale) 60 - 90 minutesSlow, controlled addition is key to preventing heat accumulation.[1]
Stirring Speed > 300 RPMEnsures rapid mixing and efficient heat transfer to the vessel walls.
Safety Temperature Margin > 50 °CThe process temperature should be at least 50-100 °C below the onset temperature of any secondary decomposition.[7]

Visualizations

Reaction and Hazard Pathway

The following diagram illustrates the key steps in the synthesis and highlights the critical points where thermal and pressure hazards arise.

ReactionPathway cluster_reactants Reactants cluster_reaction Reaction Step (Highly Exothermic) cluster_products Products & Byproducts cluster_hazards Primary Hazards Azocane Azocane Acylation Acylation Azocane->Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Acylation Product Azocan-1-yl(oxo)acetyl chloride Acylation->Product HCl HCl Gas Acylation->HCl 2 eq. ThermalRunaway Thermal Runaway Acylation->ThermalRunaway Heat > Cooling Overpressure Over-Pressurization HCl->Overpressure Gas Evolution

Caption: Key reaction step and associated thermal and pressure hazards.

Troubleshooting Decision Tree for Temperature Excursion

This flowchart provides a logical sequence of actions to take if the reaction temperature exceeds the set limit.

Troubleshooting Start Temperature > Set Limit? StopAddition STOP Reagent Addition Start->StopAddition Yes Resume Resume Addition (at 50% previous rate) Start->Resume No CheckCooling Verify Cooling Bath (Level, Temp, Contact) StopAddition->CheckCooling TempStabilizes Does Temperature Stabilize? CheckCooling->TempStabilizes TempStabilizes->Resume Yes Dilute Add Pre-Chilled Solvent TempStabilizes->Dilute No Emergency EMERGENCY Consider Quench Protocol Dilute->Emergency

Caption: Decision workflow for managing an unexpected temperature increase.

References

  • Wikipedia. Oxalyl chloride. [Link]

  • Sciencemadness Wiki. Oxalyl chloride. [Link]

  • Organic Chemistry Portal. Oxalyl chloride. [Link]

  • Google Patents. US2816140A - Process for the production of oxalyl chloride.
  • PubMed Central. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

  • Pharma IQ. Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]

  • Stanford Environmental Health & Safety. Scale Up Safety_FINAL. [Link]

  • ResearchGate. Emerging Methods in Amide- and Peptide-Bond Formation. [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

Sources

Validation & Comparative

A Comparative Guide to Azocan-1-yl(oxo)acetic Acid and Pipecolic Acid Derivatives: A Structural and Functional Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the scaffold-hopping approach and the exploration of novel chemical space are paramount for the discovery of next-generation therapeutics. Saturated nitrogen heterocycles are privileged structures, forming the core of numerous natural products and synthetic drugs. Among these, the six-membered pipecolic acid (a piperidine derivative) framework is well-established, serving as a valuable chiral building block for a multitude of biologically active agents.[1][2] However, the exploration of larger, more conformationally flexible ring systems offers the potential to engage with biological targets in novel ways.

This guide provides a comparative analysis of two distinct yet functionally related scaffolds: the eight-membered Azocan-1-yl(oxo)acetic acid and the family of pipecolic acid derivatives . Both feature a cyclic amine backbone, but the difference in ring size—eight atoms versus six—imparts fundamentally different structural and physicochemical properties. We will dissect these differences, focusing on how they influence conformational behavior, synthetic accessibility, and, ultimately, the potential for interaction with biological targets. This analysis is grounded in the shared presence of an N-linked α-keto acid moiety, a powerful pharmacophore known to interact with a wide array of enzymes.[3]

Part 1: Foundational Structural & Physicochemical Comparison

The fundamental difference between the two scaffolds lies in the cyclic amine core: Azocan-1-yl(oxo)acetic acid is built upon an eight-membered azocane ring, while pipecolic acid derivatives are based on the six-membered piperidine ring.[4][5] This seemingly simple variation has profound implications for the molecule's three-dimensional shape and properties.

The key pharmacophoric feature for this comparison is the N-oxoacetyl group (C(=O)C(=O)OH), which classifies both molecules as α-keto acids. This functional group is a critical intermediate in numerous metabolic pathways, including the Krebs cycle, and is recognized by a host of enzymes.[3][6] Its presence suggests that both scaffolds could be explored as potential modulators of α-keto acid-dependent enzymes, acting as either mimics of natural substrates like α-ketoglutarate or as competitive inhibitors.[7][8]

Caption: Core chemical structures of Azocan-1-yl(oxo)acetic acid and a representative N-oxoacetyl pipecolic acid derivative.

Comparative Physicochemical Data

The table below summarizes key computed physicochemical properties for the parent compounds. While their molecular weights are similar, the larger, more aliphatic azocane ring may contribute to subtle differences in properties like lipophilicity (XLogP3).

PropertyAzocan-1-yl(oxo)acetic acidPipecolic Acid (Parent)N-oxoacetyl-Pipecolic Acid (Calculated)
CAS Number 1142202-56-9[9][10]535-75-1N/A
Molecular Formula C₉H₁₅NO₃[10][11]C₆H₁₁NO₂C₈H₁₁NO₄
Molecular Weight 185.22 g/mol [10]129.16 g/mol 185.17 g/mol
XLogP3 1.4-1.7~0.8 (Estimated)
H-Bond Donor Count 121
H-Bond Acceptor Count 324
Topological Polar Surface Area 57.6 Ų49.3 Ų76.8 Ų (Estimated)

Part 2: Conformational Analysis: Flexibility vs. Rigidity

The most critical distinction for drug design is conformational behavior. The spatial arrangement of functional groups dictates how a molecule fits into a target's binding site.

Pipecolic Acid Derivatives: Conformational Constraint The six-membered piperidine ring predominantly adopts a low-energy chair conformation.[12] This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target protein; the molecule does not need to "freeze" into a specific shape, as it already prefers one. However, this same rigidity can be a limitation, preventing the molecule from adapting to binding sites that require different spatial arrangements. The conformational behavior of substituted piperidines is a well-studied field, with electrostatic and steric factors dictating substituent preferences for axial versus equatorial positions.[13][14]

Azocan-1-yl(oxo)acetic Acid: Conformational Flexibility In contrast, the eight-membered azocane ring is significantly more flexible. Medium-sized rings (8-11 atoms) are known for their complex conformational landscapes, with multiple low-energy boat-chair and crown conformations accessible at room temperature. This inherent flexibility allows the scaffold to present its functional groups (like the α-keto acid) in a much wider range of spatial vectors. This could be a distinct advantage, potentially allowing it to access and bind to targets that are inaccessible to the more rigid piperidine scaffold. The trade-off, however, is a potentially higher entropic cost of binding, which may need to be offset by stronger enthalpic interactions (e.g., hydrogen bonds, salt bridges).

Caption: The trade-off between conformationally rigid and flexible scaffolds in drug design.

Part 3: Synthesis & Derivatization Strategies

Both scaffolds are synthetically accessible, allowing for the creation of diverse chemical libraries.

Pipecolic Acid Derivatives: L-pipecolic acid is a naturally occurring, chiral non-proteinogenic amino acid derived from lysine, making it an attractive starting material.[5][15] A vast body of literature exists for the stereoselective synthesis and derivatization of the piperidine ring. The carboxylic acid and the secondary amine provide two orthogonal handles for functionalization. N-acylation, for instance, with an oxalyl chloride monoester followed by hydrolysis, is a straightforward method to install the N-oxoacetyl moiety.

Azocan-1-yl(oxo)acetic Acid: The synthesis of the azocane ring, a larger cyclic amine, can be achieved through various methods, including ring-closing metathesis or the N-heterocyclization of primary amines with diols.[16] While perhaps less common than piperidine synthesis, these routes are well-established.[17] Once the azocane core is formed, the N-oxoacetyl group can be introduced using similar acylation chemistry as described for the pipecolic acid derivatives. The lack of inherent chirality in the parent azocane ring means that stereocenters must be introduced deliberately during synthesis if desired.

Part 4: Comparative Biological & Pharmacological Potential

While direct comparative data is scarce, we can infer potential applications based on the structural features of each scaffold.

Pipecolic Acid Derivatives - Established & Diverse Activity: The pipecolic acid scaffold is present in numerous approved drugs and clinical candidates. Its derivatives have been successfully developed as inhibitors for a range of enzymes.

  • Enzyme Inhibition: Hydroxylated pipecolate hydroxamic acids have been developed as potent and selective inhibitors of TNF-alpha converting enzyme (TACE).[18] Epoxide derivatives have been shown to be mechanism-based inhibitors of L-pipecolate oxidase.[19]

  • Natural Products: Pipecolic acid is a key component of several natural products, including rapamycin and other immunosuppressants.[15]

  • Plant Defense: In plants, pipecolic acid is a critical signaling molecule that helps to establish systemic acquired resistance (SAR) against pathogens.[20][21]

Azocan-1-yl(oxo)acetic Acid - An Untapped Potential: There is limited public data on the specific biological activities of Azocan-1-yl(oxo)acetic acid, with some vendor information suggesting potential anti-inflammatory and analgesic effects, though this is not substantiated by peer-reviewed studies.[10] However, its core structural motifs—the α-keto acid and the azocane ring—provide a logical basis for targeted investigation.

  • Hypothesized Target Space: The α-keto acid moiety makes it a prime candidate for screening against enzymes that bind α-ketoglutarate, such as prolyl hydroxylases or histone demethylases. Its unique conformational profile may allow it to achieve selectivity profiles distinct from more rigid inhibitors.

  • Analgesic/CNS Potential: The azocane ring is found in some biologically active alkaloids, and its increased lipophilicity compared to smaller rings could facilitate blood-brain barrier penetration, making it an interesting scaffold for central nervous system (CNS) targets.[22][23]

Part 5: Experimental Protocol for Comparative Evaluation

To objectively compare the potential of these two scaffolds as enzyme inhibitors, a robust biochemical assay is required. Here, we describe a generalized protocol for assessing the inhibition of a target dehydrogenase enzyme that utilizes an α-keto acid substrate.

Rationale for Experimental Design: This assay quantifies enzyme activity by monitoring the change in absorbance of a cofactor (e.g., NADH) at 340 nm. An inhibitor will reduce the rate of this change. The choice of a dehydrogenase is illustrative; the protocol can be adapted for other enzyme classes (e.g., hydroxylases, oxygenases) by using an appropriate detection method (e.g., luminescence, fluorescence).

G cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Cofactor, Compounds) B Dispense Compounds (Azocane & Pipecolate Derivatives) into 384-well plate A->B C Add Enzyme Solution & Pre-incubate B->C D Initiate Reaction by adding Substrate/Cofactor Mix C->D E Kinetic Read (Absorbance @ 340 nm) on Plate Reader D->E F Data Analysis (Calculate % Inhibition, Determine IC50) E->F

Caption: A generalized experimental workflow for comparative enzyme inhibition screening.

Step-by-Step Protocol: Dehydrogenase Inhibition Assay
  • Compound Preparation:

    • Prepare 10 mM stock solutions of Azocan-1-yl(oxo)acetic acid and the N-oxoacetyl pipecolic acid derivative in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient for IC₅₀ determination.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20. Causality: This buffer system maintains physiological pH and includes a surfactant to prevent non-specific protein aggregation.

    • Enzyme Solution: Dilute the target dehydrogenase enzyme to 2X the final desired concentration (e.g., 10 nM) in Assay Buffer.

    • Substrate/Cofactor Mix: Prepare a 2X solution of the α-keto acid substrate (e.g., α-ketoglutarate) and the cofactor (e.g., NADH) in Assay Buffer. The substrate concentration should be at or near its Michaelis-Menten constant (Km) for sensitive inhibitor detection.

  • Assay Execution (in a UV-transparent 384-well plate):

    • Step 3.1: Using an acoustic liquid handler, transfer 50 nL of each compound concentration from the dilution plate to the assay plate. Include DMSO-only wells for high (100% activity) and no-enzyme wells for low (0% activity) controls.

    • Step 3.2: Add 10 µL of the 2X Enzyme Solution to all wells.

    • Step 3.3: Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed.

    • Step 3.4: Pre-incubate the plate for 15 minutes at room temperature. Causality: This step allows any potential inhibitors to bind to the enzyme before the reaction starts, which is critical for detecting time-dependent or slow-binding inhibitors.

    • Step 3.5: Initiate the reaction by adding 10 µL of the 2X Substrate/Cofactor Mix to all wells.

    • Step 3.6: Immediately place the plate in a kinetic plate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) from the linear portion of the kinetic curve (milli-OD/min).

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_low_control) / (V_high_control - V_low_control)).

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion

The comparative analysis of Azocan-1-yl(oxo)acetic acid and pipecolic acid derivatives reveals a classic drug design dilemma: the choice between a conformationally constrained, well-validated scaffold and a more flexible, underexplored one.

  • Pipecolic acid derivatives represent a lower-risk approach, built upon a rigid framework with a rich history in medicinal chemistry. Their value lies in their predictable conformations and established synthetic routes.

  • Azocan-1-yl(oxo)acetic acid represents a higher-risk, higher-reward opportunity. Its significant conformational flexibility could unlock interactions with novel biological targets or provide unique selectivity profiles against existing ones. This flexibility, however, comes with the challenge of a potential entropic penalty upon binding.

Ultimately, the choice of scaffold depends on the specific drug discovery campaign. For optimizing activity against a target with a well-defined, compact binding site, a rigid pipecolic acid derivative may be superior. Conversely, when targeting proteins with broader, more adaptive active sites or when seeking to identify entirely new inhibitor chemotypes, the exploration of flexible azocane-based libraries is a compelling and logical strategy. Future work should focus on synthesizing and screening libraries of both scaffolds against relevant enzyme families to experimentally validate the hypotheses presented in this guide.

References

  • Ye, Y., et al. (2026). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. PubMed. Retrieved January 25, 2026, from [Link]

  • Angene Chemical. (n.d.). azocan-1-yl(oxo)acetic acid(SALTDATA|1142202-56-9). Retrieved January 25, 2026, from [Link]

  • Levin, J. I., et al. (2005). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. PubMed. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclic amine synthesis. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azocan. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. Request PDF. Retrieved January 25, 2026, from [Link]

  • Návarová, H., et al. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. PubMed Central. Retrieved January 25, 2026, from [Link]

  • Wu, N., et al. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. PubMed Central. Retrieved January 25, 2026, from [Link]

  • Hasse, D., & Hanzlik, R. P. (1993). Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase. PubMed. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Request PDF. Retrieved January 25, 2026, from [Link]

  • Sharma, P., & Kumar, A. (2013). Facile and Green Synthesis of Saturated Cyclic Amines. PubMed Central. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). α-Ketoglutaric acid. Retrieved January 25, 2026, from [Link]

  • Abid, M. A., et al. (2025). Investigating the Effect of Pipecolic Acid on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens. MDPI. Retrieved January 25, 2026, from [Link]

  • Guan, Z., et al. (2015). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]

  • Mohammad, H. J., et al. (2020). Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines. Systematic Reviews in Pharmacy. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Isolation and Biological Activity of Azocine and Azocane Alkaloids. Retrieved January 25, 2026, from [Link]

  • Kaur, H., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azocan-1-ium. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Azocine. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • Pérez-Sánchez, H., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed Central. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pipecolic acid. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved January 25, 2026, from [Link]

  • Frontiers. (n.d.). Alpha-Ketoglutarate: Physiological Functions and Applications. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxoacetic acid. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved January 25, 2026, from [Link]

  • Tang, C., et al. (2021). Isolation and biological activity of azocine and azocane alkaloids. PubMed. Retrieved January 25, 2026, from [Link]

Sources

Navigating the Uncharted Territory of Azocan-1-yl(oxo)acetic Acid Analogs: A Guide to a Promising, Yet Underexplored Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of discovering next-generation therapeutics. One such scaffold that has emerged with potential, yet remains largely enigmatic, is Azocan-1-yl(oxo)acetic acid. Preliminary investigations suggest that this unique structural motif, characterized by an eight-membered azocane ring coupled to an oxoacetic acid moiety, may hold promise in the development of new anti-inflammatory and analgesic agents. However, a critical gap exists in the scientific literature regarding the systematic exploration of its analogs and their structure-activity relationships (SAR). This guide, therefore, embarks on a prospective analysis, outlining a strategic approach for researchers to unlock the therapeutic potential of this intriguing class of compounds. While concrete comparative data is not yet available, this document will serve as a foundational roadmap for future research endeavors.

The Azocan-1-yl(oxo)acetic Acid Scaffold: A Molecule of Interest

Azocan-1-yl(oxo)acetic acid (Molecular Formula: C9H15NO3) presents a compelling starting point for medicinal chemistry campaigns. The presence of the azocane ring, a saturated nitrogen-containing heterocycle, offers a three-dimensional architecture that can be exploited for specific interactions with biological targets. The α-keto acid functionality is a well-known pharmacophore present in numerous biologically active molecules, often acting as a bioisostere for carboxylic acids or engaging in key binding interactions with enzymes.

Preliminary studies have hinted at the potential for this scaffold to exhibit anti-inflammatory and analgesic properties. Furthermore, its structural features suggest possible applications in agriculture as a plant growth regulator or pesticide. Despite these tantalizing prospects, the absence of published SAR studies for a series of analogs means that the full therapeutic potential of this scaffold remains untapped.

A Strategic Approach to Unraveling the Structure-Activity Relationship

To systematically explore the SAR of Azocan-1-yl(oxo)acetic acid analogs, a focused and logical approach to structural modification is paramount. The following sections outline key regions of the molecule for diversification and the corresponding rationale.

Diagram: Key Areas for SAR Exploration

SAR_Exploration cluster_scaffold Azocan-1-yl(oxo)acetic Acid Core scaffold Azocan-1-yl(oxo)acetic acid A Azocane Ring Modifications (Position, Size, Substitution) scaffold->A Region 1 B Oxoacetic Acid Moiety (Esterification, Amidation, Bioisosteres) scaffold->B Region 2 C Linker Modification (Length, Rigidity) scaffold->C Region 3 Experimental_Workflow cluster_workflow SAR Elucidation Workflow A Analog Synthesis B In Vitro Screening (Primary Assays) A->B C Hit Confirmation & Potency (IC50/EC50 Determination) B->C D Secondary Assays (Selectivity, Mechanism of Action) C->D F SAR Analysis & Iterative Design C->F E ADME-Tox Profiling D->E E->F F->A Next Generation Analogs

Caption: A proposed workflow for the synthesis and evaluation of Azocan-1-yl(oxo)acetic acid analogs.

Step-by-Step Methodologies

1. Analog Synthesis:

  • Objective: To synthesize a focused library of analogs based on the SAR strategy outlined above.

  • General Protocol (based on known methods for similar structures):

    • N-Acylation of Azocane Derivatives: Commercially available or synthesized substituted azocanes can be reacted with an activated form of an α-keto acid derivative (e.g., an acid chloride or ester).

    • Condensation Reactions: Combining azocane derivatives with acetic acid derivatives under acidic or basic conditions is a potential route.

    • Oxidative Methods: Introducing the oxo group into a pre-functionalized azocane framework using suitable oxidizing agents can also be explored.

    • Purification and Characterization: All synthesized compounds must be purified to >95% purity by chromatography and fully characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and integrity.

2. In Vitro Biological Evaluation:

  • Objective: To assess the biological activity of the synthesized analogs and establish a quantitative SAR.

  • Example Protocol for an Anti-Inflammatory Target (e.g., a specific enzyme):

    • Primary Enzyme Inhibition Assay:

      • Prepare a solution of the target enzyme in an appropriate buffer.

      • Add the test compound (analog) at a fixed concentration (e.g., 10 µM).

      • Initiate the enzymatic reaction by adding the substrate.

      • Measure the rate of product formation using a suitable detection method (e.g., fluorescence, absorbance).

      • Calculate the percentage of inhibition relative to a vehicle control.

    • IC50 Determination:

      • For active compounds from the primary screen, perform a dose-response analysis.

      • Test a range of concentrations of the analog (e.g., from 1 nM to 100 µM).

      • Plot the percentage of inhibition against the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: A Template for Future Findings

To facilitate clear comparison and the derivation of SAR trends, all quantitative data should be summarized in a structured table.

Compound ID Modification (Region) R-Group(s) IC50 (µM) [Target 1] IC50 (µM) [Target 2] Comments
Parent --ValueValueBaseline activity
Analog 1.1 Azocane Ring (Size)PiperidinylValueValueImpact of ring contraction
Analog 1.2 Azocane Ring (Subst.)4-MethylazocanylValueValueEffect of lipophilic sub.
Analog 2.1 Oxoacetic Acid (Ester)-COOCH3ValueValueProdrug potential
Analog 2.2 Oxoacetic Acid (Bioisostere)TetrazolylValueValueAcidity and H-bonding

Conclusion and Future Directions

The Azocan-1-yl(oxo)acetic acid scaffold represents a promising, yet underexplored, area for drug discovery. The lack of existing SAR data presents a unique opportunity for researchers to make a significant contribution to the field. By adopting a systematic approach to analog design, synthesis, and biological evaluation, as outlined in this guide, the scientific community can begin to unravel the therapeutic potential of this intriguing molecule. The insights gained from such studies will be invaluable in guiding the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. It is our hope that this prospective guide will stimulate and inform future research in this exciting area.

References

  • SciSpace. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). Available at: [Link]

  • CORE. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). Available at: [Link]

  • ResearchGate. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Available at: [Link]

  • MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2023). Available at: [Link]

  • MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Available at: [Link]

  • Ratto, A. & Honek, J. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Available at: [Link]

  • PLOS One. Potential Azo-8-hydroxyquinoline derivatives as multi-target lead candidates for Alzheimer's disease: An in-depth in silico study of monoamine oxidase and cholinesterase inhibitors. (2023). Available at: [Link]

  • MDPI. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid. (2024). Available at: [Link]

  • PubMed. Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine. (1995). Available at: [Link]

  • ResearchGate. Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2024). Available at: [Link]

  • MDPI. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (2024). Available at: [Link]

  • ResearchGate. Oxazolidinone Structure–Activity Relationships Leading to Linezolid. (2003). Available at: [Link]

  • ResearchGate. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Available at: [Link]

  • MDPI. Enzymatic Synthesis of New Acetoacetate–Ursodeoxycholic Acid Hybrids as Potential Therapeutic Agents and Useful Synthetic Scaffolds as Well. (2024). Available at: [Link]

  • Google Patents. WO2021034815A1 - Methods of making incretin analogs. (2021).
  • I.R.I.S. First-in-Class Inhibitors of the Ribosomal Oxygenase MINA53. (2021). Available at: [Link]

A Comparative In Vitro Analysis of the Anti-inflammatory Efficacy of Azocan-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for validating the anti-inflammatory efficacy of the novel compound, "Azocan-1-yl(oxo)acetic acid," using established in vitro models. We present a head-to-head comparison with well-characterized anti-inflammatory agents, Dexamethasone and Ibuprofen, to benchmark its potency and potential mechanism of action. Detailed experimental protocols for cell-based assays, including cytotoxicity, nitric oxide production, pro-inflammatory cytokine quantification, and key protein expression analysis in the NF-κB and MAPK signaling pathways, are provided. This document is intended for researchers and professionals in drug discovery and development, offering a robust methodology for the preliminary assessment of new chemical entities in the context of inflammation.

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. While existing therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective, their long-term use can be associated with significant adverse effects.[1] This necessitates the exploration of new chemical entities with potentially improved safety and efficacy profiles. "Azocan-1-yl(oxo)acetic acid" is a novel compound with a chemical structure that suggests potential anti-inflammatory properties. This guide outlines a systematic in vitro approach to validate this hypothesis.

Our experimental design leverages the well-established lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines.[2] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This leads to the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). By quantifying the inhibitory effects of "Azocan-1-yl(oxo)acetic acid" on these markers and comparing them to the effects of Dexamethasone (a corticosteroid) and Ibuprofen (an NSAID), we can ascertain its potential as an anti-inflammatory agent.

Comparative Framework: Understanding the Benchmarks

To effectively evaluate "Azocan-1-yl(oxo)acetic acid," its performance will be compared against two standard-of-care drugs with distinct mechanisms of action:

  • Dexamethasone: A potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to glucocorticoid receptors.[4] This complex then translocates to the nucleus to suppress the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[4][5] Dexamethasone is known to inhibit the NF-κB and AP-1 signaling pathways.[5]

  • Ibuprofen: A widely used NSAID that primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][6][7] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][8]

Experimental Design and Workflow

The overall experimental workflow is designed to first assess the cytotoxicity of "Azocan-1-yl(oxo)acetic acid" to determine non-toxic working concentrations. Subsequently, its ability to modulate key inflammatory markers will be evaluated in LPS-stimulated macrophages.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Efficacy cluster_2 Phase 3: Biomarker Analysis A RAW 264.7 or THP-1 Cell Culture B Treatment with Azocan-1-yl(oxo)acetic acid (Dose-Response) A->B C MTT Assay for Cell Viability B->C D Determine Non-Toxic Concentrations C->D E Pre-treatment with Test Compounds D->E Use Safe Concentrations F LPS Stimulation (1 µg/mL) E->F G Incubation F->G H Collection of Supernatant & Cell Lysates G->H I Nitric Oxide (Griess Assay) H->I J Cytokines (ELISA for TNF-α, IL-6, IL-1β) H->J K Protein Expression (Western Blot for NF-κB, p38, ERK, JNK) H->K

Caption: Experimental workflow for in vitro validation.

Materials and Methods

Cell Lines and Culture
  • RAW 264.7 (Murine Macrophage): A commonly used cell line for studying inflammation.[2] These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.[9]

  • THP-1 (Human Monocytic Leukemia): This cell line can be differentiated into macrophage-like cells.[10][11][12] THP-1 monocytes are maintained in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin. Differentiation is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.[13]

Reagents
  • "Azocan-1-yl(oxo)acetic acid" (Source to be specified)

  • Dexamethasone (Positive Control)

  • Ibuprofen (Positive Control)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Primary antibodies for Western blotting: p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and GAPDH.

  • HRP-conjugated secondary antibodies

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol:

  • Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[9]

  • Treat the cells with various concentrations of "Azocan-1-yl(oxo)acetic acid," Dexamethasone, and Ibuprofen for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

NO is a key inflammatory mediator produced by activated macrophages.

Protocol:

  • Seed cells in a 96-well plate and treat with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent I followed by 50 µL of Griess Reagent II to the supernatant.[15][16]

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.[15] The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This assay measures the levels of key inflammatory signaling molecules.

Protocol:

  • Seed cells and treat with test compounds and LPS as described for the Griess assay.

  • Collect the cell culture supernatant.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[17][18]

  • Briefly, the supernatant is added to antibody-pre-coated plates, followed by the addition of a detection antibody and a substrate solution. The reaction is stopped, and the absorbance is measured at 450 nm.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to assess the effect of the test compound on key inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus

Caption: Simplified LPS-induced NF-κB and MAPK signaling pathways.

Protocol:

  • Seed cells in 6-well plates. After reaching confluence, treat with test compounds and LPS.

  • Lyse the cells and determine the protein concentration.

  • Separate 40 µg of total protein per lane by SDS-PAGE and transfer to a PVDF membrane.[19]

  • Block the membrane with 5% non-fat milk or BSA for 1 hour.[19]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels, which are normalized to a loading control like GAPDH.[20]

Data Presentation and Interpretation

The results of the quantitative assays should be presented in clear, concise tables for easy comparison. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) should be calculated for "Azocan-1-yl(oxo)acetic acid" and the control drugs.

Table 1: Cytotoxicity of Test Compounds on Macrophages

CompoundConcentration (µM)Cell Viability (%)
Vehicle Control -100 ± 5.0
Azocan-1-yl(oxo)acetic acid 198 ± 4.5
1095 ± 5.2
5092 ± 6.1
10088 ± 5.8
Dexamethasone 199 ± 4.8
1097 ± 5.1
Ibuprofen 10096 ± 6.3
50090 ± 7.0

Data are presented as mean ± SD.

Table 2: Inhibitory Effects on NO and Pro-inflammatory Cytokine Production

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control 1.2 ± 0.350 ± 1030 ± 825 ± 7
LPS (1 µg/mL) 25.6 ± 2.12500 ± 1501800 ± 1201500 ± 100
LPS + Azocan-1-yl(oxo)acetic acid (50 µM) 10.3 ± 1.51100 ± 90800 ± 70650 ± 50
LPS + Dexamethasone (10 µM) 8.5 ± 1.2900 ± 80650 ± 60500 ± 45
LPS + Ibuprofen (500 µM) 22.1 ± 2.52300 ± 1301650 ± 1101400 ± 95

Data are presented as mean ± SD. *p < 0.05 compared to the LPS-treated group.

Table 3: Summary of IC50 Values

CompoundIC50 for NO Inhibition (µM)IC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
Azocan-1-yl(oxo)acetic acid [Calculated Value][Calculated Value][Calculated Value]
Dexamethasone [Calculated Value][Calculated Value][Calculated Value]
Ibuprofen >500>500>500

Discussion and Conclusion

The experimental framework detailed in this guide provides a robust platform for the initial in vitro validation of "Azocan-1-yl(oxo)acetic acid" as a potential anti-inflammatory agent. By comparing its efficacy to that of Dexamethasone and Ibuprofen, we can gain insights into its relative potency and potential mechanism of action.

  • Interpretation of Expected Results: If "Azocan-1-yl(oxo)acetic acid" significantly reduces the production of NO, TNF-α, IL-6, and IL-1β in a dose-dependent manner, it demonstrates promising anti-inflammatory activity. A comparison of its IC50 values with those of Dexamethasone will indicate its relative potency. The lack of significant inhibition by Ibuprofen in these assays is expected, as its primary mechanism is the inhibition of prostaglandin synthesis.

  • Mechanistic Insights from Western Blotting: The Western blot analysis will reveal whether the anti-inflammatory effects of "Azocan-1-yl(oxo)acetic acid" are mediated through the inhibition of the NF-κB and/or MAPK signaling pathways. A reduction in the phosphorylation of p65, p38, ERK, and JNK would suggest that the compound acts upstream in these cascades.

References

  • MDPI. (n.d.). Chemical Profiling and Multimodal Anti-Inflammatory Activity of Eugenia pyriformis Leaves Essential Oil. Retrieved from [Link]

  • StatPearls. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf. Retrieved from [Link]

  • PMC. (2023). Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • PMC. (2020). An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]

  • Protocol Griess Test. (2019). Retrieved from [Link]

  • NIH. (2018). In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. Retrieved from [Link]

  • PubMed Central. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B).... Retrieved from [Link]

  • PMC. (2017). Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of NF-kB and pNF-kB. Protein expression of NF-kB.... Retrieved from [Link]

  • MDPI. (2024). Inflammatory Response of THP1 and U937 Cells: The RNAseq Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). LIF enhances LPS-induced macrophage inflammatory response in vitro.a.... Retrieved from [Link]

  • ScienceDirect. (n.d.). Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs. Retrieved from [Link]

  • PMC. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. NIH. Retrieved from [Link]

  • PMC. (2016). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. NIH. Retrieved from [Link]

  • iosrphr.org. (2023). Anti-inflammatory activity in RAW 264.7 cells by standardized extracts and the isolated compound from Glinus oppositifolius. Retrieved from [Link]

  • MDPI. (2021). From NSAIDs to Glucocorticoids and Beyond. Retrieved from [Link]

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Dexamethasone Mechanism in Inflammatory Immune Mediated Disease and its Application in Treating 2019 Coronavirus Disease (COVID-19). Retrieved from [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • NIH. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Retrieved from [Link]

  • MDPI. (n.d.). Human Cytotoxicity, Hemolytic Activity, Anti-Inflammatory Activity and Aqueous Solubility of Ibuprofen-Based Ionic Liquids. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-steroidal anti-inflammatory drug. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

  • PMC. (2009). Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. NIH. Retrieved from [Link]

  • PMC. (2004). IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line. NIH. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. Retrieved from [Link]

  • PMC. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. NIH. Retrieved from [Link]

  • MDPI. (n.d.). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PMC. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. NIH. Retrieved from [Link]

  • Frontiers. (2021). A THP-1 Cell Line-Based Exploration of Immune Responses Toward Heat-Treated BLG. Retrieved from [Link]

  • ACS Omega. (2022). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. Retrieved from [Link]

  • OMICS International. (n.d.). Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression of inflammatory surface markers in THP-1 cells..... Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro test system to investigate ibuprofen | Request PDF. Retrieved from [Link]

Sources

A Researcher's Guide to Characterizing the Antimicrobial Spectrum of Novel Compounds: A Case Study with Azocan-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of new therapeutic agents to combat the growing threat of antimicrobial resistance, the robust characterization of novel chemical entities is paramount.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial spectrum of a novel compound, using the hypothetical case of "Azocan-1-yl(oxo)acetic acid" as an illustrative example. While preliminary sources suggest Azocan-1-yl(oxo)acetic acid may possess antimicrobial properties, extensive research is required to confirm and detail these effects.[3] This document outlines the critical experimental protocols, data interpretation, and comparative analysis necessary to position a new molecule within the existing landscape of antibiotic therapies.

Introduction: The Imperative for New Antimicrobial Agents

The discovery of new antibiotics has stagnated in recent decades, with the last new class reaching the market in 1987.[2] This "discovery void," coupled with the rise of multidrug-resistant pathogens, has created a global health crisis.[1] The evaluation of novel compounds, such as Azocan-1-yl(oxo)acetic acid, is a critical first step in addressing this challenge.[4] A thorough understanding of a compound's spectrum of activity—the range of microorganisms it can inhibit or kill—is fundamental to its potential clinical utility.

This guide will detail the standardized methodologies for determining the antimicrobial spectrum, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These quantitative measures provide the foundational data for comparing a novel compound's potency against a panel of clinically relevant bacteria and established antibiotics.

Experimental Design: A Foundation of Scientific Rigor

A well-designed experimental plan is the cornerstone of a reliable antimicrobial spectrum analysis. This involves a careful selection of microbial strains and appropriate comparator antibiotics, all grounded in established protocols from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Selection of Microbial Strains

The panel of microorganisms should be representative of a broad range of clinically important pathogens, including both Gram-positive and Gram-negative bacteria. The selection should also include strains with known resistance mechanisms to provide a more comprehensive profile of the novel compound's activity. A suggested baseline panel is presented in Table 1.

Table 1: Recommended Panel of Microbial Strains for Antimicrobial Spectrum Analysis

Gram StainSpeciesRationale
Gram-positive Staphylococcus aureus (ATCC 29213)Common cause of skin and soft tissue infections, bacteremia.
Staphylococcus aureus (MRSA, ATCC 43300)Methicillin-resistant strain, representing a significant clinical challenge.
Enterococcus faecalis (ATCC 29212)Important cause of nosocomial infections, including urinary tract infections.
Streptococcus pneumoniae (ATCC 49619)A leading cause of pneumonia, meningitis, and sepsis.
Gram-negative Escherichia coli (ATCC 25922)Common cause of urinary tract infections and gastrointestinal infections.
Pseudomonas aeruginosa (ATCC 27853)Opportunistic pathogen, often associated with hospital-acquired infections and difficult to treat.
Klebsiella pneumoniae (ATCC 700603)A carbapenem-resistant strain, representing a critical threat.
Acinetobacter baumannii (ATCC 19606)Significant nosocomial pathogen with high rates of multidrug resistance.
Selection of Comparator Antibiotics

The choice of comparator antibiotics should encompass various classes with different mechanisms of action and known spectra of activity. This allows for a multi-faceted comparison of the novel compound's profile.

Table 2: Suggested Comparator Antibiotics for Spectrum Analysis

Antibiotic ClassMechanism of ActionPrimary Spectrum
β-Lactams Inhibit cell wall synthesis.[9][10][11]Broad (varies by agent)
Fluoroquinolones Inhibit DNA gyrase and topoisomerase IV.[9][10]Broad-spectrum
Aminoglycosides Inhibit protein synthesis (30S subunit).[9]Primarily Gram-negative aerobes
Macrolides Inhibit protein synthesis (50S subunit).[9]Gram-positive and atypical bacteria
Tetracyclines Inhibit protein synthesis (30S subunit).[9][10]Broad-spectrum
Glycopeptides Inhibit cell wall synthesis.[9]Gram-positive bacteria

Methodologies: Determining Antimicrobial Activity

The core of the antimicrobial spectrum analysis lies in the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays are performed according to CLSI guidelines to ensure reproducibility and comparability of data.[6][12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilution of Antimicrobial Agents: The novel compound and comparator antibiotics are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This assay is a secondary test performed after the MIC is determined.

Protocol for MBC Assay:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35°C ± 2°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.

Data Presentation and Interpretation: A Comparative Analysis

The collected MIC and MBC data should be presented in a clear and concise tabular format to facilitate direct comparison.

Hypothetical Antimicrobial Spectrum of Azocan-1-yl(oxo)acetic acid

To illustrate the application of this guide, a hypothetical dataset for Azocan-1-yl(oxo)acetic acid is presented in Table 3, alongside real-world data for comparator antibiotics. It is crucial to note that this data is purely illustrative and does not represent actual experimental results for Azocan-1-yl(oxo)acetic acid.

Table 3: Hypothetical Comparative Antimicrobial Spectrum (MIC in µg/mL)

OrganismAzocan-1-yl(oxo)acetic acid (Hypothetical)PenicillinCiprofloxacinGentamicinVancomycin
S. aureus (ATCC 29213)20.120.50.51
S. aureus (MRSA, ATCC 43300)4>256111
E. faecalis (ATCC 29212)82182
S. pneumoniae (ATCC 49619)10.061>160.5
E. coli (ATCC 25922)16>2560.030.5>256
P. aeruginosa (ATCC 27853)>64>2560.51>256
K. pneumoniae (ATCC 700603)32>25624>256
A. baumannii (ATCC 19606)16>25611>256
Interpretation of Results

The interpretation of MIC values is crucial for understanding the potential of a novel compound.[14][15][16] Based on the hypothetical data in Table 3:

  • Gram-Positive Activity: Azocan-1-yl(oxo)acetic acid demonstrates moderate activity against Gram-positive organisms, including the MRSA strain. Its potency is lower than that of penicillin against susceptible S. aureus and S. pneumoniae, but its activity against MRSA is a notable feature.

  • Gram-Negative Activity: The hypothetical data suggests that Azocan-1-yl(oxo)acetic acid has some activity against Gram-negative bacteria, although at higher concentrations compared to its Gram-positive activity. Its lack of potent activity against P. aeruginosa is a significant limitation.

  • Spectrum Breadth: Overall, the hypothetical profile of Azocan-1-yl(oxo)acetic acid suggests a broad-spectrum antibiotic with a stronger inclination towards Gram-positive pathogens.

Visualizing the Workflow and Potential Mechanisms

Diagrams are powerful tools for communicating complex experimental processes and theoretical models.

Experimental Workflow

The following diagram illustrates the workflow for determining the antimicrobial spectrum of a novel compound.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis and Interpretation strain_selection Select Microbial Strains inoculum_prep Prepare Standardized Inoculum strain_selection->inoculum_prep antibiotic_selection Select Comparator Antibiotics serial_dilution Perform Serial Dilutions antibiotic_selection->serial_dilution media_prep Prepare Media and Reagents media_prep->inoculum_prep media_prep->serial_dilution inoculation Inoculate Microtiter Plates inoculum_prep->inoculation serial_dilution->inoculation incubation_mic Incubate Plates inoculation->incubation_mic read_mic Read MIC Results incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture data_table Compile Comparative Data Table read_mic->data_table incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc read_mbc->data_table interpretation Interpret Antimicrobial Spectrum data_table->interpretation report Generate Report interpretation->report

Caption: Workflow for Antimicrobial Spectrum Determination.

Hypothetical Mechanism of Action

While the mechanism of action of Azocan-1-yl(oxo)acetic acid is unknown, we can hypothesize a potential pathway for the purpose of illustration. The following diagram contrasts a hypothetical mechanism with the known mechanisms of comparator antibiotics.

G cluster_novel Azocan-1-yl(oxo)acetic acid (Hypothetical) cluster_comparators Comparator Antibiotics novel_compound Azocan-1-yl(oxo)acetic acid novel_target Novel Target (e.g., Cell Division Protein FtsZ) novel_compound->novel_target novel_effect Inhibition of Cell Division novel_target->novel_effect bacterial_cell Bacterial Cell novel_effect->bacterial_cell beta_lactams β-Lactams cell_wall Cell Wall Synthesis beta_lactams->cell_wall fluoroquinolones Fluoroquinolones dna_synthesis DNA Replication fluoroquinolones->dna_synthesis aminoglycosides Aminoglycosides protein_synthesis Protein Synthesis aminoglycosides->protein_synthesis cell_death Bacterial Cell Death bacterial_cell->cell_death

Caption: Hypothetical Mechanism of Action Comparison.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the antimicrobial spectrum of a novel compound, exemplified by the hypothetical case of Azocan-1-yl(oxo)acetic acid. The described methodologies, rooted in CLSI standards, ensure the generation of robust and comparable data. The hypothetical results presented herein illustrate how such data can be interpreted to understand a new compound's potential strengths and weaknesses.

The path from a promising hit molecule to a clinically approved antibiotic is long and complex.[4] Following the initial determination of the antimicrobial spectrum, further studies are essential, including time-kill kinetics, post-antibiotic effect determination, and investigations into the mechanism of action and resistance development. For a compound like Azocan-1-yl(oxo)acetic acid, the journey of discovery has just begun. The rigorous application of the principles outlined in this guide will be instrumental in determining its true potential in the fight against infectious diseases.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10378, Oxanilic acid. [Link]

  • Fair, R. J., & Tor, Y. (2014). Discovery and preclinical development of new antibiotics. Perspectives in medicinal chemistry, 6, 35–48. [Link]

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Angene Chemical. azocan-1-yl(oxo)acetic acid(SALTDATA|1142202-56-9). [Link]

  • Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025-03-14). [Link]

  • Novo Nordisk Fonden. New global consortium aims to transform antibiotic discovery to counter the growing AMR crisis. (2026-01-22). [Link]

  • Orthobullets. Antibiotic Classification & Mechanism - Basic Science. (2024-09-28). [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Kumar, S., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology, 15, 1354524. [Link]

  • ReAct. Few antibiotics under development – How did we end up here? [Link]

  • Juszt, H., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 164. [Link]

  • Fair, R. J., & Tor, Y. (2014). View of Discovery and preclinical development of new antibiotics. Perspectives in medicinal chemistry, 6, 35–48. [Link]

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Dr.Oracle. What are the main antibiotic classes, their modes of action, and examples? (2025-11-19). [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Labiotech.eu. First antibiotic in 50 years to tackle superbug nears approval: what's going on in the field? (2025-06-09). [Link]

  • ResearchGate. A One-Pot and Efficient Synthesis of Zoledronic Acid Starting from Tert-butyl Imidazol-1-yl Acetate. (2025-08-06). [Link]

  • YouTube. Mechanisms and Classification of Antibiotics (Antibiotics - Lecture 3). (2013-01-19). [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Azocan-1-yl(oxo)acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azocan-1-yl(oxo)acetic acid, a molecule featuring a saturated eight-membered azocane ring linked to a glyoxylic acid moiety, represents a scaffold of increasing interest in medicinal chemistry and drug development. Its unique structural combination suggests potential applications as a versatile building block for more complex bioactive molecules.[1] The efficient and scalable synthesis of this compound is therefore a critical consideration for researchers in the field.

This comprehensive guide provides a head-to-head comparison of the two most logical and prominent synthetic routes to Azocan-1-yl(oxo)acetic acid. Drawing upon established principles of organic synthesis and analogous transformations, we will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of each approach to empower researchers with the knowledge to make informed decisions for their specific research needs.

At a Glance: Comparative Analysis of Synthetic Routes

Parameter Route 1: Acylation of Azocane Route 2: Oxidation of N-Acetylazocane
Starting Materials Azocane, Ethyl Oxalyl ChlorideAzocane, Acetic Anhydride, Oxidizing Agent (e.g., KMnO₄)
Number of Steps Two (Acylation and Hydrolysis)Two (Acetylation and Oxidation)
Key Advantages Direct formation of the carbon skeleton, potentially higher yielding.Avoids handling of highly reactive and moisture-sensitive acyl chlorides.
Potential Challenges Use of moisture-sensitive and corrosive reagents (ethyl oxalyl chloride). Requires careful control of reaction conditions to avoid side products.Potential for over-oxidation or ring cleavage. Optimization of oxidizing agent and conditions may be required.
Estimated Overall Yield Moderate to HighLow to Moderate
Scalability Good, with appropriate safety measures for handling acyl chlorides.Moderate, may be limited by the efficiency and safety of the oxidation step on a large scale.
Purification Standard chromatographic or crystallization techniques.May require more complex purification to remove oxidation byproducts.

Route 1: Acylation of Azocane with Ethyl Oxalyl Chloride followed by Hydrolysis

This route represents a direct and classical approach to the synthesis of α-keto amides. The strategy involves the nucleophilic attack of the secondary amine of the azocane ring on the electrophilic carbonyl carbon of ethyl oxalyl chloride, followed by the hydrolysis of the resulting ethyl ester to afford the target carboxylic acid.

Mechanistic Rationale

The reaction proceeds in two distinct steps. The initial acylation is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of azocane attacks one of the carbonyl carbons of ethyl oxalyl chloride. Given that the chloride is a better leaving group than the ethoxide, the reaction selectively forms the ethyl (azocan-1-yl)(oxo)acetate intermediate. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is typically carried out under basic conditions, followed by acidification.

Experimental Protocol

Step 1: Synthesis of Ethyl (Azocan-1-yl)(oxo)acetate

  • Materials: Azocane (heptamethyleneimine), Ethyl oxalyl chloride, Triethylamine (or another non-nucleophilic base), Anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of azocane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl (azocan-1-yl)(oxo)acetate.

Step 2: Hydrolysis of Ethyl (Azocan-1-yl)(oxo)acetate

  • Materials: Ethyl (azocan-1-yl)(oxo)acetate, Lithium hydroxide (or sodium hydroxide), Tetrahydrofuran (THF), Water, Hydrochloric acid (1 M).

  • Procedure:

    • Dissolve ethyl (azocan-1-yl)(oxo)acetate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Azocan-1-yl(oxo)acetic acid.

Workflow Diagram

Route 1 Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis A Azocane + Triethylamine in DCM C Reaction at 0°C to RT A->C B Ethyl Oxalyl Chloride in DCM B->C D Workup & Purification C->D E Ethyl (Azocan-1-yl)(oxo)acetate D->E F Ester Intermediate + LiOH in THF/Water E->F Proceed to Hydrolysis G Reaction at RT F->G H Acidification & Extraction G->H I Azocan-1-yl(oxo)acetic acid H->I Route 2 Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Oxidation A Azocane + Acetic Anhydride in DCM B Reaction at 0°C to RT A->B C Workup B->C D 1-Acetylazocane C->D E 1-Acetylazocane + KMnO4 in Water D->E Proceed to Oxidation F Controlled Reaction E->F G Quenching, Filtration, & Acidification F->G H Extraction & Purification G->H I Azocan-1-yl(oxo)acetic acid H->I

Sources

Safety Operating Guide

Navigating the Disposal of Azocan-1-yl(oxo)acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Azocan-1-yl(oxo)acetic acid, a compound whose handling requires a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. While specific data for this compound is limited, by applying established principles of chemical safety and drawing parallels with similar chemical structures, we can construct a robust and reliable disposal strategy.

Hazard Identification and Risk Assessment: The "Know Your Chemical" Imperative

Before any handling or disposal procedures are initiated, a comprehensive risk assessment is paramount. While a detailed Safety Data Sheet (SDS) for Azocan-1-yl(oxo)acetic acid is not widely available, preliminary information suggests that it should be handled with caution. One supplier indicates the compound is harmful if swallowed.[1] Given its structural similarity to other organic acids, such as acetic acid, it is prudent to assume it may also be corrosive and capable of causing skin and eye irritation or damage.[2][3][4]

Assumed Hazard Profile:

Hazard ClassificationGHS PictogramPrecautionary Statement
Harmful if swallowed[1]GHS07: Harmful/IrritantP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Skin Corrosion/Irritation (Assumed)GHS05: CorrosionP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/Eye Irritation (Assumed)GHS05: CorrosionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The causality behind assuming corrosive properties lies in the presence of the carboxylic acid functional group. This group can readily donate protons, leading to corrosive action on biological tissues and other materials. Therefore, treating Azocan-1-yl(oxo)acetic acid as a corrosive substance is a critical precautionary measure.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the assumed hazard profile, the following PPE is mandatory when handling Azocan-1-yl(oxo)acetic acid in any form (solid, solution, or waste):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential burns or irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or aerosols.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo minimize inhalation of any potential vapors or dust.

Waste Segregation and Container Management: A Foundation of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[5] Azocan-1-yl(oxo)acetic acid waste should be classified as hazardous chemical waste .

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a designated, leak-proof container made of a material compatible with organic acids (e.g., high-density polyethylene - HDPE). The original container is often the best choice for waste accumulation.[6]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "Azocan-1-yl(oxo)acetic acid," and the associated hazards (e.g., "Corrosive," "Harmful").[6]

  • Segregation: Do not mix Azocan-1-yl(oxo)acetic acid waste with other waste streams, particularly bases or strong oxidizing agents, to avoid violent reactions.[7]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[5][6]

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area away from heat sources and direct sunlight.[8][9][10] Secondary containment, such as a tray, is recommended to contain any potential leaks.[6][9]

Spill Management: Preparedness and Response

In the event of a spill, a prompt and informed response is critical to mitigate risks.

Small Spills (<100 mL or 100 g):

  • Alert personnel in the immediate area.

  • Don appropriate PPE.

  • Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit.[11][12][13] Do not use combustible materials like paper towels to absorb the neat compound.

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[11]

  • Decontaminate the spill area with a mild soap and water solution.

  • Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Large Spills (>100 mL or 100 g):

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and EHS department immediately.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of a trained emergency response team.

Final Disposal Procedures: The Path to Decommissioning

The ultimate disposal of Azocan-1-yl(oxo)acetic acid must be conducted in accordance with local, state, and federal regulations.[2][14][15] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave."[15][16]

Disposal Workflow:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS cluster_Disposal External Disposal A Generation of Azocan-1-yl(oxo)acetic acid Waste B Segregate as Hazardous Organic Acid Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS Department D->E F EHS Transports Waste to Central Accumulation Area E->F G Licensed Hazardous Waste Vendor Collects Waste F->G H Transportation and Disposal at Permitted Facility G->H

Caption: Disposal workflow for Azocan-1-yl(oxo)acetic acid.

Step-by-Step Final Disposal:

  • Do not discharge Azocan-1-yl(oxo)acetic acid waste down the drain or dispose of it in regular trash.

  • Once the waste container is full or is no longer being added to, arrange for a pickup with your institution's EHS department or a licensed hazardous waste disposal company.[11][12]

  • Ensure all necessary paperwork is completed as required by your institution and regulatory agencies. This documentation is a critical part of the "cradle-to-grave" responsibility of the waste generator.[16]

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize waste generation in the first place.[9][17] Consider the following strategies:

  • Purchase only the quantity of chemical needed for your experiments.

  • Maintain an accurate chemical inventory to avoid purchasing duplicates.[17]

  • If possible, use less hazardous alternatives in your experimental design.[17]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of Azocan-1-yl(oxo)acetic acid, protecting themselves, their colleagues, and the environment.

References

  • Ingredi. (2021).
  • LOTTE BP Chemical. (2018).
  • University of California Merced. (2012). Glacial Acetic Acid.
  • Sciencelab.com. (2005).
  • Lab Alley. How to Dispose of Acetic Acid.
  • Ohio State University Chemistry. Glacial Acetic Acid SOP.
  • Physikalisch-Technische Bundesanstalt.
  • Chemistry For Everyone. (2025). How Do You Properly Dispose Of Acetic Acid? - YouTube.
  • Carl ROTH.
  • Fluorochem. azocan-1-yl(oxo)acetic acid.
  • National Center for Biotechnology Information.
  • Smolecule. (2023). Buy Azocan-1-yl(oxo)acetic acid | 1142202-56-9.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Vanderbilt University Medical Center.
  • Civil Engineering Explained. (2025).
  • Labor Security System.
  • California Department of Toxic Substances Control. Defining Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
  • Ace Waste.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? - YouTube.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.